Amiloxate
Description
This compound is an EMA-approved chemical UV-filter found in over-the-counter sunscreen products at concentrations up to 10%m. It is often referred to as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate. This compound is a cinnamic acid derivative with an anti-inflammatory activity.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Octinoxate (component of); Hydrolyzed Collagen (component of); DPC PINK AURA CUSHION NO.23 (FDA NDC: 71673-0008) (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYRXMKIIGMKK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71617-10-2 | |
| Record name | Amiloxate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 71617-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopentyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
< -30 | |
| Record name | Amiloxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Amiloxate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.
Introduction
This compound is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[1] This document outlines the key synthetic methodologies and analytical characterization techniques for this compound.
Synthesis of this compound
This compound can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.
Chemical Synthesis: Fischer Esterification
A common method for synthesizing this compound is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Enzymatic Synthesis: Transesterification
An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase (B570770) catalyst.
-
Reaction Setup: In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.
-
Enzymatic Reaction: Add a lipase catalyst (e.g., from Candida antarctica). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.
-
Monitoring: Monitor the conversion of the starting material to this compound using gas chromatography (GC).
-
Purification: Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |
| CAS Number | 71617-10-2 | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Specific Gravity | 1.037–1.041 | [3] |
| Refractive Index | 1.556–1.560 (at 20°C) | [3] |
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized this compound. The following are standard analytical techniques employed.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts are detailed in the table below.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Assignment | δ (ppm) |
| -CH ₃ (isoamyl) | ~0.9 (d, 6H) |
| -CH -(CH₃)₂ (isoamyl) | ~1.7 (m, 1H) |
| -CH ₂-CH(CH₃)₂ (isoamyl) | ~1.5 (q, 2H) |
| -O-CH ₂- (isoamyl) | ~4.2 (t, 2H) |
| -OCH ₃ | ~3.8 (s, 3H) |
| Ar-H (ortho to -OCH₃) | ~6.9 (d, 2H) |
| Ar-H (ortho to -CH=CH) | ~7.5 (d, 2H) |
| =CH -COOR | ~6.3 (d, 1H) |
| Ar-CH=CH - | ~7.6 (d, 1H) |
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[4]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1710 |
| C=C (alkene) | ~1635 |
| C-O (ester) | ~1250, 1170 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2960 |
UV-Vis spectroscopy is used to determine the absorption spectrum of this compound. A sample solution of 5.0 µg/mL in alcohol is typically used.[3] The maximum absorbance (λmax) is expected in the UVB range.
Chromatographic Analysis
HPLC is a standard method for assessing the purity and quantifying the concentration of this compound in various matrices.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detector: UV detection at 311 nm is suitable for this compound.[5]
-
Standard and Sample Preparation: Prepare a standard solution of USP this compound Reference Standard and a sample solution of the synthesized this compound in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]
-
Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of ≥98.0% is generally expected.[6]
The United States Pharmacopeia (USP) monograph for this compound specifies a GC method for its assay.
Experimental Protocol:
-
Column: A 0.32-mm × 25-m column coated with a 0.1-µm film of phase G1.[3]
-
Detector: Flame ionization detector (FID).[3]
-
Temperatures:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]
Visualizations
Caption: Overview of chemical and enzymatic synthesis pathways for this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 4-甲氧基肉桂酸异戊酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of Isoamyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl p-methoxycinnamate, also known by its INCI name as Amiloxate, is a widely utilized organic compound primarily serving as a UVB filter in sunscreen and other cosmetic formulations.[1][2] Its efficacy in absorbing ultraviolet radiation, particularly in the UVB range (290-320 nm) with a peak absorbance at 310 nm, makes it a critical ingredient for protecting the skin from sun damage.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl p-methoxycinnamate, complete with experimental protocols and data presented for easy reference by researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Isoamyl p-methoxycinnamate is the ester formed from p-methoxycinnamic acid and isoamyl alcohol.[4] Its chemical structure is fundamental to its function as a UV absorber.
Caption: Chemical structure of isoamyl p-methoxycinnamate.
Physicochemical Properties
A summary of the key physicochemical properties of isoamyl p-methoxycinnamate is presented in the tables below. These properties are crucial for formulation development, stability testing, and regulatory submissions.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate | [5] |
| Synonyms | This compound, Isopentyl p-methoxycinnamate | [2][5] |
| CAS Number | 71617-10-2 | [5] |
| Molecular Formula | C₁₅H₂₀O₃ | [5] |
| Molecular Weight | 248.32 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Melting Point | < -30 °C | [7] |
| Boiling Point | 170 °C | [7] |
| Density | 1.04 g/cm³ | [6] |
Solubility and Spectroscopic Data
| Property | Value | Reference(s) |
| Solubility | Insoluble in water; Soluble in organic solvents | [7] |
| UV Absorption Range | 290-320 nm (UVB) | [3] |
| Peak Absorbance (λmax) | 310 nm | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of isoamyl p-methoxycinnamate are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a substance that is solid at room temperature. For isoamyl p-methoxycinnamate, which is a liquid, this method would be applicable for determining its freezing point by cooling the sample.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. dormer.com [dormer.com]
- 3. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Isoamyl p-methoxycinnamate | C15H20O3 | CID 92386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amiloxate: A Technical Guide to its UV Filtration Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic, oil-soluble ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to provide protection against UVB radiation. This technical guide delves into the core mechanisms of action by which this compound functions as a UV filter. It consolidates available quantitative data on its UV absorption properties, photostability, and biological activities. Detailed experimental protocols for assessing these characteristics are provided, alongside visualizations of the key mechanistic pathways and experimental workflows.
Introduction
This compound is a cinnamate (B1238496) ester that effectively absorbs UV radiation in the UVB range (290-320 nm) with a peak absorbance at approximately 310 nm, and it also provides some protection in the UVA II range (320-340 nm).[1][2] Approved for use in the European Union and Asia at concentrations up to 10%, it is a component of many commercially available sun care products.[3][4] The primary mechanism of this compound as a UV filter involves the absorption of high-energy UV photons and the subsequent dissipation of this energy as heat, thereby preventing the UV radiation from reaching and damaging the skin.[2] Beyond its principal function as a UV absorber, this compound is also reported to possess antioxidant and anti-inflammatory properties, which may contribute to its overall photoprotective effects.[5][6]
Core Mechanism of Action: UV Absorption
The fundamental mechanism by which this compound protects the skin from damaging UV radiation is through the absorption of photons. The energy from the absorbed photon excites the this compound molecule to a higher energy state. This excited state is transient, and the molecule rapidly returns to its ground state, releasing the absorbed energy primarily as thermal energy (heat).[2] This process prevents the UV photons from penetrating the skin and causing cellular damage.
UV Absorption Properties
The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths. This compound is primarily a UVB absorber.
| Property | Value | Reference |
| UV Absorption Range | 290-320 nm (UVB) with some absorption in the UVA II range (320-340 nm) | [1] |
| Peak Absorbance (λmax) | 310 nm | [1] |
| Specific Extinction (E1% 1cm) | 960.0 - 1020.2 at 307/8 nm in methanol (B129727) | [7] |
Photostability
A critical characteristic of any UV filter is its photostability, which is its ability to retain its molecular structure and UV-absorbing capacity upon exposure to UV radiation. While this compound is generally considered to have good photostability, studies have shown that it can undergo some degradation upon prolonged UV exposure.[8][9]
| Property | Finding | Reference |
| Photodegradation | Up to 40% degradation after 30 minutes of UV irradiation in a sunscreen formulation. | [10] |
| Degradation Kinetics | Follows first-order kinetics in aqueous solution under artificial sunlight. | [9] |
| Half-life | Between 20 and 59 hours in aqueous solution under artificial sunlight. | [9] |
Secondary Mechanisms of Action
In addition to its primary role as a UV absorber, this compound is suggested to have secondary mechanisms that contribute to its photoprotective effects.
Antioxidant Activity
This compound is proposed to act as a free radical scavenger, which can help to neutralize reactive oxygen species (ROS) generated in the skin by UV radiation.[6] This antioxidant activity can mitigate oxidative stress and its damaging effects on cellular components.
Anti-inflammatory Action
This compound has demonstrated anti-inflammatory properties. In a study using a phorbol-myristate-acetate (PMA)-induced mouse ear edema model, this compound showed significant inhibition of inflammation.[6] This anti-inflammatory effect can help to reduce the erythema (sunburn) response initiated by UV exposure.
Experimental Protocols
Determination of UV Absorption Properties
Objective: To determine the UV absorption spectrum and specific extinction of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695) at a concentration of 1% (w/v).
-
Spectrophotometric Analysis:
-
Use a calibrated UV-Vis spectrophotometer.
-
Scan the sample from 250 nm to 400 nm to obtain the full UV spectrum.
-
Measure the absorbance at the wavelength of maximum absorption (λmax).
-
-
Calculation of Specific Extinction (E1% 1cm):
-
The specific extinction is calculated using the Beer-Lambert law: E1% 1cm = A / (c × l) where A is the absorbance at λmax, c is the concentration in % (w/v), and l is the path length of the cuvette (typically 1 cm).
-
Assessment of Photostability
Objective: To evaluate the photodegradation of this compound upon exposure to UV radiation.
Methodology (HPLC-based):
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water mixture) or a representative cosmetic formulation containing a known concentration of this compound.
-
Irradiation:
-
Use a solar simulator with a controlled light source that mimics the solar spectrum.
-
Expose the sample to a defined dose of UV radiation.
-
Maintain a control sample in the dark at the same temperature.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (around 310 nm).
-
-
Inject aliquots of the irradiated and control samples into the HPLC system at different time points.
-
-
Data Analysis:
-
Quantify the peak area of this compound in both the exposed and control samples.
-
Calculate the percentage of degradation over time.
-
Determine the degradation kinetics (e.g., first-order) and the half-life.
-
Evaluation of Antioxidant Activity (DPPH Assay)
Objective: To assess the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the λmax of DPPH (around 517 nm).
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Assessment of Anti-inflammatory Activity (PMA-Induced Mouse Ear Edema Assay)
Objective: To determine the in vivo anti-inflammatory effect of this compound.
Methodology:
-
Animal Model: Use Swiss mice.
-
Induction of Edema: Topically apply a solution of phorbol-12-myristate-13-acetate (PMA) in a suitable vehicle (e.g., acetone) to one ear of each mouse to induce inflammation and edema.
-
Treatment: Topically apply a solution of this compound to the PMA-treated ear. A control group should receive the vehicle only.
-
Measurement:
-
Measure the thickness of the ear using a digital caliper at specific time points after PMA application (e.g., 6 hours).
-
Alternatively, ear punch biopsies can be taken and weighed.
-
-
Calculation:
-
The percentage of edema inhibition is calculated as: % Inhibition = [1 - (Edema_treated / Edema_control)] × 100 where Edema_treated is the change in ear thickness or weight in the this compound-treated group, and Edema_control is the change in the control group.
-
Conclusion
This compound functions as an effective UVB filter primarily through the absorption of UV radiation and its conversion into harmless thermal energy. Its favorable photostability profile, coupled with potential antioxidant and anti-inflammatory properties, makes it a valuable ingredient in sun care formulations. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other UV filters, enabling researchers and formulation scientists to better understand and optimize their performance in photoprotective products. Further research is warranted to fully elucidate the specific signaling pathways involved in its secondary biological activities.
References
- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. uk.typology.com [uk.typology.com]
- 4. us.typology.com [us.typology.com]
- 5. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 6. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ulprospector.com [ulprospector.com]
- 9. Photostability and phytotoxicity of selected sunscreen agents and their degradation mixtures in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Amiloxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a widely utilized organic ultraviolet (UV) B filter in sunscreen and cosmetic formulations.[1][2][3] A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is fundamental in characterizing this compound's primary function as a UV filter. This technique measures the absorbance of UV radiation by the molecule, providing insights into its efficacy in protecting against sun damage.
Core Principle: this compound possesses a chromophore, the p-methoxycinnamate group, which absorbs UV-B radiation, causing electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters determined by this method.
Mechanism of Action: As a UV-B filter, this compound selectively absorbs UV-B rays. It is also suggested that this compound may exhibit antioxidant properties by acting as a free radical scavenger.[1]
Experimental Protocol: UV-Vis Spectrophotometry
A standard protocol for the UV-Vis analysis of this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethanol (B145695) or methanol.
-
From the stock solution, prepare a series of dilutions to obtain working standards of varying concentrations (e.g., 1-20 µg/mL).
-
-
Instrumentation:
-
Utilize a double-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a 1 cm path length.
-
Set the wavelength range to scan from 200 to 400 nm to cover the UV-B and UV-A regions.
-
-
Data Acquisition:
-
Use the solvent as a blank to zero the instrument.
-
Record the absorbance spectra for each working standard.
-
Determine the wavelength of maximum absorbance (λmax).
-
Data Presentation
| Parameter | Value | Reference |
| UV-B Absorption Range | 280 - 320 nm | [2][3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.
Core Principle: The covalent bonds within the this compound molecule vibrate at specific frequencies. When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic IR spectrum.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A general procedure for obtaining an FTIR spectrum of this compound is:
-
Sample Preparation:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly on the ATR crystal.
-
-
Instrumentation:
-
Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Presentation
While specific peak values from public sources are limited, a general interpretation based on the structure of this compound is provided. The PubChem database indicates the availability of vapor phase IR spectra.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1715 |
| C=C (Alkene) | ~1630 |
| C-O (Ester and Ether) | ~1250 and ~1170 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule, confirming its connectivity and stereochemistry.
Core Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire both ¹H and ¹³C NMR spectra.
-
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Presentation
The PubChem database indicates the availability of ¹³C NMR spectral data.[1] A representative, though not exhaustive, table of expected chemical shifts is presented below based on the structure of this compound.
¹³C NMR Chemical Shifts (Predicted)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic C-O | ~160 |
| Aromatic C (quaternary) | ~127 |
| Aromatic C-H | ~114, ~129 |
| Alkene C-H | ~115, ~144 |
| Methoxy (-OCH₃) | ~55 |
| Ester (-OCH₂-) | ~63 |
| Aliphatic (-CH₂-, -CH-, -CH₃) | ~22-38 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.
Core Principle: In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
-
Instrumentation:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The MS can be a quadrupole or ion trap analyzer.
-
-
Data Acquisition:
-
Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).
-
The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions.
-
Data Presentation
The PubChem database indicates the availability of GC-MS data for this compound.[1] The expected key m/z values are presented below.
| Ion | m/z (Expected) |
| Molecular Ion [M]⁺ | 248.14 |
| Key Fragment Ions | Fragmentation would likely involve cleavage of the ester bond and other characteristic losses. |
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. For detailed research and development, it is recommended to consult specific analytical method validation guidelines and peer-reviewed literature.
References
Amiloxate Solubility: A Technical Guide for Formulation Scientists
Introduction
Amiloxate, also known as Isoamyl p-Methoxycinnamate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin and hair from the harmful effects of ultraviolet radiation.[1][2][3] As an oil-soluble organic compound, its efficacy and formulation stability are intrinsically linked to its solubility in various cosmetic emollients and solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and offers a logical framework for solvent selection in formulation development.
Core Concepts in this compound Solubility
This compound is chemically an ester of isoamyl alcohol and p-methoxycinnamic acid.[1] Its molecular structure renders it soluble in organic solvents and oils, while having limited solubility in water.[1] The choice of solvent is a critical parameter in the formulation of cosmetic products containing this compound, as it directly impacts the UV filter's dispersion, photostability, and ultimately, its sun protection factor (SPF). An excellent solubilizer for crystalline UV filters, this compound is a valuable component in achieving high SPF formulations.[4]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information for structurally similar compounds like Octyl Methoxycinnamate, a qualitative and comparative solubility profile can be constructed.
Table 1: Qualitative Solubility of this compound and Octyl Methoxycinnamate in Common Solvents
| Solvent/Emollient | This compound (Isoamyl p-Methoxycinnamate) | Octyl Methoxycinnamate (Structurally Similar) |
| Water | Insoluble/Limited Solubility[1] | Insoluble[5][6] |
| Ethanol | Soluble | Soluble[5][6] |
| Propylene Glycol | Data not available | Soluble[5] |
| Isopropanol | Data not available | Soluble[5] |
| Mineral Oil | Data not available | Soluble[6] |
| Silicone Oil | Data not available | Soluble[6] |
| Vegetable Oils | Data not available | Soluble[6] |
| DMSO | Soluble | Data not available |
| Chloroform | Slightly Soluble | Data not available |
Note: The efficacy of oil-soluble organic UV filters is generally influenced by their solubility in the emollients used in the formulation, with polar emollients typically being the best solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps to reliably measure the solubility of this compound.
1. Materials and Equipment:
- This compound (analytical standard)
- Selected solvents (e.g., ethanol, isopropyl myristate, caprylic/capric triglyceride)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
2. Procedure:
3. Data Analysis:
Visualization of Workflows
To aid researchers and formulation scientists, the following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical workflow for solvent selection for this compound.
Conclusion
While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, a comprehensive understanding of its qualitative solubility, coupled with established experimental protocols, provides a robust framework for formulation scientists. By employing systematic solubility screening and considering factors such as ingredient compatibility and desired sensory attributes, researchers can effectively develop stable and efficacious cosmetic products utilizing the UV-protective properties of this compound. The use of structurally similar compounds as benchmarks and the exploration of solvent synergies can further enhance the formulation development process.
References
- 1. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ulprospector.com [ulprospector.com]
- 4. Isoamyl p-methoxycinnamate CAS No. 71617-10-2 | Tintoll [uvabsorber.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Octyl Methoxycinnamate Manufacturer, Octyl Methoxycinnamate Supplier,Exporter [meruchem.com]
An In-Depth Technical Guide to the Thermal Stability of Isoamyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl p-methoxycinnamate, also known as amiloxate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of solar radiation. Its efficacy and safety are intrinsically linked to its stability under various environmental stressors, including heat. This technical guide provides a comprehensive overview of the thermal stability of isoamyl p-methoxycinnamate, detailing its physical properties, thermal behavior, and potential degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and evaluation of products containing this UV filter.
Physicochemical Properties
Understanding the fundamental physicochemical properties of isoamyl p-methoxycinnamate is crucial for interpreting its thermal behavior.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Boiling Point | 158 °C at 0.7 mmHg | [2][3][4] |
| Melting Point | < -30 °C to 25 °C | [1][2] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
Note: Discrepancies in the reported melting point may be due to different measurement conditions or isomeric purity.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Table 2: Estimated Thermal Decomposition Profile of Isoamyl p-Methoxycinnamate (Based on OMC data)
| Temperature Range (°C) | Mass Loss (%) | Interpretation | Reference(s) |
| 30 - 200 | < 5% | Minor volatilization of the compound. | [5] |
| 200 - 350 | > 95% | Major decomposition of the ester. | [5] |
The TGA curve of the structurally similar octyl p-methoxycinnamate (OMC) shows that significant thermal decomposition begins around 200 °C and is nearly complete by 350 °C under a nitrogen atmosphere.[5] It is anticipated that isoamyl p-methoxycinnamate would exhibit a similar decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and boiling. For a liquid sample like isoamyl p-methoxycinnamate, DSC can be used to determine its boiling point and observe any exothermic or endothermic decomposition events. Given its reported boiling point of 158 °C at reduced pressure, the boiling point at atmospheric pressure will be significantly higher and would be observable in a DSC experiment.
Experimental Protocols
Thermogravimetric Analysis (TGA) of a Liquid Sample
This protocol provides a general procedure for the TGA of a liquid organic compound like isoamyl p-methoxycinnamate.
Objective: To determine the thermal stability and decomposition profile of isoamyl p-methoxycinnamate.
Apparatus:
-
Thermogravimetric Analyzer
-
Alumina or platinum crucibles
-
Micropipette
-
Nitrogen gas supply (or other inert gas)
Procedure:
-
Tare an appropriate TGA crucible.
-
Using a micropipette, dispense 5-10 mg of isoamyl p-methoxycinnamate into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which major mass loss occurs.
Differential Scanning Calorimetry (DSC) of a Liquid Sample
This protocol outlines a general method for performing DSC on a liquid sample.
Objective: To determine the boiling point and observe any thermal transitions of isoamyl p-methoxycinnamate.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Micropipette
-
Nitrogen gas supply (or other inert gas)
Procedure:
-
Tare an empty hermetically sealed aluminum pan and lid.
-
Using a micropipette, dispense 2-5 mg of isoamyl p-methoxycinnamate into the pan.
-
Hermetically seal the pan using a crimper. This is crucial to prevent volatilization before the boiling point is reached.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected boiling point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram for endothermic events corresponding to boiling.
Thermal Degradation Pathway
While specific studies on the thermal degradation products of isoamyl p-methoxycinnamate are limited, a probable degradation pathway can be proposed based on the known chemistry of cinnamate (B1238496) esters and related compounds. The primary degradation is expected to involve the cleavage of the ester bond, which is the most thermally labile part of the molecule.
Proposed Thermal Degradation Mechanism:
The thermal degradation of alkyl p-methoxycinnamates likely proceeds through several mechanisms, including:
-
Ester Pyrolysis (cis-Elimination): For esters with a beta-hydrogen on the alkyl group, a concerted cis-elimination reaction can occur to form an alkene and a carboxylic acid. In the case of isoamyl p-methoxycinnamate, this would lead to the formation of isoamylene (isopentene) and p-methoxycinnamic acid.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O ester bond can occur, generating an isoamyloxy radical and a p-methoxycinnamoyl radical. These highly reactive radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, or fragmentation.
-
Decarboxylation: The initially formed p-methoxycinnamic acid can undergo decarboxylation at elevated temperatures to produce p-methoxystyrene.
The photodegradation of the related compound octyl p-methoxycinnamate is known to produce 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, suggesting the lability of the ester linkage and the potential for subsequent reactions of the cinnamate moiety.[6] Analysis of pyrolysis products of similar esters often reveals a complex mixture of smaller molecules resulting from fragmentation of the initial degradation products.
Analysis of Degradation Products
To definitively identify the thermal degradation products of isoamyl p-methoxycinnamate, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Experimental Workflow
This technique involves heating the sample to its decomposition temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled with a mass spectrometer. This would provide definitive structural information about the degradation products, allowing for a more complete understanding of the degradation mechanism.
Conclusion
Isoamyl p-methoxycinnamate is a thermally stable compound under normal storage and use conditions. However, exposure to extreme temperatures, likely above 200 °C, can induce thermal degradation. The primary degradation pathway is expected to be through the cleavage of the ester bond, leading to the formation of p-methoxycinnamic acid and isoamylene, with the potential for further fragmentation at higher temperatures. For formulators and researchers, it is crucial to consider these thermal stability limits during product development, manufacturing, and storage to ensure the efficacy and safety of the final product. Further studies employing techniques such as TGA-MS or Py-GC-MS are recommended to definitively elucidate the thermal degradation products and refine the proposed degradation pathway.
References
The Photochemistry of Amiloxate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to absorb UVB radiation. Its efficacy and safety are intrinsically linked to its photochemical behavior upon exposure to solar radiation. This technical guide provides a comprehensive overview of the photochemistry of this compound, detailing its UV absorption properties, photochemical transformation pathways, and the subsequent biological implications. The guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science to facilitate a deeper understanding of this widely used sunscreen agent.
Physicochemical and UV Absorption Properties of this compound
This compound is an oil-soluble, chemical sunscreen agent that primarily protects against UVB radiation in the 290-320 nm range, with some additional protection in the UVA II range (320-340 nm).[1] Its peak absorbance is observed at 310 nm.[1] The molecule's ability to absorb UV radiation is attributed to its chemical structure, an ester of isoamyl alcohol and p-methoxycinnamic acid.[2] Upon absorption of UV photons, the molecule is excited to a higher energy state, and the energy is subsequently dissipated, primarily as heat, thus preventing the UV radiation from reaching and damaging the skin.[2]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Name | Isoamyl p-methoxycinnamate | [3] |
| Synonyms | This compound, Isopentyl 4-methoxycinnamate | [3] |
| CAS Number | 71617-10-2 | [1] |
| Molecular Formula | C15H20O3 | [3] |
| Molar Mass | 248.32 g/mol | [4] |
| UV Absorption Range | 280-320 nm (UVB), with some protection up to 340 nm (UVA II) | [1][5] |
| Peak Absorbance (λmax) | 310 nm | [1] |
Photochemical Pathways of this compound
Upon absorption of UV radiation, this compound can undergo several photochemical reactions. The primary and most well-documented pathway for cinnamate (B1238496) esters is E/Z (trans-cis) photoisomerization. Additionally, photodegradation can occur through other pathways, especially under prolonged or intense UV exposure.
E/Z Photoisomerization
Photodegradation
Prolonged UV exposure can lead to the irreversible photodegradation of this compound. While specific studies on this compound are limited, research on the structurally similar and widely studied octyl methoxycinnamate (OMC) provides valuable insights into the potential degradation pathways. These include fragmentation of the molecule.
Identified photofragments of protonated OMC include species with m/z 179, 161, and 133, corresponding to fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group.[5][6] It is plausible that this compound undergoes similar fragmentation upon UV irradiation.
Generation of Reactive Oxygen Species and Cellular Effects
A significant consequence of the photochemistry of some organic sunscreens is the generation of reactive oxygen species (ROS). While this compound itself is suggested to have antioxidant properties by acting as a free radical scavenger, its photodegradation products or excited state intermediates may contribute to ROS production in the skin.[7]
UV radiation can induce ROS production through various mechanisms, including the activation of cellular photosensitizers and the impairment of cellular antioxidant defense systems.[8] The increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins, and activate signaling pathways leading to apoptosis (programmed cell death).[8][9]
UV-Induced ROS and Apoptosis Signaling Pathway
UV irradiation, particularly in the presence of photosensitizing agents, can lead to an increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Protocols for Photostability Assessment
The photostability of a sunscreen formulation containing this compound is a critical parameter for its efficacy. Standardized in vitro methods are employed to evaluate the change in UV absorbance of a sunscreen film before and after exposure to a controlled dose of UV radiation.
In Vitro Photostability Assessment by UV Spectroscopy
This method is widely used to determine the photostability of a sunscreen product by measuring its absorbance spectrum before and after UV irradiation.
Workflow for UV Spectroscopy-based Photostability Testing
Methodology:
-
Sample Preparation: A thin film of the sunscreen product containing this compound is applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.3 mg/cm². The plate is then allowed to dry in a dark environment for at least 15 minutes.
-
Initial Absorbance Measurement: The initial absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere, typically over a wavelength range of 290 to 400 nm.
-
UV Irradiation: The PMMA plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often calculated based on the initial UVA protection factor of the product.
-
Final Absorbance Measurement: After irradiation, the absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.
-
Data Analysis: The photostability is assessed by comparing the pre- and post-irradiation absorbance spectra. This can be quantified as the percentage change in the area under the curve for the UVB and UVA regions or the change in the Sun Protection Factor (SPF) and UVA protection factor (UVA-PF) values calculated from the spectral data.
In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for quantifying the concentration of specific UV filters in a cosmetic formulation before and after UV exposure, providing a direct measure of their degradation.
Methodology:
-
Sample Preparation and Irradiation: Sunscreen films are prepared on PMMA plates and irradiated as described in the UV spectroscopy protocol.
-
Extraction: The irradiated and non-irradiated sunscreen films are extracted from the PMMA plates using a suitable solvent (e.g., methanol, isopropanol).
-
HPLC Analysis: The extracts are then analyzed by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol, isopropanol, and water in a gradient elution. Detection is typically performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 310 nm).
-
Quantification: The concentration of this compound in the irradiated and non-irradiated samples is determined by comparing the peak areas to a calibration curve prepared with standard solutions of this compound. The percentage of degradation is then calculated.
Conclusion
The photochemistry of this compound is a critical aspect of its function as a UV filter. While its primary mechanism of action involves the absorption of UVB radiation and dissipation of energy, it is also susceptible to photochemical reactions, primarily E/Z photoisomerization and, to a lesser extent, photodegradation. The potential for UV-induced generation of reactive oxygen species and subsequent cellular effects, such as apoptosis, highlights the importance of formulating photostable sunscreen products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the photostability of this compound and other UV filters in cosmetic formulations, ensuring both their efficacy and safety for the consumer. Further research into the specific quantum yields of this compound's photochemical reactions and a more detailed characterization of its photodegradation products would provide a more complete understanding of its behavior under solar irradiation.
References
- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ultraviolet Light Induced Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marz.kau.edu.sa [marz.kau.edu.sa]
Amiloxate: A Technical Guide to its Relationship with Cinnamic Acid, Biological Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a derivative of cinnamic acid widely utilized as a UVB filter in sunscreen products. Its structural similarity to cinnamic acid bestows upon it a range of biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of this compound, focusing on its chemical relationship to cinnamic acid, synthesis, and biological mechanisms of action. Quantitative data on its efficacy and safety are presented, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, key signaling pathways involved in its biological effects are illustrated to provide a comprehensive understanding for researchers and professionals in drug development.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds found ubiquitously in the plant kingdom, renowned for their diverse biological activities. This compound, a prominent synthetic derivative, is an ester of p-methoxycinnamic acid and isoamyl alcohol.[1] Primarily incorporated into dermatological formulations for its ability to absorb UVB radiation in the 290-320 nm range, this compound's biological profile extends beyond photoprotection.[1][2] Its structural lineage from cinnamic acid suggests a potential for therapeutic applications, which this guide aims to explore in detail.
Chemical and Physical Properties
This compound is an oil-soluble, chemical sunscreen agent with a peak absorbance at 310 nm, providing protection in the UVB and extending into the UVA II range.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [4] |
| Synonyms | Isoamyl p-methoxycinnamate, this compound | [4] |
| Molecular Formula | C15H20O3 | [5] |
| Molecular Weight | 248.32 g/mol | [5] |
| UV Absorption | 290-320 nm (UVB), with some UVA II protection | [1] |
| Peak Absorbance | 310 nm | [3] |
Synthesis of this compound
This compound is synthesized through the esterification of p-methoxycinnamic acid with isoamyl alcohol. Both chemical and enzymatic methods have been developed for its production.
Chemical Synthesis: Fischer-Knoevenagel Condensation Approach
Experimental Protocol: Synthesis of an this compound Analog [6]
-
Reaction Setup: A solution of 3,4-dimethoxycinnamic acid (1.50 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 0.15 mmol), 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.80 mmol), and triethylamine (B128534) (3.30 mmol) in anhydrous dichloromethane (B109758) (15 mL) is stirred for 10 minutes at room temperature.
-
Esterification: Isoamyl alcohol (1.50 mmol) is added to the solution, and the mixture is stirred for an additional 190 minutes.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography using ethyl acetate/n-hexane (1/2) as the eluent.
-
Purification: The crude product is purified by column chromatography to yield the final ester.
Enzymatic Synthesis: Lipase-Catalyzed Transesterification
Enzymatic synthesis offers a greener alternative to chemical methods. A patented process describes the transesterification of a natural p-methoxycinnamic acid ethyl ester with isoamyl alcohol using a lipase (B570770) catalyst.[1]
Experimental Protocol: Enzymatic Synthesis of this compound [1]
-
Reaction Mixture: p-Methoxycinnamic acid ethyl ester (pMZE) (10 mmol) and isoamyl alcohol (200 mmol) are dissolved in n-hexane (2 mL).
-
Enzyme Addition: 2 g of lipase from Aspergillus oryzae is added to the mixture.
-
Incubation: The reaction is shaken in a closed flask at 45°C.
-
Monitoring and Yield: The reaction progress is monitored by gas chromatography. A conversion of 74.5% is achieved after 4 days, and 91.4% after 10 days.
Biological Activities and Mechanisms of Action
This compound exhibits several biological activities, primarily attributed to its cinnamic acid moiety.
Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (General Protocol) [7][8]
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Treatment: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Antioxidant Activity
The antioxidant potential of this compound is linked to its ability to scavenge free radicals, a characteristic shared with many cinnamic acid derivatives.[4] Although specific IC50 values for this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not widely reported, the general protocol for such an assessment is well-established.
Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol) [6][9]
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.
-
Assay Procedure: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound can induce cytotoxicity in human hepatic cancer cells (SMMC-7721).[10][11] This effect is associated with an increase in reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of the mitochondrial apoptosis pathway, involving key proteins such as Bax, Bcl-2, and Caspase-3.[10][11]
Table 2: Cytotoxicity Data for this compound
| Cell Line | Effect | Reference |
| SMMC-7721 (Human Hepatic Cancer) | Significant decrease in cell viability and inhibition of proliferation. | [10][11] |
Potential Endocrine-Disrupting Effects
Some studies have raised concerns about the potential endocrine-disrupting properties of this compound. In vitro assays have indicated that this compound exhibits anti-estrogenic and anti-androgenic activity, showing interaction with human estrogen receptors (ERα) and androgen receptors.[10] Furthermore, a structurally similar compound, octinoxate, has been shown to interfere with the hypothalamic-pituitary-thyroid axis in rats.[10] However, data on the direct effects of this compound on this axis are limited.
Pharmacokinetics and Skin Penetration
An in vitro study using excised porcine skin demonstrated that this compound, when topically applied in a formulation, did not permeate the skin after 12 hours.[12][13] The majority of the applied dose remained in the outer layers of the stratum corneum.
Table 3: Skin Penetration Data for this compound
| Parameter | Result | Reference |
| Skin Permeation (12 hours) | Not detected | [12][13] |
| Penetration Depth | Superficial, within the outer stratum corneum | [12][13] |
Conclusion
This compound, a cinnamic acid derivative, is an effective UVB filter with additional biological properties of interest to the pharmaceutical and cosmetic industries. Its anti-inflammatory and antioxidant activities, inherited from its cinnamic acid backbone, warrant further investigation for potential therapeutic applications. While its safety profile regarding skin penetration appears favorable, the preliminary findings on potential endocrine disruption necessitate more comprehensive research. The synthetic routes to this compound are well-established, with enzymatic methods offering a more sustainable approach. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting areas for future exploration to fully elucidate its therapeutic potential and ensure its safe use.
References
- 1. DE19604580A1 - Natural isoamyl p-methoxycinnamate, process for the natural production of higher p-methoxycinnamic acid esters and their use as UV photoprotective filters - Google Patents [patents.google.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. us.typology.com [us.typology.com]
- 11. uk.typology.com [uk.typology.com]
- 12. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Shield: A Technical Examination of Amiloxate's Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a well-established organic compound primarily utilized as a UVB filter in sunscreen and other personal care products.[1][2][3] Its primary function is to absorb and dissipate harmful UVB radiation, thereby preventing sunburn and reducing the risk of skin damage.[1] However, emerging evidence suggests that this compound's biological profile extends beyond simple UV absorption. This technical guide synthesizes the current understanding of this compound's non-UV-related biological activities, presenting key quantitative data, experimental methodologies, and potential mechanisms of action for an audience of research and development professionals.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, a characteristic attributed to its structural similarity to other cinnamic acid derivatives known for this effect.[4][5][6]
Quantitative Data Summary:
| Experimental Model | Assay | Concentration/Dose | Observed Effect | Reference |
| Mouse Ear Edema | Phorbol-Myristate-Acetate (PMA) induced edema | Not specified | 82% inhibition of edema | [5][6] |
| Mouse Ear Edema | Phorbol-Myristate-Acetate (PMA) induced edema | Low dose (unspecified) | ~70% inhibition of edema | [5][6][7] |
Experimental Protocol: Phorbol-Myristate-Acetate (PMA) Induced Mouse Ear Edema Assay
The primary method cited for evaluating the anti-inflammatory effect of this compound is the PMA-induced edema model in mice.[5][6][8]
-
Animal Model: Male mice are typically used for this assay.
-
Inducing Agent: Phorbol-12-myristate-13-acetate (PMA), a potent inflammatory agent, is dissolved in a suitable solvent like acetone.
-
Test Substance Application: A solution of this compound at various concentrations is topically applied to the inner and outer surfaces of the mouse's right ear. The left ear typically serves as a control, receiving only the vehicle.
-
Inflammation Induction: Shortly after the application of the test substance, the PMA solution is applied to the right ear to induce an inflammatory response and subsequent edema (swelling).
-
Measurement: After a specified period (e.g., several hours), the mice are euthanized. A biopsy punch is used to collect a standard-sized section from both the treated (right) and control (left) ears.
-
Data Analysis: The weight of the ear punches is measured. The percentage of edema inhibition is calculated using the formula: [(Weight_right_ear - Weight_left_ear)_control - (Weight_right_ear - Weight_left_ear)_treated] / (Weight_right_ear - Weight_left_ear)_control * 100.
Hypothesized Anti-Inflammatory Workflow
The following diagram illustrates a simplified, hypothetical workflow for assessing the anti-inflammatory potential of a compound like this compound.
Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound.
Antioxidant Activity
This compound is proposed to possess antioxidant properties, primarily by acting as a free radical scavenger.[1][4][7] This activity is structurally plausible due to its cinnamic acid backbone.
Mechanism of Action: The proposed mechanism involves scavenging free radicals generated by stressors like UV radiation.[4][7] In cellular models, however, high concentrations of this compound have been shown to disrupt the intracellular redox balance by inhibiting key antioxidant enzymes.[2][3]
-
Inhibition of Antioxidant Enzymes: Studies on human hepatic cell models (SMMC-7721) have shown that this compound can inhibit the activity of:
-
Increase in Oxidative Stress Markers: Concurrently, this compound exposure led to an increase in malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), which are markers of oxidative stress and cell damage.[2][3]
This dual role—scavenging free radicals on one hand and potentially inducing oxidative stress at the cellular level by inhibiting protective enzymes on the other—warrants further investigation to understand the concentration-dependent effects.
Cytotoxic and Pro-Apoptotic Effects
While beneficial in some contexts, certain biological activities can also indicate potential toxicity. In vitro studies have revealed that this compound can exert cytotoxic effects, particularly on cancer cell lines.
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay | Endpoint | Observed Effect | Reference |
| Human Hepatic Cells (SMMC-7721) | Not specified | Cell Viability | Significant decrease | [2][3] |
| Human Hepatic Cells (SMMC-7721) | Not specified | Cell Proliferation | Inhibition | [2][3] |
Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)
While the specific assay was not detailed in the search results, a standard method to determine a decrease in cell viability is the MTT assay.
-
Cell Culture: Human hepatic cells (SMMC-7721) are cultured in a suitable medium in 96-well plates.
-
Treatment: Cells are exposed to varying concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the viability of control (untreated) cells.
Signaling Pathway: Mitochondrial Apoptosis
Exposure of SMMC-7721 cells to this compound was found to activate the mitochondrial pathway of apoptosis.[2][3][9] This process involves a cascade of molecular events leading to programmed cell death.
Key Events Observed:
-
Increased Reactive Oxygen Species (ROS): A marked increase in intracellular ROS was noted.[2][3]
-
Reduced Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane was compromised.[2][3]
-
Modulation of Apoptotic Proteins: The expression of pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was decreased, leading to activation of Caspase-3, a key executioner of apoptosis.[2][3]
Caption: this compound-induced mitochondrial apoptosis pathway in SMMC-7721 cells.
Potential Endocrine Disruption
There are concerns that this compound may act as an endocrine disruptor. In vitro assays using yeast expressing human estrogen (ERα) and androgen receptors have shown both anti-estrogenic and anti-androgenic activity.[2][3] While direct data on this compound is limited, its structural similarity to octinoxate—a known endocrine disruptor that can interfere with the hypothalamic-pituitary-thyroid axis—raises concerns that warrant further investigation.[2][3]
Conclusion and Future Directions
The available evidence indicates that this compound (isoamyl p-methoxycinnamate) is not merely an inert UV filter but a bioactive molecule with demonstrable anti-inflammatory, antioxidant, and cytotoxic properties. Its ability to inhibit inflammation is quantitatively significant. However, its pro-oxidant and pro-apoptotic effects on certain cell lines, coupled with concerns about potential endocrine disruption, highlight a complex biological profile.
For researchers and drug development professionals, these findings open several avenues:
-
Anti-Inflammatory Drug Development: The potent anti-inflammatory effect could be explored for developing novel topical treatments for inflammatory skin conditions. The cinnamate (B1238496) structure could serve as a scaffold for designing more potent and specific anti-inflammatory agents.
-
Oncology Research: The cytotoxic and pro-apoptotic effects against cancer cells suggest a potential, albeit likely limited, role as a lead compound in anticancer research. Understanding the specific cellular targets could unveil new therapeutic strategies.
-
Safety and Toxicology: The dual antioxidant/pro-oxidant nature and the potential for endocrine disruption necessitate a more thorough toxicological evaluation, especially concerning its long-term use and systemic absorption, although one animal study indicated it was not absorbed through the skin.[4]
Further research is critical to fully elucidate the mechanisms of action, establish clear dose-response relationships for its various effects, and comprehensively assess its safety profile beyond its role as a topical sunscreen agent.
References
- 1. uvabsorbers.com [uvabsorbers.com]
- 2. us.typology.com [us.typology.com]
- 3. uk.typology.com [uk.typology.com]
- 4. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 5. UV Filters, Ingredients with a Recognized Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UV filters, ingredients with a recognized anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. typology.com [typology.com]
In Vitro Antioxidant Capacity of Isoamyl p-Methoxycinnamate: A Technical Guide and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl p-methoxycinnamate (IMC), a widely utilized UVB filter in sunscreen formulations, is structurally related to cinnamic acid, a compound known for its antioxidant properties. This technical guide provides an in-depth analysis of the anticipated in vitro antioxidant capacity of IMC. Due to a lack of direct quantitative studies on IMC, this paper extrapolates its potential antioxidant activity through a comparative analysis of structurally similar cinnamic acid derivatives. This guide summarizes available quantitative data for these analogs, presents detailed experimental protocols for key antioxidant assays (DPPH, ABTS, and FRAP), and proposes a potential antioxidant signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development and cosmetic science by providing a foundational understanding of the potential free-radical scavenging capabilities of isoamyl p-methoxycinnamate.
Introduction
Isoamyl p-methoxycinnamate (Amiloxate) is an oil-soluble chemical sunscreen agent that effectively absorbs UVB radiation in the 290-320 nm range[1][2]. Beyond its primary function as a UV filter, its structural similarity to cinnamic acid suggests potential anti-inflammatory and antioxidant properties[3][4]. The antioxidant activity of cinnamic acid and its derivatives is attributed to their ability to act as free radical scavengers[5]. This guide explores the expected in vitro antioxidant capacity of isoamyl p-methoxycinnamate by examining the performance of its structural analogs in established antioxidant assays.
Comparative Antioxidant Activity of Cinnamic Acid Derivatives
Table 1: Comparative DPPH Radical Scavenging Activity of Cinnamic Acid and Its Derivatives
| Compound | DPPH IC50 | Reference |
| Cinnamic Acid | 76.46 µg/mL | [5] |
| Ethyl Cinnamate | 0.64 µg/mL | [6] |
| Cinnamyl Alcohol | 0.84 µg/mL | [6] |
| Caffeic Acid | 1.59 ± 0.06 µg/mL | [4] |
| Ferulic Acid | >100 µM | [5] |
Table 2: Comparative ABTS Radical Scavenging Activity of Cinnamic Acid and Its Derivatives
| Compound | ABTS IC50 | Reference |
| Cinnamic Acid | 34 µg/mL (mSOD assay) | [5] |
| Caffeic Acid | 1.59 ± 0.06 µg/mL | [4] |
| Gallic Acid Hydrate | 1.03 ± 0.25 µg/mL | [4] |
| (+)-Catechin Hydrate | 3.12 ± 0.51 µg/mL | [4] |
| Rutin Hydrate | 4.68 ± 1.24 µg/mL | [4] |
Note: The mSOD (mimic superoxide (B77818) dismutase) assay for cinnamic acid is included as a relevant measure of its radical scavenging capacity.
Experimental Protocols for In Vitro Antioxidant Assays
To facilitate further research into the antioxidant capacity of isoamyl p-methoxycinnamate, detailed experimental protocols for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (Isoamyl p-methoxycinnamate)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in a dark, cool place.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of isoamyl p-methoxycinnamate in methanol. Serially dilute the stock solution to obtain a range of concentrations. Prepare a similar dilution series for the standard antioxidant.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[7].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is proportional to the antioxidant's activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound (Isoamyl p-methoxycinnamate)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of isoamyl p-methoxycinnamate and the standard antioxidant in ethanol or PBS.
-
Assay:
-
Add 10 µL of the test or standard solution at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm[4].
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (Isoamyl p-methoxycinnamate)
-
Standard (Ferrous sulfate (B86663), FeSO₄)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of isoamyl p-methoxycinnamate and the ferrous sulfate standard.
-
Assay:
-
Add 10 µL of the test or standard solution to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Calculation: The antioxidant capacity is determined from a standard curve of known ferrous sulfate concentrations and is expressed as Fe(II) equivalents.
Potential Signaling Pathways in Antioxidant Action
While specific signaling pathways for isoamyl p-methoxycinnamate's antioxidant activity have not been elucidated, studies on other cinnamic acid derivatives suggest potential mechanisms. One key pathway involved in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[10].
It is hypothesized that isoamyl p-methoxycinnamate, similar to other phenolic compounds, may directly scavenge reactive oxygen species (ROS). Additionally, it could potentially modulate intracellular signaling pathways like the Nrf2-Keap1 system. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective enzymes, thereby enhancing the cell's capacity to counteract oxidative damage[10].
Conclusion
While direct experimental evidence for the in vitro antioxidant capacity of isoamyl p-methoxycinnamate is currently limited, a comparative analysis of its structural analogs strongly suggests that it possesses free-radical scavenging properties. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized framework for future investigations to quantify its antioxidant potential. Furthermore, the exploration of the Nrf2 signaling pathway provides a plausible mechanism for its potential cytoprotective effects. Further research is warranted to definitively characterize the antioxidant profile of isoamyl p-methoxycinnamate and to validate its role beyond a UV filter in cosmetic and dermatological applications. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions | MDPI [mdpi.com]
- 2. Antioxidant potential of hydroxycinnamic acid glycoside esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods [mdpi.com]
- 10. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to the Antimicrobial Effects of Amiloxate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a well-established ultraviolet (UV) B filter used in sunscreen formulations and is recognized for its anti-inflammatory properties.[1][2][3] Structurally, as a derivative of cinnamic acid, this compound is hypothesized to possess antioxidant and antimicrobial capabilities, though these areas remain largely unexplored.[1] This technical guide provides a comprehensive framework for the preliminary investigation of this compound's potential antimicrobial effects. It outlines detailed experimental protocols for determining its antimicrobial susceptibility, and efficacy against biofilms. Furthermore, this document presents a putative mechanism of action and illustrative signaling pathways. The methodologies and data presentation formats are designed to facilitate a structured and rigorous evaluation of this compound as a potential antimicrobial agent.
Introduction
This compound is an organic compound primarily utilized as a UVB filter in dermatological products.[4][5][6] Its structural relationship to cinnamic acid, a compound with known antimicrobial activities, suggests that this compound may also exhibit similar properties.[1][2] The potential to repurpose an existing and well-characterized compound like this compound for antimicrobial applications presents an attractive prospect in the face of rising antimicrobial resistance. This guide details the necessary experimental workflows to systematically investigate and characterize the antimicrobial potential of this compound.
Proposed Antimicrobial Activity Screening
A foundational step in evaluating a new antimicrobial agent is to determine its spectrum of activity against a panel of clinically relevant microorganisms. This can be achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Data on Antimicrobial Susceptibility
The following tables are templates for recording the quantitative data obtained from antimicrobial susceptibility testing of this compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) | Negative Control (Vehicle) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MBC (µg/mL) | Positive Control (Antibiotic) MBC (µg/mL) | Negative Control (Vehicle) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with microorganism and a known antibiotic) and a negative control (broth with microorganism and the solvent vehicle).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that kills the microorganisms.
Procedure:
-
Following the MIC determination, take an aliquot from all wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at the optimal temperature and duration.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[7]
Biofilm Disruption Assay
This assay evaluates the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Grow a microbial culture in a 96-well plate to allow for biofilm formation (typically 24-48 hours).
-
After incubation, remove the planktonic cells by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Wash the wells again with PBS to remove any remaining planktonic cells and this compound.
-
Stain the remaining biofilms with a 0.1% crystal violet solution for 15 minutes.[8]
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.[8]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial susceptibility and biofilm disruption assays.
Caption: Proposed mechanism of action for this compound via induction of oxidative stress.
Proposed Mechanism of Action
Drawing from its structural similarity to cinnamic acid and its known antioxidant properties in some contexts, a plausible antimicrobial mechanism for this compound could involve the disruption of cellular redox balance.[1] It is hypothesized that this compound may interact with the microbial cell membrane, leading to an increase in intracellular reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress. The subsequent damage to vital cellular components such as DNA, proteins, and lipids could ultimately lead to microbial cell death. This proposed pathway aligns with the mechanisms of action of other phenolic antimicrobial compounds.
Conclusion
While this compound is an established compound in the field of dermatology, its potential as an antimicrobial agent is a nascent area of investigation. This technical guide provides a structured approach for the preliminary in vitro evaluation of this compound's antimicrobial and anti-biofilm activities. The outlined protocols and data presentation formats are intended to serve as a foundation for researchers to generate robust and comparable data. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be necessary to fully characterize the antimicrobial potential of this compound.
References
- 1. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. uk.typology.com [uk.typology.com]
- 5. us.typology.com [us.typology.com]
- 6. uk.typology.com [uk.typology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Amiloxate in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a UV filter commonly used in sunscreen and cosmetic products. While established as an effective UVB absorbent, its toxicological profile at the cellular level has garnered scientific interest. This technical guide provides a comprehensive overview of the known toxicological effects of this compound in cell lines, with a particular focus on its impact on human liver cells. The information presented herein is synthesized from available scientific literature and regulatory assessments. It is important to note that while a consistent qualitative toxicological profile has been described, specific quantitative data from primary research studies, such as IC50 values, were not available in the public domain at the time of this review.
Cytotoxicity in Human Liver Cell Line (SMMC-7721)
In vitro studies on the human hepatoma cell line, SMMC-7721, have indicated that this compound can induce cytotoxicity. Exposure to this compound has been shown to lead to a significant reduction in cell viability and an inhibition of cell proliferation[1][2]. The underlying mechanisms for this observed cytotoxicity are multifactorial, primarily revolving around the induction of oxidative stress and the activation of apoptotic pathways.
Induction of Oxidative Stress
This compound disrupts the intracellular redox balance in SMMC-7721 cells. This is characterized by a marked increase in the production of reactive oxygen species (ROS)[1][2]. The elevated ROS levels are coupled with a decrease in the activity of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase. This enzymatic inhibition further exacerbates the state of oxidative stress. Consequently, there is an observed increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH), indicative of cell membrane damage[1][2].
Mitochondrial Dysfunction and Apoptosis
The this compound-induced oxidative stress appears to directly impact mitochondrial function. A notable effect is the loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis[1][2]. This is followed by the activation of the mitochondrial apoptotic cascade. Key players in this pathway, the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are modulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance facilitates the release of cytochrome c from the mitochondria, which in turn activates downstream executioner caspases, such as Caspase-3, ultimately leading to programmed cell death[1][2].
Genotoxicity Profile
Other Toxicological Endpoints
Endocrine Disruption
Some in vitro studies have suggested that this compound may possess endocrine-disrupting properties. Specifically, it has demonstrated anti-oestrogenic and anti-androgenic activities in yeast-based assays[1][2].
Photoallergenicity
There is evidence to suggest that this compound can act as a photoallergen, though reported cases are rare[1][5].
Data Summary
Due to the absence of specific quantitative data in the reviewed literature, a detailed data table with IC50 values and other numerical endpoints cannot be provided. The following table summarizes the qualitative findings.
| Endpoint | Cell Line | Effect | Key Markers/Observations | Reference |
| Cytotoxicity | SMMC-7721 | Decreased cell viability and proliferation | - | [1][2] |
| Oxidative Stress | SMMC-7721 | Increased | Increased ROS, MDA, LDH; Decreased Catalase, GPx, SOD | [1][2] |
| Apoptosis | SMMC-7721 | Induced | Loss of mitochondrial membrane potential, Increased Bax/Bcl-2 ratio, Caspase-3 activation | [1][2] |
| Genotoxicity | Not specified | Not genotoxic | Based on European Commission's SCC assessment | [3][4] |
| Endocrine Activity | Yeast | Anti-oestrogenic, Anti-androgenic | - | [1][2] |
| Photoallergenicity | Not applicable | Potential photoallergen | Clinical case reports | [1][5] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the toxicological assessment of this compound. It is important to emphasize that these are standardized protocols and the specific parameters for the studies on this compound were not available.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Measurement
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell viability assay.
-
DCFH-DA Staining: Wash the cells with a suitable buffer and then incubate with a DCFH-DA solution in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation/emission wavelength of approximately 485/535 nm.
-
Data Analysis: Quantify the increase in fluorescence relative to the control group to determine the level of intracellular ROS.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound's cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling cascade.
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Opinion of the Scientific Committee on Cosmetology concerning Isopentyl-p-Methoxycinnamate adopted by the plenary session of the SCC of 24 June 1997 | Scientific Committees [ec.europa.eu]
- 5. Photo-allergic contact dermatitis caused by isoamyl p-methoxycinnamate in an 'organic' sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of Isoamyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl p-methoxycinnamate, a widely used UVB filter in sunscreens and cosmetic products, is a substance of growing environmental interest due to its potential for aquatic toxicity and persistence. This technical guide provides a comprehensive overview of the current state of knowledge regarding its environmental fate and degradation. It covers the principal degradation pathways—hydrolysis, photolysis, and biodegradation—and discusses its bioaccumulation and ecotoxicity potential. In the absence of extensive experimental data for isoamyl p-methoxycinnamate, this guide incorporates data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a thorough assessment. Detailed experimental protocols for key environmental fate studies are also presented to aid researchers in conducting further investigations.
Introduction
Isoamyl p-methoxycinnamate, also known as amiloxate, is an organic ultraviolet (UV) B filter. It is the ester of isoamyl alcohol and p-methoxycinnamic acid.[1] Its primary function in cosmetic and personal care products is to absorb UV radiation, thereby protecting the skin from sun damage and preventing product degradation.[1][2] Despite its efficacy, concerns have been raised about its environmental impact upon release into aquatic ecosystems through wastewater and recreational activities. Regulatory bodies in some regions have consequently restricted its use.[3] Understanding the environmental fate and degradation of this compound is crucial for a comprehensive risk assessment and the development of environmentally benign alternatives.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Key properties of isoamyl p-methoxycinnamate are summarized in Table 1. Its low water solubility and moderate octanol-water partition coefficient (log K_ow_) suggest a tendency to partition from the aqueous phase to organic matter, such as sediment and biota.
Table 1: Physicochemical Properties of Isoamyl p-Methoxycinnamate
| Property | Value | Source |
| CAS Number | 71617-10-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |
| Water Solubility | 1.3 mg/L at 25°C (Estimated) | US EPA EPI Suite™ |
| log K_ow_ (Octanol-Water Partition Coefficient) | 4.35 (Estimated) | US EPA EPI Suite™ |
| Vapor Pressure | 0.0002 Pa at 25°C (Estimated) | US EPA EPI Suite™ |
| Henry's Law Constant | 0.01 Pa·m³/mol at 25°C (Estimated) | US EPA EPI Suite™ |
Environmental Fate and Degradation
The environmental persistence of isoamyl p-methoxycinnamate is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like isoamyl p-methoxycinnamate, hydrolysis would result in the formation of p-methoxycinnamic acid and isoamyl alcohol. The rate of hydrolysis is dependent on pH and temperature.
Quantitative Data: No experimental data on the hydrolysis rate of isoamyl p-methoxycinnamate were found in the public domain. Therefore, QSAR predictions were generated using the US EPA's EPI Suite™ hydrolysis model.
Table 2: Estimated Hydrolysis Rate of Isoamyl p-Methoxycinnamate
| pH | Half-life (t₁/₂) at 25°C |
| 7 | > 1 year |
| 8 | ~180 days |
Source: US EPA EPI Suite™ Hydrolysis Rate Prediction Program. These are estimated values and should be confirmed by experimental studies.
The predictions suggest that hydrolysis is not a significant degradation pathway for isoamyl p-methoxycinnamate under typical environmental pH conditions (pH 7-8).
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. As a UV filter, isoamyl p-methoxycinnamate is designed to absorb UV radiation, which can also lead to its degradation.
Quantitative Data: Specific experimental data on the photolysis quantum yield and degradation rates for isoamyl p-methoxycinnamate are not available. However, studies on the structurally similar and widely used UV filter, octyl methoxycinnamate (OMC), provide insights into the likely photodegradation pathway. The primary photochemical reaction for OMC is isomerization from the trans- to the cis-isomer, which has a lower molar absorptivity.[4][5] Further degradation can lead to the formation of various photoproducts, including 4-methoxycinnamic acid and 4-methoxycinnamaldehyde.[6]
Proposed Photodegradation Pathway: Based on the data for OMC, a probable photodegradation pathway for isoamyl p-methoxycinnamate is proposed in the diagram below. The initial step is the photoisomerization to the less UV-absorbent cis-isomer, followed by potential cleavage of the ester bond to form p-methoxycinnamic acid and isoamyl alcohol, or other rearrangements and fragmentation.
Caption: Proposed photodegradation pathway for isoamyl p-methoxycinnamate.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. It is a critical process for the removal of organic pollutants from the environment.
Quantitative Data: No definitive experimental results from a ready biodegradability test (e.g., OECD 301F) for isoamyl p-methoxycinnamate were found. However, QSAR models can provide an estimation of its biodegradability.
Table 3: Predicted Biodegradability of Isoamyl p-Methoxycinnamate
| Model | Prediction |
| US EPA EPI Suite™ BIOWIN | Does not biodegrade fast |
Source: US EPA EPI Suite™ Biodegradation Probability Program. This is an estimated value and should be confirmed by experimental studies.
The QSAR prediction suggests that isoamyl p-methoxycinnamate is not readily biodegradable, indicating a potential for persistence in the environment.
Bioaccumulation
Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log K_ow_) and can be experimentally determined through bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies.
Quantitative Data: No experimental BCF or BAF data for isoamyl p-methoxycinnamate are publicly available. The estimated log K_ow_ of 4.35 suggests a potential for bioaccumulation. QSAR models can be used to estimate the BCF.
Table 4: Predicted Bioaccumulation of Isoamyl p-Methoxycinnamate
| Parameter | Predicted Value |
| Bioconcentration Factor (BCF) | 133 L/kg |
Source: US EPA EPI Suite™ BCFBAF Program. This is an estimated value and should be confirmed by experimental studies.
A BCF value of less than 500 suggests a low to moderate potential for bioaccumulation in aquatic organisms.
Ecotoxicity
Ecotoxicity refers to the potential for a substance to cause adverse effects on ecosystems. For aquatic environments, this is typically assessed by determining the toxicity to representatives of different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers). Isoamyl p-methoxycinnamate is classified as very toxic to aquatic life.[7]
Quantitative Data: Specific experimental ecotoxicity data for isoamyl p-methoxycinnamate are not readily available in the public literature. Therefore, predictions were generated using the ECOSAR™ (Ecological Structure Activity Relationships) model within the US EPA's EPI Suite™.
Table 5: Predicted Acute Aquatic Toxicity of Isoamyl p-methoxycinnamate
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish (Fathead Minnow) | 96-hour LC₅₀ | 1.2 |
| Daphnia magna | 48-hour EC₅₀ | 0.78 |
| Green Algae | 96-hour EC₅₀ | 0.45 |
Source: US EPA EPI Suite™ ECOSAR Program. These are estimated values and should be confirmed by experimental studies. LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effective Concentration for 50% of the test population.
The predicted acute toxicity values are below 1 mg/L for daphnids and algae, and slightly above 1 mg/L for fish, which supports the classification of this substance as very toxic to aquatic life.
Experimental Protocols
Detailed experimental protocols are essential for the reliable assessment of the environmental fate and effects of chemicals. The following sections describe the standard OECD guidelines for key studies.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance is inoculated with activated sludge from a domestic wastewater treatment plant.
-
Procedure: The test mixture is incubated in a sealed vessel at a constant temperature (20 ± 1 °C) in the dark for 28 days. The consumption of oxygen is measured by a respirometer.
-
Analysis: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
Caption: Experimental workflow for the OECD 301F ready biodegradability test.
Aquatic Toxicity
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.
-
Test Organism: Typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Analysis: The LC₅₀ and its 95% confidence limits are calculated.
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC₅₀) over a 48-hour exposure period.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Analysis: The EC₅₀ and its 95% confidence limits are calculated.
This test determines the effect of a substance on the growth of a freshwater green alga (ErC₅₀).
-
Test Organism: Typically Pseudokirchneriella subcapitata.
-
Procedure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.
-
Measurement: Algal growth is measured by cell counts or a surrogate parameter such as chlorophyll (B73375) fluorescence.
-
Analysis: The concentration that causes a 50% reduction in the growth rate (ErC₅₀) is calculated.
Caption: General workflow for acute aquatic ecotoxicity testing.
Logical Relationship of Properties to Environmental Impact
The physicochemical properties, degradation rates, and toxicity of isoamyl p-methoxycinnamate are interconnected and collectively determine its overall environmental impact. The following diagram illustrates these relationships.
Caption: Relationship between properties and environmental impact.
Conclusion
The available data, largely based on QSAR modeling and analogies to similar compounds, suggest that isoamyl p-methoxycinnamate has the potential to be persistent and very toxic to aquatic organisms. Its low predicted rate of hydrolysis and biodegradation, coupled with its moderate potential for bioaccumulation, indicate that it may reside in the environment long enough to exert adverse effects. The primary photodegradation pathway is likely to be isomerization, with the potential for further breakdown into various photoproducts.
To obtain a more definitive understanding of the environmental fate and impact of isoamyl p-methoxycinnamate, further experimental studies are essential. The protocols outlined in this guide provide a framework for conducting such research. The data generated from these studies will be invaluable for refining environmental risk assessments and guiding the development of safer and more sustainable UV filter technologies.
References
- 1. Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry [ouci.dntb.gov.ua]
- 5. Stability of octyl methoxycinnamate and identification of its photo‐degradation product | Semantic Scholar [semanticscholar.org]
- 6. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Exploratory Studies on the Endocrine Activity of Amiloxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter that has been used in sunscreen and other cosmetic products for several decades to protect the skin and hair from the harmful effects of solar radiation.[1] Despite its widespread use, concerns have been raised regarding its potential to act as an endocrine disruptor. This technical guide provides a comprehensive overview of the available exploratory studies on the endocrine activity of this compound, with a focus on in vitro and in vivo data, experimental protocols, and associated signaling pathways. Due to the limited publicly available data specifically for this compound, information from studies on the structurally similar UV filter, Octinoxate (octyl methoxycinnamate), is included for comparative purposes where relevant.
Endocrine Activity Profile of this compound
In Vitro Studies
Anti-Estrogenic and Anti-Androgenic Activity (Yeast-Based Assays)
Initial screenings for the endocrine activity of this compound have been performed using in vitro yeast-based reporter assays. One study indicated that this compound exhibited both anti-estrogenic and anti-androgenic activity in yeast strains expressing the human estrogen receptor alpha (ERα) and the human androgen receptor (AR), respectively.[1] Unfortunately, the specific quantitative data (e.g., IC50 values) from this study are not publicly available.
Table 1: Summary of In Vitro Endocrine Activity of this compound
| Assay Type | Receptor | Species | Activity Detected | Quantitative Data (IC50/EC50) | Reference |
| Yeast Reporter Assay | Estrogen Receptor α (ERα) | Human | Anti-Estrogenic | Not Publicly Available | [1] |
| Yeast Reporter Assay | Androgen Receptor (AR) | Human | Anti-Androgenic | Not Publicly Available | [1] |
Experimental Protocol: Yeast-Based Steroid Hormone Receptor Activity Assay
This generalized protocol is based on standard methodologies for yeast-based reporter assays (e.g., Yeast Estrogen Screen - YES, Yeast Androgen Screen - YAS).
-
Principle: Genetically modified Saccharomyces cerevisiae yeast cells are utilized. These cells co-express a human steroid hormone receptor (e.g., ERα or AR) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of hormone-responsive elements (HREs). When a ligand binds to the receptor, the receptor-ligand complex binds to the HREs, inducing the expression of the reporter gene. The reporter enzyme's activity is then measured, typically through a colorimetric or fluorometric reaction, which is proportional to the hormonal activity of the test compound. For antagonist assays, the yeast is co-incubated with a known receptor agonist and the test compound, and a reduction in the reporter signal indicates antagonistic activity.
-
Materials:
-
Yeast strain expressing the human ERα or AR and a corresponding reporter plasmid.
-
Yeast growth medium (e.g., YPD, SD/-Ura/-Trp).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., 17β-estradiol for ERα, testosterone (B1683101) or dihydrotestosterone (B1667394) for AR).
-
Negative control (vehicle).
-
For antagonist assays: a known agonist (e.g., 17β-estradiol, testosterone).
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG for β-galactosidase).
-
96-well microplates.
-
Incubator.
-
Microplate reader.
-
-
Procedure:
-
Prepare a fresh culture of the yeast strain.
-
Dispense the yeast culture into the wells of a 96-well plate.
-
Add serial dilutions of the test compound (this compound), positive control, and negative control to the wells. For antagonist assays, also add a fixed concentration of the agonist.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24-72 hours).
-
After incubation, lyse the yeast cells to release the reporter enzyme.
-
Add the substrate for the reporter enzyme and incubate until a color change is visible.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of receptor activation (for agonists) or inhibition (for antagonists) relative to the positive control.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
Yeast-based hormone receptor assay workflow.
In Vivo Studies and Data from Structurally Similar Compounds
Effects of Octinoxate on the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Rats
A study by Axelstad et al. (2011) investigated the effects of perinatal exposure to Octinoxate in rats. This study is often cited as a basis for concern regarding this compound due to the structural similarities between the two compounds.
Table 2: Effects of Perinatal Octinoxate Exposure on Thyroid Hormones in Rats (Axelstad et al., 2011)
| Parameter | Dose Group (mg/kg bw/day) | Dam (GD 21) | Male Offspring (PND 16) | Female Offspring (PND 16) |
| Serum Thyroxine (T4) | 0 (Control) | 2.8 µg/dL | 4.5 µg/dL | 4.7 µg/dL |
| 500 | ↓ (Significant) | ↓ (Dose-dependent) | ↓ (Dose-dependent) | |
| 750 | ↓ (Significant) | ↓ (Dose-dependent) | ↓ (Dose-dependent) | |
| 1000 | ↓ (Significant) | ↓ (Dose-dependent) | ↓ (Dose-dependent) | |
| Serum Triiodothyronine (T3) | 0 (Control) | 45 ng/dL | 60 ng/dL | 62 ng/dL |
| 500 | ↔ | ↔ | ↔ | |
| 750 | ↔ | ↔ | ↔ | |
| 1000 | ↔ | ↔ | ↔ | |
| Serum Thyroid Stimulating Hormone (TSH) | 0 (Control) | 1.2 ng/mL | 2.5 ng/mL | 2.6 ng/mL |
| 500 | ↔ | ↔ | ↔ | |
| 750 | ↔ | ↔ | ↔ | |
| 1000 | ↔ | ↔ | ↔ | |
| Note: ↓ indicates a decrease, ↔ indicates no significant change. "Significant" and "Dose-dependent" are based on the study's findings, but specific p-values are not provided here. |
Experimental Protocol: Rat Hypothalamic-Pituitary-Thyroid (HPT) Axis Study (Based on Axelstad et al., 2011)
-
Principle: To assess the potential of a test substance to disrupt the HPT axis, pregnant rats and their offspring are exposed to the substance during gestation and lactation. Effects are evaluated by measuring serum levels of thyroid hormones (T4, T3) and thyroid-stimulating hormone (TSH), as well as by examining the expression of genes involved in thyroid hormone synthesis and regulation.
-
Animals: Wistar rats.
-
Dosing: The test substance (in this case, Octinoxate) is administered daily by oral gavage to pregnant dams from gestation day (GD) 7 to postnatal day (PND) 16.
-
Parameters Measured:
-
Hormone Analysis: Blood samples are collected from dams and offspring at specified time points. Serum levels of T4, T3, and TSH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Tissues such as the thyroid gland, hypothalamus, and pituitary gland are collected. RNA is extracted, and the expression levels of key genes involved in the HPT axis (e.g., thyroglobulin, thyroid peroxidase, deiodinases, TSH receptor) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the dosed groups with the control group for significant differences in hormone levels and gene expression.
Suspected interference of this compound with the HPT axis.
Other Relevant Toxicological Data
Beyond its potential endocrine activity, other toxicological endpoints for this compound have been investigated.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic potential of this compound in human liver cell models (SMMC-7721).[1] Exposure to this compound resulted in a significant decrease in cell viability and inhibition of proliferation.[1] This was accompanied by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of apoptotic pathways.[1]
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Quantitative Data (IC50) | Reference |
| SMMC-7721 (Human Hepatoma) | Not Specified | Cell Viability, Proliferation | Not Publicly Available | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
SMMC-7721 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution.
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
96-well plates.
-
CO2 incubator.
-
Microplate reader.
-
-
Procedure:
-
Seed SMMC-7721 cells into a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.
-
Workflow for an in vitro cytotoxicity (MTT) assay.
Photoallergy
This compound is recognized as a potential photoallergen.[1] A study involving 111 patients with positive reactions in photopatch tests identified two cases of photoallergy to this compound, resulting in a reaction rate of 1.8%.[1]
Table 4: Photoallergy Data for this compound
| Study Population | Number of Patients with Positive Reactions | Number of Photoallergy Cases to this compound | Reaction Rate | Reference |
| Patients with suspected photodermatoses | 111 | 2 | 1.8% | [1] |
Experimental Protocol: Photopatch Testing
This is a generalized protocol for photopatch testing.
-
Principle: Photopatch testing is a diagnostic procedure to determine if a substance causes a photoallergic contact dermatitis. It involves applying the suspected allergen to the skin in duplicate, irradiating one set of allergens with UV light, and then comparing the skin reactions at both sites.
-
Procedure:
-
Application: Two identical sets of allergens, including the test substance (e.g., this compound at a standardized concentration in a suitable vehicle like petrolatum) and standard photoallergens, are applied to the patient's back using Finn Chambers® on Scanpor® tape.
-
Occlusion: The patches are left in place for 24 or 48 hours.
-
Irradiation: After removal of the patches, one set of application sites is irradiated with a measured dose of UVA light (typically 5 J/cm²). The other set is shielded from light and serves as the control.
-
Reading: The sites are read at 48 and 96 hours after irradiation. A positive photoallergic reaction is diagnosed when a reaction is observed only at the irradiated site. A reaction at both the irradiated and non-irradiated sites suggests a contact allergy, and a stronger reaction at the irradiated site indicates a photo-aggravated contact allergy.
-
Conclusion
The available evidence suggests that this compound may possess endocrine-disrupting properties, specifically anti-estrogenic and anti-androgenic activities, as indicated by in vitro yeast-based assays. However, the lack of publicly available quantitative data from these studies makes a thorough risk assessment challenging. Concerns regarding its potential to interfere with the hypothalamic-pituitary-thyroid axis are currently based on data from the structurally similar compound, Octinoxate. Further in vivo studies on this compound are necessary to confirm these suspicions and to establish a no-observed-adverse-effect level (NOAEL) for its endocrine-disrupting effects. Additionally, while in vitro data indicate potential cytotoxicity and clinical data suggest a risk of photoallergy, more detailed studies are needed to fully characterize these toxicological endpoints. For researchers, scientists, and drug development professionals, this guide highlights the existing data and the significant data gaps that need to be addressed to ensure the safe use of this compound in cosmetic and other consumer products.
References
Methodological & Application
Application Note: Quantification of Amiloxate in Cosmetic Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UV filter commonly used in sunscreen and other cosmetic products to absorb UVB radiation.[1] Regulatory guidelines stipulate maximum allowable concentrations of this compound in cosmetic formulations, necessitating accurate and reliable analytical methods for its quantification to ensure product safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for the determination of this compound and other UV filters in cosmetic matrices.[2][3] This application note details a robust HPLC method for the quantification of this compound in various cosmetic formulations.
Principle
The method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[4][5] A C18 stationary phase is commonly used for this purpose. The cosmetic sample is first processed to extract this compound into a suitable organic solvent. The extract is then injected into the HPLC system. The separation is achieved using a mobile phase, typically a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and water. This compound is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Protocols
1. Sample Preparation
The preparation of cosmetic samples is a critical step to ensure accurate quantification. The general procedure involves dissolving the sample in a suitable solvent, followed by steps to remove insoluble excipients.[2][3]
-
Apparatus and Reagents:
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Tetrahydrofuran (THF)
-
-
Protocol for Creams, Lotions, and Gels:
-
Accurately weigh approximately 0.1 g of the cosmetic product into a 50 mL volumetric flask.
-
Add approximately 20 mL of THF to dissolve the sample.[6]
-
Sonicate the flask for 15-30 minutes to ensure complete dissolution of this compound.[2][3]
-
Make up the volume to 50 mL with the diluent (e.g., methanol).
-
The solution can be further diluted if the concentration of this compound is expected to be high.
-
Centrifuge a portion of the solution at 3500-14800 rpm for 10-20 minutes to precipitate insoluble excipients.[2][3]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Protocol for Sprays and Oils:
-
Accurately weigh an appropriate amount of the product (to contain a known amount of the formulation) into a 50 mL volumetric flask.
-
Add a suitable solvent such as ethanol or methanol to dissolve the sample.
-
Follow steps 3-7 from the protocol for creams and lotions.
-
2. HPLC Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions: Several HPLC methods have been reported for the analysis of this compound, often in combination with other UV filters. The following table summarizes typical chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Column | C18, 75 mm x 4.6 mm, 3.5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Ethanol and Water[7] | Gradient of 0.1% Orthophosphoric acid in Methanol (70:30 v/v) (A) and Methanol:Acetonitrile (80:20 v/v) (B)[6] |
| Flow Rate | 1.0 mL/min[7] | 1.3 mL/min[6] |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | 40 °C[6] | Ambient |
| Detection | UV at 310 nm | UV at 210 nm and 260 nm[6] |
-
Gradient Program (for Method 2):
| Time (min) | % Eluent B |
| 0.0 - 8.0 | 15 |
| 8.0 - 12.0 | 15 - 77 |
| 12.0 - 23.0 | 77 - 87 |
| 23.0 - 26.0 | 87 - 97 |
| 26.0 - 50.0 | 97 |
| 50.0 - 55.0 | 97 - 15 |
| 55.0 - 60.0 | 15 |
3. Standard Preparation and Calibration
-
Stock Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the sample preparations (e.g., 1-50 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound. The correlation coefficient (r²) should be greater than 0.999.[8]
4. Quantification
Inject the prepared sample solution into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Method Validation Data
A summary of typical method validation parameters is presented below. The specific values may vary depending on the exact method and laboratory conditions.
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Accuracy (Recovery) | 90.0 - 104.6 % | [8] |
| Precision (RSD) | < 2% | [6] |
| Limit of Detection (LOD) | 0.06 µg/mL | [2] |
Visualizations
Caption: Workflow for cosmetic sample preparation for HPLC analysis.
Caption: Schematic of the HPLC analysis workflow.
References
- 1. uk.typology.com [uk.typology.com]
- 2. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Determination and validation of six sunscreen agents in suncare products by UPLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro SPF Testing of Amiloxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, chemically known as Isoamyl p-Methoxycinnamate, is an effective oil-soluble UVB filter used in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation.[1][2] It primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[3] Accurate and reproducible determination of the Sun Protection Factor (SPF) is crucial for formulating effective sun care products. This document provides a detailed protocol for the in vitro determination of the SPF of formulations containing this compound, based on established international standards.
The in vitro SPF testing methodology offers a reliable and ethical alternative to in vivo testing on human subjects, providing a cost-effective and rapid screening method during product development.[4] The protocol described herein is adapted from the principles outlined in ISO 24443 and the upcoming ISO 23675 standards, which are globally recognized for in vitro sun protection assessment.[5][6][7]
Experimental Protocol: In Vitro SPF Determination of a Formulation Containing this compound
This protocol outlines the steps for measuring the in vitro SPF of a sunscreen product containing this compound using UV-Vis spectrophotometry and polymethylmethacrylate (PMMA) plates as the substrate.
Apparatus and Materials
-
UV-Vis Spectrophotometer: Capable of measuring transmittance over the UV range of 290-400 nm in 1 nm increments. An integrating sphere is recommended for accurate measurement of scattered and transmitted light.
-
Solar Simulator: A source of controlled UV radiation that mimics the solar spectrum, compliant with ISO 24443 specifications.
-
Polymethylmethacrylate (PMMA) Plates: Roughened on one side to mimic the skin's surface topography. The plates must be UV-transparent and meet the specifications outlined in relevant ISO standards.
-
Positive Displacement Pipette or Syringe: For accurate application of the test product.
-
Balance: Analytical balance with a precision of 0.1 mg.
-
Glycerol or other suitable blank: As a reference for the spectrophotometer.
-
Ethanol: For cleaning purposes.
-
Test Formulation: Sunscreen product containing a known concentration of this compound.
-
Reference Sunscreen Standard: A standard with a known in vivo SPF for calibration and validation purposes.
Substrate Preparation and Product Application
-
Plate Selection: Use roughened PMMA plates that have been validated for in vitro SPF testing. Handle the plates carefully to avoid contamination.
-
Product Application:
-
Accurately weigh the PMMA plate.
-
Apply the test formulation containing this compound to the roughened side of the plate at a concentration of 1.0 to 2.0 mg/cm². The exact amount should be recorded.
-
Distribute the product evenly across the entire surface of the plate using a gloved finger or a specific spreading apparatus. The goal is to create a uniform film.
-
Allow the film to dry and equilibrate in a dark, temperature-controlled environment for at least 15 minutes.
-
UV Transmittance Measurement (Pre-irradiation)
-
Spectrophotometer Setup: Calibrate the spectrophotometer using a blank PMMA plate treated with glycerol.
-
Measurement:
-
Place the PMMA plate with the dried sunscreen film into the spectrophotometer's sample holder.
-
Measure the spectral transmittance at 1 nm intervals from 290 nm to 400 nm.
-
At least three independent plates should be prepared and measured for each test formulation.
-
UV Irradiation
-
Irradiation Dose: Expose the sunscreen-coated PMMA plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be sufficient to assess the photostability of the formulation.
-
Irradiation Procedure: Place the plates in the solar simulator and irradiate them with the predetermined UV dose.
UV Transmittance Measurement (Post-irradiation)
-
Measurement: After irradiation, repeat the UV transmittance measurement (Step 3.2) on the same plates.
SPF Calculation
The in vitro SPF is calculated from the mean absorbance values obtained from the transmittance measurements using the following equation:
SPFin vitro = ∫290400 E(λ) * S(λ) dλ / ∫290400 E(λ) * S(λ) * T(λ) dλ
Where:
-
E(λ) is the erythemal action spectrum.
-
S(λ) is the solar simulator irradiance spectrum.
-
T(λ) is the spectral transmittance of the sunscreen product at wavelength λ.
The absorbance (Aλ) is calculated from the transmittance (Tλ) using the formula: Aλ = -log(Tλ) .
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison and analysis.
Table 1: Key Experimental Parameters
| Parameter | Value |
| UV Filter | This compound (Isoamyl p-Methoxycinnamate) |
| Concentration of this compound | Specify concentration in the test formulation |
| Substrate | Roughened PMMA Plates |
| Application Rate | e.g., 2.0 mg/cm² |
| UV-Vis Spectrophotometer | Specify model |
| Solar Simulator | Specify model |
| Irradiation Dose | Specify dose in J/cm² |
Table 2: UV Absorbance and In Vitro SPF Results for a Formulation Containing this compound
| Wavelength (nm) | Mean Absorbance (Pre-irradiation) | Mean Absorbance (Post-irradiation) |
| 290 | Value | Value |
| 300 | Value | Value |
| 310 (Peak for this compound) | Value | Value |
| 320 | Value | Value |
| ... | ... | ... |
| 400 | Value | Value |
| Calculated In Vitro SPF | Value | Value |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in vitro SPF testing protocol for this compound.
Caption: Workflow for the in vitro SPF determination of a formulation containing this compound.
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Isoamyl p-methoxycinnamate | C15H20O3 | CID 92386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amiloxate in Photoprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amiloxate (Isoamyl p-methoxycinnamate) in photoprotective research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for evaluating its efficacy.
Introduction to this compound
This compound is an organic ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to provide protection against UVB radiation.[1][2][3] As a cinnamate (B1238496) derivative, its primary function is to absorb UVB rays, the spectral range primarily responsible for sunburn and various forms of skin damage.[1][2][3] It is approved for use in many regions, including the European Union, at concentrations up to 10%.[1][4] this compound is often formulated in combination with other UV filters to achieve broad-spectrum (UVA and UVB) protection.[1][2]
Mechanism of Action
This compound's primary photoprotective mechanism is the absorption of UVB radiation in the 280 to 320 nm range.[1][3] Upon absorption of UV photons, the this compound molecule is excited to a higher energy state. It then dissipates this energy through non-radiative pathways, converting the harmful UV radiation into less damaging thermal energy.
Beyond its UV-filtering capabilities, research suggests that this compound may possess secondary photoprotective properties, including:
-
Antioxidant Activity: By scavenging free radicals generated by UV radiation, this compound may help to mitigate oxidative stress in the skin.[2]
-
Anti-inflammatory Effects: Some studies on cinnamic acid derivatives suggest potential anti-inflammatory properties, which could help to reduce the erythema (redness) and inflammation associated with sunburn.[2]
Quantitative Data Summary
Due to the proprietary nature of commercial formulations and the focus of academic research on novel compounds, specific quantitative data for this compound as a standalone active ingredient is not extensively published. The following tables provide a summary of its known properties and illustrative data based on typical performance for a UVB filter of its class.
Table 1: Physicochemical and Photoprotective Properties of this compound
| Property | Value/Range | Reference |
| INCI Name | Isoamyl p-Methoxycinnamate | [4] |
| Chemical Formula | C15H20O3 | |
| Molecular Weight | 248.32 g/mol | |
| UV Absorption Range | 280 - 320 nm (UVB) | [1][3] |
| Maximum Approved Concentration (EU) | 10% (w/w) | [1][4] |
Table 2: Illustrative In Vitro Photoprotective Efficacy of an this compound Formulation
| Assay | Endpoint | Illustrative Result (for a 5% this compound formulation) |
| In Vitro SPF Determination | Sun Protection Factor (SPF) | ~8-12 |
| Antioxidant Activity (DPPH Assay) | IC50 | > 100 µg/mL |
| In Vitro Phototoxicity (3T3 NRU Assay) | Photo-Irritation Factor (PIF) | < 2 (Non-phototoxic) |
| UV-induced DNA Damage (Comet Assay) | % Reduction in DNA Damage | ~30-40% |
| ROS Production (DCFH-DA Assay) | % Reduction in ROS | ~25-35% |
Note: The data in Table 2 are illustrative and intended for guidance. Actual results will vary depending on the formulation, experimental conditions, and concentration of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the photoprotective efficacy of this compound.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Positive control sunscreen with a known SPF
-
Glycerol or a similar blank
-
Formulation containing this compound
Procedure:
-
Sample Application: Apply the this compound formulation evenly to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².
-
Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature to form a stable film.
-
Spectrophotometric Measurement: Place the PMMA plate in the UV-Vis spectrophotometer.
-
Data Acquisition: Measure the absorbance of the film at 5 nm intervals from 290 to 400 nm.
-
SPF Calculation: The in vitro SPF is calculated using the following equation:
Where:
-
E(λ) = Erythemal action spectrum
-
I(λ) = Solar simulator spectral irradiance
-
T(λ) = Transmittance of the sunscreen film
-
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound solutions of varying concentrations in methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:
Where:
-
A_control = Absorbance of the DPPH solution without sample
-
A_sample = Absorbance of the DPPH solution with the this compound sample
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.
-
Assessment of UV-Induced Reactive Oxygen Species (ROS) Production
This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in human keratinocytes (HaCaT cells).
Materials:
-
HaCaT cells
-
DCFH-DA solution (10 µM in serum-free medium)
-
This compound solution (in a vehicle compatible with cell culture)
-
Solar simulator with a UVB source
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HaCaT cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with DCFH-DA solution for 30 minutes.
-
UVB Irradiation: Wash the cells again with PBS and irradiate with a controlled dose of UVB.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated, irradiated cells to determine the percentage reduction in ROS production.
Visualizations
Signaling Pathways
Caption: UV-induced skin damage and the protective role of this compound.
Experimental Workflow
Caption: Workflow for evaluating the photoprotective efficacy of this compound.
Conclusion
This compound is a well-established UVB filter with a primary mechanism of action involving the absorption of harmful UV radiation. The provided protocols offer a framework for the systematic evaluation of its photoprotective properties, including its potential antioxidant and DNA-protective effects. Further research to generate specific quantitative data for this compound in various formulations will be valuable for optimizing its use in photoprotective applications.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Amiloxate
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to available methodologies for the evaluation of the antioxidant potential of Amiloxate (Isoamyl p-methoxycinnamate).
Introduction
This compound, chemically known as Isoamyl p-methoxycinnamate, is widely recognized as an effective UV-B filter in sunscreen and other personal care products. Its primary function is to absorb and dissipate harmful UV radiation, thereby protecting the skin from sun damage. Structurally, this compound is a cinnamic acid derivative, a class of compounds known for potential antioxidant properties. It is proposed that this compound may exert an antioxidant effect by acting as a free radical scavenger. However, while its anti-inflammatory properties have been noted, detailed characterization of its antioxidant capacity is less documented.
These application notes provide a detailed overview of standard in vitro and cell-based assays recommended for systematically assessing the antioxidant activity of this compound. The protocols are designed to guide researchers in obtaining robust and reproducible data, crucial for drug development and cosmetic formulation.
Recommended Assay Strategy
A multi-tiered approach is recommended to build a comprehensive antioxidant profile for this compound. This begins with rapid chemical-based screening assays, followed by more biologically relevant cell-based models.
Caption: Recommended workflow for assessing this compound's antioxidant activity.
Chemical-Based In Vitro Assays
These assays are rapid, cost-effective, and useful for initial screening. They measure the ability of a compound to interact with stable free radicals or to reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[1][2] The degree of discoloration indicates the scavenging potential of the test compound.[1]
Caption: Mechanism of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Protect from light.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).
-
Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100, 500 µg/mL).
-
Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each this compound dilution (or control) to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a blank control (100 µL solvent + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) by plotting % inhibition against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[3] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at ~734 nm.[3][4] This assay is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Prepare this compound and positive control (Trolox) solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Incubate at room temperature for 6-7 minutes.[5]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[6] The change in absorbance is monitored at ~593 nm. This assay directly measures the electron-donating capacity of the antioxidant.[7]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[6]
-
Prepare this compound and a standard (FeSO₄ or Trolox) solutions.
-
-
Assay Procedure:
-
Add 20 µL of this compound dilution or standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 4-30 minutes.[7]
-
-
Measurement:
-
Measure the absorbance at 593 nm.[6]
-
-
Data Analysis:
-
Construct a standard curve using FeSO₄.
-
Express the FRAP value of this compound as µM Fe(II) equivalents.
-
Cell-Based Assays
Cell-based assays provide more biologically relevant data by accounting for cellular uptake, distribution, and metabolism of the test compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cultured cells like human hepatocarcinoma (HepG2).[8][9] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of peroxyl radicals generated by ABAP, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10] An effective antioxidant will scavenge the radicals, preventing fluorescence.[8]
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Seed HepG2 cells (6 x 10⁴ cells/well) in a 96-well, black, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ until confluent.
-
-
Assay Procedure:
-
Remove culture medium and wash cells with PBS.
-
Treat cells with 100 µL of medium containing various concentrations of this compound (and Quercetin as a positive control) plus 25 µM DCFH-DA.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells with 100 µL of PBS to remove extracellular compounds.
-
Add 100 µL of 600 µM ABAP solution (free radical initiator) to all wells except blanks.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for fluorescence vs. time.
-
Calculate the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Express results as micromoles of Quercetin Equivalents (QE) per micromole of this compound.
-
Data Presentation and Comparison
Quantitative data should be summarized for clear comparison.
Table 1: Comparison of Recommended Antioxidant Assays
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | CAA Assay |
| Principle | H-atom/electron transfer | Electron transfer | Electron transfer | Inhibition of cellular oxidation |
| Mechanism | Radical Scavenging | Radical Scavenging | Metal Reduction | Radical Scavenging |
| Endpoint | Absorbance change (517 nm) | Absorbance change (734 nm) | Absorbance change (593 nm) | Fluorescence change (Ex/Em 485/538 nm) |
| Standard | Ascorbic Acid, Trolox | Trolox | FeSO₄, Trolox | Quercetin |
| Result Unit | IC50 (µg/mL or µM) | TEAC (µM TE/mg) | FRAP Value (µM Fe(II)/mg) | CAA Value (µmol QE/µmol) |
| Advantages | Simple, rapid, inexpensive[1] | Works for hydrophilic & lipophilic compounds | Rapid, automated | Biologically relevant, accounts for cell uptake & metabolism[8] |
| Limitations | Interference from colored compounds | Radical must be pre-generated | Not a measure of radical scavenging | Requires cell culture facilities, more complex |
Table 2: Hypothetical Data Presentation for this compound
| Assay | Result (Mean ± SD) | Positive Control (Value) |
| DPPH IC50 | e.g., 150.5 ± 12.3 µM | Ascorbic Acid (e.g., 25.1 ± 2.1 µM) |
| ABTS (TEAC) | e.g., 0.85 ± 0.09 µM TE/µM | Trolox (1.00 µM TE/µM) |
| FRAP Value | e.g., 1.20 ± 0.15 µM Fe(II)/µM | Trolox (e.g., 1.50 ± 0.11 µM Fe(II)/µM) |
| CAA Value | e.g., 5.6 ± 0.7 µmol QE/100 µmol | Quercetin (e.g., 48.2 ± 3.5 µmol QE/100 µmol) |
Note: The data above are for illustrative purposes only and do not represent actual experimental results for this compound.
Conclusion and Further Considerations
This document outlines a robust framework for characterizing the antioxidant activity of this compound. Initial screening with a combination of DPPH, ABTS, and FRAP assays will provide a solid baseline of its chemical antioxidant potential. Following up with the CAA assay is critical to validate these findings in a more physiologically relevant context.
It is important to note that some studies have raised concerns about the potential cytotoxicity of this compound at certain concentrations. Therefore, it is essential to perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) on the chosen cell line (e.g., HepG2) to determine the non-toxic concentration range of this compound before proceeding with the CAA assay. This ensures that the observed antioxidant effects are not confounded by cellular toxicity. A comprehensive assessment will provide valuable data for the development of safe and effective formulations containing this compound.
References
- 1. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.typology.com [us.typology.com]
- 10. uk.typology.com [uk.typology.com]
Application Notes & Protocols: Evaluating the Anti-inflammatory Effects of Amiloxate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the anti-inflammatory properties of Amiloxate (also known as isoamyl p-methoxycinnamate), a cinnamic acid derivative used as a UV filter in sunscreens that has also demonstrated anti-inflammatory activity.[1][2][3][4] The protocols herein describe a tiered approach, beginning with in vitro screening using lipopolysaccharide (LPS)-stimulated macrophages to assess cytotoxicity and impact on key inflammatory mediators.[5][6][7] This is followed by in vivo validation using a murine model of acute inflammation.[8][9][10] Detailed methodologies for cytotoxicity assays, quantification of nitric oxide (NO) and pro-inflammatory cytokines, and analysis of inflammatory signaling pathways are provided. Data presentation is standardized in tabular format for clarity, and key experimental workflows and molecular pathways are visualized using diagrams.
Introduction to Inflammatory Pathways
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[11] The process is mediated by a complex network of signaling pathways and inflammatory molecules. A key pathway is initiated when lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[12] This engagement triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]
Activation of these pathways leads to the nuclear translocation of transcription factors, such as NF-κB (p65 subunit), which induces the expression of a wide array of pro-inflammatory genes.[13][15][16] This results in the synthesis and release of inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which amplify the inflammatory response.[7][12][17] Compounds that inhibit these mediators or their upstream signaling pathways are considered potential anti-inflammatory agents.
Proposed Mechanism of this compound
This compound, a cinnamic acid derivative, is hypothesized to exert its anti-inflammatory effects by intervening in the TLR4-mediated signaling cascade.[1][2][18] This application note outlines experiments to test the hypothesis that this compound inhibits the production of pro-inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
dot
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The evaluation of this compound is structured in a multi-stage process, starting with fundamental in vitro assays and progressing to a more complex in vivo model. This ensures a thorough and systematic investigation of its anti-inflammatory potential.
dot
Caption: Overall experimental workflow for evaluating this compound.
In Vitro Evaluation Protocols
Cell Line and Culture
Cell Line: RAW 264.7 murine macrophage cell line. Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6][19]
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Nitric Oxide (NO) Production Assay
Objective: To measure the effect of this compound on LPS-induced NO production.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.
-
Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17] Include control groups (vehicle only, LPS only).
-
Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[5][17]
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6.
Methodology:
-
Cell Treatment: Follow steps 1-3 from Protocol 3.2, but adjust the LPS incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).[19]
-
Supernatant Collection: Collect cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Calculate cytokine concentrations based on the standard curves provided with the kits.
Data Presentation: In Vitro Results
Hypothetical data shown for illustrative purposes.
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators
| This compound Conc. (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|---|
| Vehicle Control | 100 ± 4.5 | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 98 ± 3.9 | 100 ± 5.1 | 100 ± 6.2 | 100 ± 5.8 |
| LPS + this compound (5) | 99 ± 4.1 | 75.4 ± 4.3* | 78.1 ± 5.5* | 80.2 ± 4.9* |
| LPS + this compound (10) | 97 ± 3.8 | 52.1 ± 3.9** | 55.9 ± 4.1** | 58.3 ± 4.2** |
| LPS + this compound (25) | 96 ± 4.2 | 28.6 ± 2.5*** | 31.4 ± 3.0*** | 33.7 ± 3.1*** |
| LPS + this compound (50) | 85 ± 5.0 | 15.3 ± 1.8*** | 18.2 ± 2.2*** | 19.5 ± 2.4*** |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS control.
In Vivo Validation Protocol
Protocol 4: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in an acute, localized in vivo model.[8][9]
Animal Model: Male Swiss albino mice (25-30g).
Methodology:
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Carrageenan Control, this compound (e.g., 25, 50 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).[20]
-
Compound Administration: Administer this compound or vehicle orally (p.o.) 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[8][21]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.[21]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Data Presentation: In Vivo Results
Hypothetical data shown for illustrative purposes.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.78 ± 0.06 | - |
| This compound | 25 | 0.55 ± 0.05** | 29.5 |
| This compound | 50 | 0.39 ± 0.04*** | 50.0 |
| Indomethacin | 10 | 0.31 ± 0.03*** | 60.2 |
*Data are presented as mean ± SD. **p<0.01, **p<0.001 vs. Carrageenan control.
Conclusion and Interpretation
The described experimental design provides a robust framework for the systematic evaluation of this compound as an anti-inflammatory agent. The in vitro assays establish a dose-dependent inhibitory effect on key inflammatory mediators and elucidate the underlying molecular mechanism, while the in vivo model confirms its efficacy in a physiological context. Successful outcomes from these protocols would strongly support the potential of this compound as a therapeutic agent for inflammatory conditions.
References
- 1. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 2. UV Filters, Ingredients with a Recognized Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvabsorbers.com [uvabsorbers.com]
- 4. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Frontiers | Eubacterium limosum modulates gut microbiota and produces anti-inflammatory metabolites to alleviate DSS-induced colitis [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols for Determining Amiloxate Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic compound utilized as a UVB filter in sunscreen and other cosmetic products to protect the skin and hair from sun damage.[1][2][3] It functions by absorbing UVB radiation in the wavelength range of 280 to 320 nm.[2] While effective as a UV absorbent, in vitro studies have raised concerns regarding its potential cytotoxicity. Research has indicated that exposure to this compound can lead to a significant decrease in cell viability and proliferation in human liver cell models.[1][2] The observed mechanisms include the induction of oxidative stress, loss of mitochondrial membrane potential, and the activation of the mitochondrial apoptotic pathway.[1][2]
These findings underscore the importance of robust and reliable methods for assessing the cytotoxic potential of this compound. This document provides detailed protocols for a panel of cell-based assays to evaluate this compound-induced cytotoxicity, including assessments of metabolic activity, membrane integrity, and apoptosis. The provided methodologies are essential for toxicology studies, drug development, and safety assessments of cosmetic ingredients.[4][5][6][7]
Core Assays for this compound Cytotoxicity
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide quantitative data on different aspects of cellular health:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[12][13][14]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[15][16][17][18]
Data Presentation
The following tables summarize representative quantitative data from the described assays, illustrating a dose-dependent cytotoxic effect of this compound on a hypothetical human dermal fibroblast cell line (HDF) and a human liver carcinoma cell line (HepG2) after a 24-hour exposure.
Table 1: MTT Assay - Cell Viability (%)
| This compound (µM) | HDF Cells (% Viability) | HepG2 Cells (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 95 ± 3.8 | 92 ± 4.2 |
| 25 | 82 ± 5.1 | 78 ± 6.3 |
| 50 | 65 ± 4.9 | 59 ± 5.5 |
| 100 | 41 ± 3.7 | 35 ± 4.8 |
| 200 | 22 ± 2.9 | 18 ± 3.1 |
Table 2: LDH Assay - Cytotoxicity (%)
| This compound (µM) | HDF Cells (% Cytotoxicity) | HepG2 Cells (% Cytotoxicity) |
| 0 (Vehicle) | 5 ± 1.2 | 6 ± 1.5 |
| 10 | 8 ± 1.5 | 11 ± 2.1 |
| 25 | 21 ± 2.8 | 28 ± 3.4 |
| 50 | 42 ± 3.9 | 51 ± 4.6 |
| 100 | 68 ± 5.2 | 75 ± 6.1 |
| 200 | 85 ± 6.1 | 91 ± 5.8 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution (%)
| This compound (µM) | Cell Line | Viable (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 (Vehicle) | HDF | 94 ± 2.1 | 3 ± 0.8 | 3 ± 0.7 |
| 100 | HDF | 45 ± 3.5 | 35 ± 2.9 | 20 ± 2.4 |
| 0 (Vehicle) | HepG2 | 93 ± 2.5 | 4 ± 0.9 | 3 ± 0.6 |
| 100 | HepG2 | 38 ± 4.1 | 42 ± 3.7 | 20 ± 2.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, which serves as an indicator of cell viability.[8][10]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (e.g., HDF, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines and complete culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.[14]
-
Background: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS) in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[15][17][18]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines and complete culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Core principles of the cytotoxicity assays.
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. uk.typology.com [uk.typology.com]
- 4. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays [sigmaaldrich.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. opentrons.com [opentrons.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Endocrine-Disrupting Potential of Amiloxate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, also known as isoamyl p-methoxycinnamate, is a chemical UVB filter commonly used in sunscreen and other personal care products.[1][2] Its primary function is to protect the skin from the harmful effects of ultraviolet radiation. However, concerns have been raised regarding its potential to act as an endocrine-disrupting chemical (EDC). In vitro studies have suggested that this compound may possess anti-estrogenic and anti-androgenic properties.[3] Furthermore, its structural similarity to octinoxate, a known endocrine disruptor, warrants a thorough investigation of its potential effects on the endocrine system.[3][4]
These application notes provide a comprehensive overview of the protocols and methodologies for investigating the endocrine-disrupting potential of this compound. The focus is on in vitro and in vivo assays to assess its interaction with estrogen, androgen, and thyroid signaling pathways.
Chemical and Physical Properties of this compound
A thorough understanding of the test substance's properties is crucial for designing and conducting accurate and reproducible studies.
| Property | Value | Reference |
| Chemical Name | Isoamyl p-methoxycinnamate | [5] |
| Synonyms | This compound, 4-Methoxycinnamic acid 3-methylbutyl ester, Isopentyl 4-methoxycinnamate | [5] |
| CAS Number | 71617-10-2 | [5] |
| Molecular Formula | C15H20O3 | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| Solubility | Soluble in DMSO | [7] |
| Use in Cosmetics | UVB filter, up to 10% in the EU | [1][2] |
Tiered Approach for Endocrine Disruption Assessment
A tiered approach, starting with in vitro high-throughput screening assays and progressing to more complex in vivo studies, is recommended for a comprehensive assessment of this compound's endocrine-disrupting potential.
In Vitro Assays for Endocrine Disruption
Estrogen and Androgen Receptor Interaction
1. Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) Assays
These assays utilize genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hERα) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ).[8][9] Binding of a ligand to the receptor triggers the expression of the reporter gene, leading to a colorimetric or luminescent signal.[8]
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
-
Yeast Strain: Saccharomyces cerevisiae expressing hERα and a lacZ reporter gene.
-
Test Substance Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution series (e.g., 10^-9 to 10^-4 M) should be prepared.
-
Assay Procedure:
-
In a 96-well plate, add the yeast culture to a growth medium containing a chromogenic substrate (e.g., CPRG).
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO), a positive control (17β-estradiol), and a negative control.
-
To assess anti-estrogenic activity, co-incubate this compound with a fixed concentration of 17β-estradiol.
-
Incubate the plate at 30°C for 48-72 hours.
-
-
Data Analysis: Measure the optical density at the appropriate wavelength to quantify the color change. Calculate the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
A similar protocol is followed for the YAS assay, using a yeast strain expressing the hAR and testosterone (B1683101) or dihydrotestosterone (B1667394) as the positive control.[8]
2. Estrogen and Androgen Receptor Transactivation Assays (OECD 455 & 458)
These assays use mammalian cell lines stably transfected with the human estrogen or androgen receptor and a reporter gene (e.g., luciferase).[10] They provide a more physiologically relevant system compared to yeast-based assays.
Experimental Protocol: Estrogen Receptor Transactivation Assay (OECD 455)
-
Cell Line: A suitable mammalian cell line (e.g., HeLa-9903, T47D) stably expressing hERα and a luciferase reporter gene.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A range of concentrations should be tested.
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Expose the cells to various concentrations of this compound for 24-48 hours. Include vehicle controls, a positive control (e.g., 17β-estradiol), and for antagonist testing, co-treatment with an agonist.
-
-
Data Analysis: Lyse the cells and measure luciferase activity using a luminometer. Determine the EC50 or IC50 values from the dose-response curves.
The protocol for the Androgen Receptor Transactivation Assay (OECD 458) is analogous, using a cell line expressing the hAR and an androgenic positive control.
Thyroid Pathway Disruption
1. TSH-stimulated cAMP Production Assay
This assay assesses the ability of a substance to interfere with the thyroid-stimulating hormone (TSH) signaling pathway in thyroid cells.
Experimental Protocol:
-
Cell Line: A suitable thyroid cell line (e.g., FRTL-5).
-
Assay Procedure:
-
Culture the cells and expose them to various concentrations of this compound in the presence of a fixed concentration of TSH.
-
After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
-
Data Analysis: Determine the effect of this compound on TSH-stimulated cAMP production and calculate the IC50 value if inhibition is observed.
2. Thyroperoxidase (TPO) Inhibition Assay
This assay measures the inhibition of thyroperoxidase, a key enzyme in thyroid hormone synthesis.
Experimental Protocol:
-
Enzyme Source: Purified TPO or thyroid microsomes.
-
Assay Procedure:
-
In a microplate, combine the TPO source, a substrate (e.g., guaiacol), and hydrogen peroxide in a suitable buffer.
-
Add different concentrations of this compound.
-
Monitor the change in absorbance over time to determine the rate of the enzymatic reaction.
-
-
Data Analysis: Calculate the percentage of TPO inhibition for each this compound concentration and determine the IC50 value.
In Vivo Assays for Endocrine Disruption
Estrogenic and Anti-estrogenic Activity
Uterotrophic Bioassay in Rodents (OECD 440)
This is a short-term in vivo screening assay for estrogenic activity based on the weight increase of the uterus in immature or ovariectomized female rats.
Experimental Protocol:
-
Animal Model: Immature or ovariectomized adult female rats.
-
Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. At least three dose levels should be used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Endpoint Measurement: On the day after the last dose, euthanize the animals and carefully dissect and weigh the uterus (both wet and blotted weight).
-
Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Androgenic and Anti-androgenic Activity
Hershberger Bioassay in Rats (OECD 441)
This assay is designed to detect androgenic and anti-androgenic activity by measuring the weight changes in five androgen-dependent tissues in castrated male rats.
Experimental Protocol:
-
Animal Model: Peripubertal castrated male rats.
-
Dosing: Administer this compound daily for ten consecutive days. For agonist testing, compare to a vehicle control and a positive control (testosterone propionate). For antagonist testing, co-administer with testosterone propionate.
-
Endpoint Measurement: After the dosing period, euthanize the animals and weigh the following tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Data Analysis: Compare the tissue weights of the treated groups to the respective control groups to determine agonistic or antagonistic effects.
Systemic Toxicity and Endocrine-Related Endpoints
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards from repeated exposure to a substance and can be adapted to include endocrine-related endpoints.[3]
Experimental Protocol:
-
Animal Model: Rats are typically used.
-
Dosing: Administer this compound orally at three or more dose levels daily for 28 days.
-
Observations: Monitor clinical signs, body weight, and food/water consumption.
-
Endocrine-Related Endpoints:
-
At the end of the study, collect blood for hematology, clinical chemistry, and hormone analysis (e.g., T3, T4, TSH, estradiol, testosterone).
-
Conduct a detailed necropsy and weigh endocrine organs (thyroid, adrenals, testes, ovaries, uterus).
-
Perform histopathological examination of endocrine and reproductive tissues.
-
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.
Data Presentation and Interpretation
All quantitative data from the described assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: Example Data Summary for In Vitro Assays
| Assay | Endpoint | This compound | Octinoxate (Reference) | Positive Control |
| YES Assay | EC50 (M) | To be determined | Reported as weakly estrogenic | 17β-estradiol: ~10^-10 M |
| IC50 (M) | To be determined | - | Tamoxifen: ~10^-7 M | |
| YAS Assay | EC50 (M) | To be determined | - | Testosterone: ~10^-9 M |
| IC50 (M) | To be determined | Reported as anti-androgenic | Flutamide: ~10^-6 M | |
| ER Transactivation | EC50 (M) | To be determined | - | 17β-estradiol: ~10^-11 M |
| IC50 (M) | To be determined | - | Fulvestrant: ~10^-9 M | |
| AR Transactivation | EC50 (M) | To be determined | - | DHT: ~10^-10 M |
| IC50 (M) | To be determined | - | Bicalutamide: ~10^-7 M | |
| TPO Inhibition | IC50 (M) | To be determined | - | Propylthiouracil: ~10^-5 M |
Table 2: Example Data Summary for In Vivo Assays
| Assay | Endpoint | This compound Dose Levels (mg/kg/day) | Expected Outcome for a Positive Result |
| Uterotrophic Assay | Uterine Weight | Low, Mid, High | Statistically significant increase compared to vehicle control. |
| Hershberger Assay | Androgen-dependent tissue weights | Low, Mid, High | Agonist: Increase in tissue weights.Antagonist: Decrease in tissue weights in the presence of testosterone. |
| 28-Day Oral Toxicity | Thyroid Hormone Levels (T3, T4, TSH) | Low, Mid, High | Statistically significant alterations in hormone levels. |
| Endocrine Organ Weights | Low, Mid, High | Statistically significant changes in organ weights. | |
| Histopathology | Low, Mid, High | Pathological findings in endocrine or reproductive tissues. |
Signaling Pathway Diagrams
Conclusion
The protocols outlined in these application notes provide a robust framework for a comprehensive investigation into the endocrine-disrupting potential of this compound. A tiered approach, combining in vitro screening with targeted in vivo studies, will generate the necessary data to assess the potential risks associated with human exposure to this widely used UV filter. The findings from these studies will be critical for regulatory agencies and manufacturers in ensuring the safety of personal care products containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octinoxate as a potential thyroid hormone disruptor - A combination of in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters | Semantic Scholar [semanticscholar.org]
- 9. Endocrine Disruptor Screening Panel Studies - NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemistry domain of applicability evaluation against existing estrogen receptor high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Amiloxate in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive formulation strategies and detailed experimental protocols for the successful incorporation of Amiloxate (Isoamyl p-Methoxycinnamate) into various topical preparations. The information is intended to guide researchers and formulation scientists in developing stable, effective, and safe sunscreen products.
This compound: Physicochemical Properties and Formulation Considerations
This compound is an effective UVB filter that absorbs ultraviolet radiation in the wavelength range of 280 to 320 nm, which is responsible for causing sunburn.[1][2] It is a cinnamate (B1238496) ester and is also known as Isoamyl p-Methoxycinnamate.[3] Understanding its physicochemical properties is crucial for developing stable and aesthetically pleasing topical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [3] |
| Molecular Formula | C15H20O3 | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | - | - |
| Solubility | Insoluble in water | [3] |
| Melting Point | < -30 °C | [3] |
| Boiling Point | 170 °C | [3] |
| UV Absorbance Peak | ~310 nm | [4] |
Formulation Strategies:
-
Solubilization: Due to its lipophilic nature and insolubility in water, this compound must be dissolved in the oil phase of an emulsion.[3] Common cosmetic emollients, esters, and oils can be used as solvents. It is crucial to determine the solubility of this compound in various solvents to ensure it remains solubilized and does not crystallize over time, which would compromise the product's efficacy and stability.
-
Emulsion Systems: Oil-in-water (O/W) emulsions are the most common vehicle for incorporating this compound, offering a non-greasy and pleasant skin feel. Water-in-oil (W/O) emulsions can also be used, particularly for water-resistant formulations.
-
Photostability: While this compound is a UVB filter, its photostability can be a concern. It is often formulated in combination with other UV filters to provide broad-spectrum protection and enhance overall photostability.[4][5][6] Antioxidants can also be included in the formulation to mitigate photodegradation.
-
Regulatory Considerations: The maximum permitted concentration of this compound in sunscreen products is 10% in the European Union, Australia, China, India, and South Africa.[5][6] It is not currently an approved UV filter in the United States or Canada.[7][8]
UV Radiation and Skin: Signaling Pathways
UV radiation triggers a cascade of signaling pathways in the skin, leading to various biological responses, including sunburn, inflammation, and DNA damage, which can ultimately contribute to photoaging and skin cancer. This compound, as a UVB filter, helps to mitigate these effects by absorbing harmful UVB rays before they can penetrate the skin and activate these pathways.
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of topical preparations containing this compound.
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream containing this compound.
Table 2: O/W Cream Formulation with this compound
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | This compound | UVB Filter | 5.0 - 10.0 |
| Cetearyl Alcohol | Thickener, Emollient | 5.0 | |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| C12-15 Alkyl Benzoate | Emollient, Solvent | 5.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 5.0 | |
| B (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.5 | |
| Fragrance | Fragrance | q.s. |
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
pH meter
-
Weighing balance
Procedure:
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
Phase B Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Heat to 75-80°C. Sprinkle in the xanthan gum while stirring to avoid clumping and continue to stir until fully hydrated and a uniform gel is formed.
-
Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous homogenization or high-speed stirring. Maintain the temperature at 75-80°C during this process. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Begin to cool the emulsion while stirring gently with an overhead stirrer.
-
Phase C Addition: When the temperature of the emulsion reaches below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.
-
Final Adjustments: Check the pH of the final cream and adjust if necessary to a skin-compatible range (typically 5.5-6.5).
-
Packaging: Package the cream in an appropriate airtight container.
Stability Testing Protocol
Stability testing is essential to ensure the quality, safety, and efficacy of the topical preparation throughout its shelf life.
Table 3: Stability Testing Parameters and Conditions
| Parameter | Test Method | Storage Conditions |
| Physical Appearance | Visual inspection (color, odor, phase separation) | 4°C, 25°C/60% RH, 40°C/75% RH |
| pH | pH meter | 4°C, 25°C/60% RH, 40°C/75% RH |
| Viscosity | Rotational viscometer | 4°C, 25°C/60% RH, 40°C/75% RH |
| This compound Content | HPLC | 40°C/75% RH |
| Microbiological Purity | Microbial limit tests | 25°C/60% RH |
| Freeze-Thaw Cycling | -20°C to 25°C (3-5 cycles) | - |
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the this compound formulation and package it in the intended commercial packaging.
-
Initial Analysis (Time 0): Analyze the initial samples for all the parameters listed in Table 3.
-
Storage: Store the samples at the specified storage conditions.
-
Periodic Testing: At predetermined time points (e.g., 1, 3, and 6 months for accelerated stability), withdraw samples from each storage condition and analyze them for the specified parameters.
-
Data Analysis: Compare the results at each time point with the initial data to assess any changes in the formulation's properties.
In Vitro Release Testing (IVRT) Protocol
IVRT is used to assess the rate at which this compound is released from the topical formulation. This is a critical quality attribute that can be correlated with in vivo performance.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor solution (e.g., phosphate (B84403) buffer with a solubilizing agent like ethanol (B145695) or a surfactant)
-
Water bath with stirrer
-
HPLC system for analysis
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor solution.
-
Franz Cell Assembly: Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Phase: Fill the receptor compartment with the pre-warmed (32°C) and de-gassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.
-
Sample Application: Apply a finite dose of the this compound formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation Testing Protocol
This protocol is used to evaluate the extent to which this compound permeates through the skin, which is crucial for assessing its safety. For a sunscreen active, minimal skin penetration is desirable.
Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer)
-
Water bath with stirrer
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Prepare full-thickness or dermatomed skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Franz Cell Assembly and Receptor Phase: Follow the same procedure as for IVRT (steps 2 and 3).
-
Sample Application: Apply a defined amount of the this compound formulation to the skin surface.
-
Sampling and Analysis: Follow the same procedure as for IVRT (steps 5 and 6).
-
Skin Analysis: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and separate the different skin layers (stratum corneum, epidermis, dermis). Extract this compound from each layer and analyze the extracts by HPLC to determine the amount retained in the skin.
-
Data Analysis: Calculate the cumulative amount of this compound permeated into the receptor fluid over time and the amount retained in each skin layer.
By following these application notes and protocols, researchers and formulation scientists can effectively incorporate this compound into topical preparations and thoroughly evaluate their performance and safety.
References
- 1. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uvabsorbers.com [uvabsorbers.com]
- 5. uk.typology.com [uk.typology.com]
- 6. us.typology.com [us.typology.com]
- 7. us.typology.com [us.typology.com]
- 8. uk.typology.com [uk.typology.com]
Amiloxate as a Chemical Probe in Photobiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter commonly used in sunscreen and other cosmetic formulations.[1][2] Its primary function is to absorb UVB radiation in the 290-320 nm range, with some activity extending into the UVA II range (320-340 nm), thereby protecting the skin from the damaging effects of sun exposure.[1][3] Beyond its UV-filtering properties, this compound is proposed to exhibit antioxidant and anti-inflammatory activities, making it a valuable tool for a range of photobiology studies.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate UV protection mechanisms, oxidative stress, and cellular responses to UV radiation.
Physicochemical and Photochemical Properties
A summary of the key physicochemical and photochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Isoamyl p-methoxycinnamate | [4] |
| Synonyms | This compound, Isopentyl p-methoxycinnamate | [4] |
| Molecular Formula | C₁₅H₂₀O₃ | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| UV Absorption Range | 290-320 nm (UVB), with some protection up to 340 nm (UVA II) | [1][3] |
| Peak Absorbance (λmax) | 310 nm | [3] |
| Regulatory Status | Approved in the EU (up to 10%), Asia, Australia, and other regions. Not currently approved in the USA or Canada. | [6][7] |
Applications in Photobiology Research
This compound can be employed as a chemical probe in various photobiological investigations:
-
UVB-Induced Cellular Damage Studies: To investigate the mechanisms of UVB-induced DNA damage, apoptosis, and inflammatory responses in skin cell models.
-
Antioxidant Efficacy Screening: To assess its capacity to scavenge free radicals and quench singlet oxygen generated upon UV exposure.
-
Photostability and Photodegradation Analysis: To study its stability under UV irradiation and identify potential photodegradation products.
-
Formulation Science: To evaluate its contribution to the Sun Protection Factor (SPF) of sunscreen formulations.
-
Endocrine Disruption Potential: To assess its potential to interact with hormone receptors using in vitro models.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound as a chemical probe.
Table 2: In Vitro Sun Protection Factor (SPF)
| Concentration of this compound | Other UV Filters in Formulation | In Vitro SPF | Reference |
| 10% | None | 15.14 | [8] |
Note: The SPF of a formulation is highly dependent on the complete formulation, including the base and other active ingredients.
Table 3: Antioxidant and Photochemical Parameters
| Parameter | Value | Reference |
| DPPH Radical Scavenging Activity (IC₅₀) | Data not available. Studies on other methoxyphenols suggest potential activity. | [9] |
| Singlet Oxygen Quenching Rate Constant (k_q) | Data not available for this compound. For structurally related hydroxycinnamic acids, k_q values in D₂O range from 4x10⁶ to 4x10⁷ M⁻¹s⁻¹. | [10] |
| Photostability (Quantum Yield) | Data not available. Studies on the related compound octyl methoxycinnamate indicate that the environment (solution vs. aggregate) significantly affects photochemistry. | [11] |
Table 4: In Vitro Toxicological and Endocrine Activity Data
| Assay | Cell Line | Endpoint | Result | Reference |
| Cytotoxicity | SMMC-7721 (human liver cancer cells) | Cell viability, Proliferation, Apoptosis | Significant decrease in cell viability and proliferation; induction of apoptosis. (Quantitative IC₅₀ not provided) | [6][7] |
| Endocrine Activity | Yeast expressing human estrogen receptor (ERα) and androgen receptor (AR) | Receptor activation | Showed anti-estrogenic and anti-androgenic activity. (Quantitative EC₅₀ not provided) | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the in vitro method using polymethylmethacrylate (PMMA) plates.
Materials:
-
This compound
-
Suitable solvent/base for formulation (e.g., ethanol, cosmetic base cream)
-
PMMA plates
-
UV-Visible spectrophotometer with an integrating sphere
-
Solar simulator
Procedure:
-
Formulation Preparation: Prepare a formulation containing a known concentration of this compound (e.g., 2%, 5%, 10% w/w). A control formulation without this compound should also be prepared.
-
Sample Application: Apply a precise amount of the formulation (typically 1.3 mg/cm²) evenly onto the surface of a PMMA plate.
-
Drying: Allow the film to dry completely in the dark at room temperature.
-
UV-Vis Spectroscopy: Measure the absorbance of the sample-coated plate from 290 to 400 nm using a UV-Visible spectrophotometer equipped with an integrating sphere. A blank, uncoated PMMA plate should be used as a reference.
-
SPF Calculation: The SPF is calculated using the following formula:
Where:
-
E(λ) is the erythemal action spectrum
-
S(λ) is the solar spectral irradiance
-
T(λ) is the spectral transmittance of the sample
-
Expected Outcome:
An in vitro SPF value that correlates with the concentration of this compound in the formulation. This allows for the assessment of its contribution to sun protection.
Protocol 2: Singlet Oxygen Quenching Assay
This protocol utilizes an indirect spectrophotometric method to measure the quenching of singlet oxygen.
Materials:
-
This compound
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Suitable solvent (e.g., deuterated acetonitrile, D₂O)
-
UV-Visible spectrophotometer
-
Light source for photosensitizer excitation (e.g., laser flash photolysis system)
Procedure:
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in the chosen solvent. Prepare a stock solution of this compound.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer and DPBF solutions.
-
Baseline Measurement: Measure the initial absorbance of DPBF at its λmax (around 410 nm).
-
Photoreaction: Irradiate the solution with light of a wavelength that excites the photosensitizer but not DPBF or this compound. This will generate singlet oxygen, which will react with DPBF, causing its absorbance to decrease.
-
Quenching Experiment: Add a known concentration of this compound to the reaction mixture and repeat the irradiation.
-
Data Analysis: Monitor the decrease in DPBF absorbance over time in the presence and absence of this compound. The rate of DPBF bleaching will be slower in the presence of this compound if it quenches singlet oxygen. The quenching rate constant (k_q) can be determined by analyzing the kinetics of the reaction.
Expected Outcome:
A measurable decrease in the rate of DPBF bleaching in the presence of this compound, allowing for the calculation of its singlet oxygen quenching rate constant.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare a series of dilutions of this compound in methanol.
-
Reaction: In a test tube or 96-well plate, mix the DPPH solution with the this compound solutions at different concentrations. A control containing DPPH and methanol only should be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the control
-
A_sample is the absorbance of the sample with this compound
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Expected Outcome:
A dose-dependent increase in DPPH radical scavenging activity, allowing for the determination of the IC₅₀ value of this compound.
Protocol 4: Cellular Photoprotection and Cytotoxicity Assay
This protocol assesses the ability of this compound to protect human keratinocytes from UV-induced damage and evaluates its potential cytotoxicity.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (UVA and/or UVB)
-
Cell viability assay kit (e.g., MTT, XTT)
-
Assay for oxidative stress (e.g., DCFH-DA for ROS detection)
Procedure:
-
Cell Culture: Culture HaCaT cells to a suitable confluency in multi-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
UV Irradiation: Wash the cells with PBS and irradiate with a specific dose of UVA or UVB. A set of non-irradiated cells should be maintained as a control.
-
Post-Irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound) and incubate for a further period (e.g., 24-48 hours).
-
Assessment of Photoprotection:
-
Cell Viability: Measure cell viability using an MTT or XTT assay to determine if this compound protects against UV-induced cell death.
-
Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
-
Assessment of Cytotoxicity:
-
In a parallel experiment without UV irradiation, assess the viability of cells treated with different concentrations of this compound to determine its intrinsic cytotoxicity and calculate the IC₅₀ value.
-
Expected Outcome:
-
Photoprotection: Increased cell viability and reduced ROS levels in this compound-treated, UV-irradiated cells compared to untreated, irradiated cells.
-
Cytotoxicity: A dose-dependent decrease in the viability of non-irradiated cells treated with this compound, allowing for the determination of its IC₅₀.
Protocol 5: Yeast Estrogen Screen (YES) Assay
This protocol is used to assess the potential of this compound to act as an endocrine disruptor by interacting with the human estrogen receptor.
Materials:
-
Recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
This compound.
-
Positive control (e.g., 17β-estradiol).
-
Negative control (vehicle solvent).
-
Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Yeast Culture: Grow the recombinant yeast strain to the mid-logarithmic phase.
-
Assay Setup: In a 96-well plate, add the yeast culture, growth medium, and a range of concentrations of this compound. Include positive and negative controls.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 48-72 hours) to allow for receptor binding and reporter gene expression.
-
Enzyme Assay: Add the chromogenic substrate to each well. The development of color indicates the activity of the reporter enzyme.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of this compound. Compare the response to that of the positive control (17β-estradiol) to determine the estrogenic or anti-estrogenic activity. Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) if agonistic activity is observed, or the IC₅₀ (inhibitory concentration to reduce the response to the positive control by 50%) for antagonistic activity.
Expected Outcome:
A dose-response curve indicating either agonistic (color development) or antagonistic (inhibition of color development in the presence of 17β-estradiol) activity of this compound on the human estrogen receptor.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of this compound's photoprotective action.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 4. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uvabsorbers.com [uvabsorbers.com]
- 6. uk.typology.com [uk.typology.com]
- 7. us.typology.com [us.typology.com]
- 8. researchgate.net [researchgate.net]
- 9. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method [mdpi.com]
- 10. Singlet oxygen quenching and the redox properties of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Isoamyl p-Methoxycinnamate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of isoamyl p-methoxycinnamate (IPMC) in drug delivery systems for therapeutic agents other than its intrinsic UV-filtering properties is an emerging area with limited direct published research. The following application notes and protocols are based on the physicochemical properties of IPMC, studies on structurally similar molecules (e.g., octyl p-methoxycinnamate or OMC), and established principles of drug delivery system formulation. These should be considered as starting points for research and development.
Introduction
Isoamyl p-methoxycinnamate (IPMC), also known as amiloxate, is an oil-soluble organic compound primarily utilized as a UVB filter in sunscreen and cosmetic formulations.[1][2][3] Its lipophilic nature (XLogP3 ≈ 4.06) and history of topical application suggest its potential for use in various drug delivery systems, particularly for dermal and transdermal applications.[4]
Potential Applications in Drug Delivery:
-
Lipid Matrix Component: IPMC can serve as a liquid lipid or part of the oily phase in the formulation of nanoemulsions, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) for the delivery of other lipophilic or hydrophilic drugs.[5][6]
-
Permeation Enhancer: Like other lipophilic esters used in sunscreens, IPMC may act as a chemical permeation enhancer, facilitating the transport of co-formulated active pharmaceutical ingredients (APIs) across the stratum corneum.[7][8]
-
Active Excipient: IPMC is a derivative of cinnamic acid and has been noted for its potential anti-inflammatory activity.[4][9] This suggests it could function as an "active excipient," providing both formulation benefits and therapeutic effects, particularly in dermatological preparations for inflammatory conditions.
Physicochemical Properties and Formulation Considerations
A summary of IPMC's key properties relevant to drug delivery formulation is presented in Table 1.
Table 1: Physicochemical Properties of Isoamyl p-Methoxycinnamate (IPMC)
| Property | Value | Reference | Significance in Drug Delivery Formulation |
| Chemical Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [9] | Defines the molecular structure. |
| Synonyms | This compound, Isopentyl p-methoxycinnamate | [2][4] | Common names used in literature and regulatory documents. |
| Molecular Formula | C15H20O3 | [4] | Used for molecular weight and elemental analysis. |
| Molecular Weight | 248.32 g/mol | [9] | Influences diffusion and permeation characteristics. |
| Appearance | Colorless to pale yellow liquid | [2] | Important for the final appearance of the formulation. |
| Solubility | Soluble in organic solvents, insoluble in water | [2] | Dictates its use in the oil phase of emulsions or as a solvent for other lipophilic drugs. |
| logP (XLogP3) | 4.06 | [4] | High lipophilicity indicates suitability for incorporation into lipid-based delivery systems and skin penetration. |
| Primary Function | UVB Filter | [1] | Offers inherent photoprotective properties to the formulation. |
| Reported Activity | Anti-inflammatory | [4][9] | Potential for dual functionality as a carrier and a therapeutic agent. |
Potential Drug Delivery System Formulations and Protocols
While specific data for IPMC is scarce, research on the similar molecule octyl p-methoxycinnamate (OMC) provides a valuable reference for formulation development. Table 2 summarizes key quantitative data from studies on OMC-loaded nanoparticles, which can serve as a benchmark for IPMC formulations.
Table 2: Reference Data from Octyl p-Methoxycinnamate (OMC) Nanoparticle Formulations
| Delivery System | Lipid/Oil Phase Components | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Soybean Oil, Liquid Paraffin, Avobenzone, OMC | 68.47 | Not Reported | Not Applicable | [10] |
| Nanostructured Lipid Carrier (NLC) | Myristyl myristate, Caprylic/capric triglyceride, OMC | 91.5 - 131.7 | > 0.2 | ~60 | [11] |
| NLC | Cetyl palmitate, Isononyl isononanoate, OMC | ~190 - 260 | < 0.25 | Not Reported | [5] |
| Hybrid SLN-Silica Nanoparticles | Solid lipids, Silica, OMC | 210.0 | < 0.3 | 98.3 | [12] |
This protocol describes a high-energy emulsification method to create an oil-in-water (O/W) nanoemulsion where IPMC is a key component of the oil phase, designed to carry a model lipophilic API (e.g., curcumin, resveratrol).
Objective: To formulate a stable nanoemulsion with a small droplet size for enhanced skin penetration of a lipophilic API, with the added benefit of UV protection from IPMC.
Materials:
-
Isoamyl p-methoxycinnamate (IPMC)
-
Model Lipophilic API
-
Carrier Oil (e.g., Caprylic/Capric Triglyceride)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water
Equipment:
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer
-
Particle size analyzer
Methodology:
-
Oil Phase Preparation:
-
In a beaker, combine IPMC and the carrier oil (e.g., in a 1:1 ratio).
-
Dissolve the model lipophilic API in this oil mixture with gentle stirring until a clear solution is obtained. This is the oil phase.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene Glycol) in purified water. This is the aqueous phase.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-energy homogenization.
-
High-Shear Homogenizer: Process at 10,000-20,000 rpm for 5-10 minutes.
-
Microfluidizer: Process at high pressure (e.g., 15,000-20,000 psi) for 3-5 passes.
-
-
Maintain a controlled temperature during homogenization using a cooling bath to prevent degradation of components.
-
-
Characterization:
-
Measure the mean droplet size and Polydispersity Index (PDI) using dynamic light scattering.
-
Assess the zeta potential to predict stability.
-
Conduct stability studies (e.g., centrifugation, thermal cycling, long-term storage).
-
Determine the encapsulation efficiency of the model API using techniques like HPLC after separating the nanoemulsion from the free drug.
-
Caption: Workflow for IPMC Nanoemulsion Formulation.
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, where IPMC acts as a liquid lipid combined with a solid lipid to form the particle matrix.
Objective: To encapsulate a hydrophilic or lipophilic API in a solid lipid matrix for controlled release and improved skin deposition, leveraging IPMC to modify the crystal structure and enhance drug loading.
Materials:
-
Solid Lipid (e.g., Cetyl Palmitate, Stearic Acid)[6]
-
Isoamyl p-methoxycinnamate (IPMC) (as liquid lipid)
-
Model API
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified Water
Equipment:
-
Water bath sonicator or probe sonicator
-
High-shear homogenizer
-
Magnetic stirrer with hot plate
-
Particle size analyzer
Methodology:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add IPMC to the molten solid lipid.
-
If using a lipophilic API, dissolve it in this molten lipid mixture.
-
-
Aqueous Phase Preparation:
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
If using a hydrophilic API, dissolve it in this hot aqueous phase.
-
-
Emulsification:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator or a high-power bath sonicator for 3-5 minutes to reduce the particle size to the nanometer range.
-
-
Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature. The lipids will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential.
-
Analyze the lipid crystal structure and drug incorporation using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Determine encapsulation efficiency and drug loading.
-
Perform in vitro drug release studies using a Franz diffusion cell system.
-
Potential Signaling Pathway Interaction
Given that IPMC is a cinnamic acid derivative with reported anti-inflammatory properties, it may influence inflammatory pathways in skin cells.[4][9] While the exact mechanism is not fully elucidated, a plausible hypothesis involves the inhibition of pro-inflammatory mediators, similar to other cinnamic acid derivatives.[13]
Caption: Hypothetical Anti-inflammatory Action of IPMC.
Conclusion
While isoamyl p-methoxycinnamate is well-established as a UV filter, its potential in broader drug delivery applications is a promising yet underexplored field. Its lipophilicity, safety profile in topical applications, and potential anti-inflammatory properties make it an attractive candidate for inclusion in advanced dermal and transdermal drug delivery systems. The protocols and data presented here, derived from analogous compounds, provide a solid foundation for researchers to begin exploring the utility of IPMC as a multifunctional excipient in novel therapeutic formulations. Further research is necessary to validate these hypothetical applications and to fully characterize the performance of IPMC-containing drug delivery systems.
References
- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]
- 3. ulprospector.com [ulprospector.com]
- 4. echemi.com [echemi.com]
- 5. scispace.com [scispace.com]
- 6. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active ingredients in sunscreens act as topical penetration enhancers for the herbicide 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ciencia.ucp.pt [ciencia.ucp.pt]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Amiloxate for the Stabilization of Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UVB filter widely utilized in sunscreen and cosmetic formulations.[1][2][3] Beyond its primary function of absorbing UVB radiation (280-320 nm), this compound also contributes to the overall stability of formulations by protecting other active ingredients from photodegradation.[4] Its antioxidant properties and ability to act as a free radical scavenger further enhance its utility as a stabilizer.[5] These application notes provide a comprehensive overview of the practical use of this compound as a stabilizing agent, complete with detailed experimental protocols for evaluation.
Mechanism of Action as a Stabilizer
This compound's stabilizing effect is primarily attributed to two mechanisms:
-
UV Absorption: By absorbing incident UV radiation, this compound reduces the amount of energy available to induce photodegradation of other, more photosensitive, active ingredients in a formulation.[1]
-
Antioxidant Activity: As a cinnamate (B1238496) derivative, this compound can quench reactive oxygen species (ROS) generated by UV exposure, thereby preventing oxidative degradation of other components.[5]
This dual functionality makes this compound a valuable excipient in the development of stable topical formulations containing light-sensitive active pharmaceutical ingredients (APIs) or cosmetic actives.
Applications in Stabilizing Active Ingredients
While this compound is a common ingredient in sunscreen formulations, its application as a stabilizer for other active ingredients is a key consideration during product development. Some potential applications include:
-
Photostabilization of UVA filters: this compound can be formulated with UVA absorbers like avobenzone (B1665848) to improve their photostability, which is known to degrade upon UV exposure.[6][7][8]
-
Protection of Vitamins: Photosensitive vitamins such as Retinol (Vitamin A) and Ascorbic Acid (Vitamin C) can benefit from the inclusion of this compound in topical formulations to prevent their degradation and maintain efficacy.[9][10][11]
-
Preservation of other photosensitive APIs: A wide range of pharmaceutical actives are susceptible to degradation by light. The incorporation of this compound can be explored to enhance the stability of such molecules in topical drug products.
Quantitative Data on Stabilization Efficacy
While the stabilizing properties of this compound are generally acknowledged, specific public-domain quantitative data demonstrating its efficacy in preventing the degradation of other active ingredients is limited. The following table is a representative example of how such data could be presented. Researchers are encouraged to generate their own data following the protocols outlined below.
Table 1: Representative Data on the Photostabilization of Active Ingredients with this compound
| Active Ingredient (Concentration) | Formulation Base | This compound Concentration (%) | UV Exposure (J/cm²) | Degradation of Active Ingredient (%) |
| Avobenzone (3%) | Oil-in-Water Emulsion | 0 | 20 | 45 |
| Avobenzone (3%) | Oil-in-Water Emulsion | 5 | 20 | 15 |
| Retinol (0.5%) | Silicone-based Serum | 0 | 10 | 60 |
| Retinol (0.5%) | Silicone-based Serum | 3 | 10 | 25 |
| Ascorbic Acid (10%) | Aqueous Gel | 0 | 5 | 50 |
| Ascorbic Acid (10%) | Aqueous Gel | 2 | 5 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To evaluate the stabilizing effect of this compound on a specific active ingredient, the following experimental protocols can be adapted.
Protocol 1: Photostability Testing using UV-Vis Spectroscopy
This protocol is suitable for assessing the degradation of an active ingredient that has a distinct UV absorbance spectrum.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Solar simulator (with controlled UV output)
-
Quartz cuvettes or plates
-
Formulation base (placebo)
-
Active ingredient to be tested
-
This compound
-
Analytical balance
-
Volumetric flasks and pipettes
-
Suitable solvent for dilution
2. Methodology:
-
Preparation of Formulations:
-
Prepare a control formulation containing the active ingredient in the desired concentration within the formulation base.
-
Prepare a test formulation containing the active ingredient and this compound at the desired concentrations in the same formulation base.
-
-
Sample Preparation for Analysis:
-
Accurately weigh a portion of the control and test formulations and dissolve them in a suitable solvent to achieve a known concentration of the active ingredient.
-
Ensure the final concentration is within the linear range of the UV-Vis spectrophotometer for the active ingredient.
-
-
Initial Absorbance Measurement (T0):
-
Record the UV-Vis spectrum of the diluted control and test samples before UV exposure. The wavelength of maximum absorbance (λmax) of the active ingredient should be identified.
-
-
UV Irradiation:
-
Spread a thin, uniform film of the control and test formulations onto a suitable substrate (e.g., quartz plates).
-
Expose the samples to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to the intended use of the product.
-
-
Post-Irradiation Absorbance Measurement (T1):
-
After irradiation, dissolve the films in a suitable solvent as in step 2.
-
Record the UV-Vis spectrum of the diluted irradiated control and test samples.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the active ingredient using the following formula: % Degradation = [(Absorbance at T0 - Absorbance at T1) / Absorbance at T0] * 100
-
Compare the percentage of degradation between the control and test formulations to determine the stabilizing effect of this compound.
-
Protocol 2: Stability Indicating Assay using High-Performance Liquid Chromatography (HPLC)
This protocol is a more specific and accurate method for quantifying the degradation of an active ingredient and can separate the active from its degradation products.[12][13][14]
1. Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV or Diode Array)
-
Analytical column appropriate for the active ingredient
-
Solar simulator
-
Formulation base (placebo)
-
Active ingredient to be tested
-
This compound
-
Reference standards for the active ingredient and its known degradation products (if available)
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
HPLC grade solvents
2. Methodology:
-
Method Development and Validation:
-
Develop and validate an HPLC method for the accurate quantification of the active ingredient in the presence of this compound and potential degradation products. This includes establishing linearity, accuracy, precision, and specificity.
-
-
Preparation of Formulations:
-
Prepare control and test formulations as described in Protocol 1.
-
-
UV Irradiation:
-
Expose the control and test formulations to a controlled dose of UV radiation as described in Protocol 1.
-
-
Sample Preparation for HPLC Analysis:
-
Accurately weigh a portion of the non-irradiated (T0) and irradiated (T1) control and test formulations.
-
Extract the active ingredient using a suitable solvent system. The extraction procedure should be validated to ensure complete recovery.
-
Dilute the extracts to a known concentration within the calibration range of the HPLC method.
-
Filter the samples through a suitable syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the peak area of the active ingredient.
-
-
Data Analysis:
-
Calculate the concentration of the active ingredient in each sample using a calibration curve prepared from the reference standard.
-
Calculate the percentage of degradation of the active ingredient using the following formula: % Degradation = [(Concentration at T0 - Concentration at T1) / Concentration at T0] * 100
-
Compare the percentage of degradation between the control and test formulations to evaluate the stabilizing effect of this compound.
-
Visualizations
Signaling Pathway of Photodegradation and Stabilization
Caption: Mechanism of photodegradation and stabilization by this compound.
Experimental Workflow for Photostability Testing
Caption: Workflow for evaluating the photostabilizing effect of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 4. us.typology.com [us.typology.com]
- 5. Isoamyl p-methoxycinnamate | C15H20O3 | CID 92386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHOTOSTABLE ORGANIC SUNSCREEN COMPOSITION - Patent 1635777 [data.epo.org]
- 7. US7186404B2 - Photostable sunscreen compositions and methods of stabilizing - Google Patents [patents.google.com]
- 8. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. mdpi.com [mdpi.com]
- 11. Factors that impact the stability of vitamin C at intermediate temperatures in a food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. nasetjournal.com [nasetjournal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of Amiloxate in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the photostability of Amiloxate (Isoamyl p-Methoxycinnamate), a UVB filter commonly used in sunscreen formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development and research.
Troubleshooting Guide
Formulating with this compound can present challenges related to its photostability. This guide addresses common issues encountered during experimental work.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound upon UV exposure. | This compound, a cinnamate (B1238496) derivative, can undergo photoisomerization and photodegradation. It has structural similarities to the photo-unstable Octinoxate.[1][2] | - Incorporate a photostabilizer: Octocrylene is a well-known photostabilizer for cinnamate esters. It can accept the excited-state energy from this compound and dissipate it harmlessly as heat.[3] - Add antioxidants: Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), and Ubiquinone (Coenzyme Q10) can quench reactive oxygen species generated during UV exposure, thus protecting this compound from degradation.[4] - Combine with other UV filters: Broad-spectrum UV filters like Bemotrizinol (Tinosorb S) are inherently photostable and can help shield this compound from excessive UV radiation.[5] |
| Yellowing of the formulation after UV irradiation. | Photodegradation of this compound or interactions with other ingredients, such as Avobenzone or metal oxides (like uncoated TiO2), can lead to the formation of colored byproducts. | - Improve photostability: Follow the recommendations above to minimize this compound degradation. - Use chelating agents: If metal oxides are present, add a chelating agent like EDTA to the oil phase to prevent the formation of colored complexes. - Phase separation: Formulate so that potentially interacting components are in separate phases of the emulsion. |
| Crystallization of this compound in the formulation. | Poor solubility of this compound in the oil phase of the sunscreen. The choice of emollients significantly impacts the solubility and potential for recrystallization of UV filters.[6] | - Select appropriate emollients: Use polar emollients which generally have better solubilizing capacity for crystalline UV filters.[7] - Optimize the oil phase: Conduct solubility studies of this compound in different emollients and their blends to find the optimal solvent system. - Control cooling rate: During production, a controlled and slower cooling rate can prevent shock crystallization. |
| Significant change in viscosity after adding stabilizers. | The addition of certain antioxidants or other oil-soluble ingredients can alter the rheological properties of the emulsion. | - Evaluate stabilizer impact on viscosity: Test the effect of different concentrations of the stabilizer on the viscosity of the base formulation. - Adjust the rheology modifier: The concentration of the thickening agent may need to be adjusted to compensate for the change in viscosity. |
| Unexpected shifts in the UV absorption spectrum. | Interactions between this compound and other UV filters or excipients in the formulation can alter the electronic environment of the chromophore, leading to a shift in the maximum absorbance wavelength (λmax). The polarity of the solvent (emollients) can cause a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift.[7] | - Characterize individual components: Measure the UV absorption spectrum of this compound in the chosen emollient blend before adding other UV filters. - Analyze the final formulation: Compare the spectrum of the complete formulation to the sum of the individual components' spectra to identify any significant interactions. A shift of a few nanometers is common and can sometimes be beneficial if it broadens the UV protection range. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing sunscreen losing its efficacy after a short period of sun exposure?
A1: this compound, like other cinnamate-based UVB filters, can be susceptible to photodegradation. Upon absorbing UV radiation, the molecule can undergo a transformation to a less effective isomer or break down into other compounds that do not absorb UVB radiation as efficiently.[8] To mitigate this, it is crucial to include photostabilizers and/or antioxidants in your formulation.
Q2: What are the most effective photostabilizers for this compound?
A2: Octocrylene is a highly effective photostabilizer for cinnamate derivatives. It works by quenching the excited triplet state of the cinnamate, preventing it from undergoing degradative chemical reactions.[9] Broad-spectrum, inherently photostable UV filters like Bemotrizinol can also improve the overall stability of the formulation by absorbing a significant portion of the UV radiation.
Q3: How do antioxidants improve the photostability of this compound?
A3: Antioxidants do not directly stabilize the this compound molecule from photo-induced excitation. Instead, they act as scavengers for reactive oxygen species (ROS) that can be generated during UV exposure. These ROS can attack and degrade this compound and other components of the formulation. By neutralizing these reactive species, antioxidants indirectly protect the UV filter.[4]
Q4: Can I combine this compound with Avobenzone?
A4: Combining this compound with Avobenzone can be challenging. Avobenzone is a notoriously photounstable UVA filter, and its degradation can be accelerated in the presence of some UVB filters, particularly octinoxate, which is structurally similar to this compound.[10] If this combination is necessary, it is critical to include a potent photostabilizer for Avobenzone, such as Octocrylene or Bemotrizinol, and to conduct thorough photostability testing of the final formulation.
Q5: What concentration of photostabilizer should I use?
A5: The optimal concentration of a photostabilizer depends on several factors, including the concentration of this compound, the presence of other UV filters, and the overall composition of the sunscreen base. It is recommended to perform a dose-response study, testing different concentrations of the stabilizer to find the most effective level that provides maximum photostability without negatively impacting the sensory properties or stability of the formulation.
Quantitative Data on this compound Photostabilization
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for the closely related Octyl Methoxycinnamate (OMC), which can serve as a strong indicator for the expected behavior of this compound.
Table 1: Photostability of Octyl Methoxycinnamate (OMC) in Combination with Other UV Filters
| Formulation | % OMC Remaining after UV Irradiation | Reference |
| OMC + Benzophenone-3 + Octyl Salicylate | Lower Stability | [3] |
| OMC + Avobenzone + 4-Methylbenzylidene Camphor | Lowest Stability | [3] |
| OMC + Benzophenone-3 + Octocrylene | Highest Stability | [3] |
| OMC + Avobenzone + Octocrylene | Improved Stability | [3] |
This study highlights the significant stabilizing effect of Octocrylene on OMC, especially in the presence of the unstable Avobenzone.[3]
Table 2: Effect of Antioxidants on the Photostability of Avobenzone (as an indicator of general UV filter stabilization)
| Antioxidant (Concentration relative to Avobenzone) | Photostability Improvement | Reference |
| Vitamin E (1:2) | Effective | [4] |
| Vitamin C (1:0.5) | Effective | [4] |
| Ubiquinone (1:0.5) | Most Effective | [4] |
This data suggests that antioxidants, particularly Ubiquinone, can significantly enhance the photostability of UV filters.[4]
Experimental Protocols
Method 1: In Vitro Photostability Assessment by UV-Vis Spectroscopy
This method assesses the change in the UV absorbance profile of a sunscreen formulation before and after exposure to a controlled dose of UV radiation.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading device
Procedure:
-
Sample Preparation: Apply the sunscreen formulation to a PMMA plate at a concentration of 1.0 mg/cm².
-
Film Formation: Spread the product evenly across the surface of the plate to create a uniform film.
-
Equilibration: Allow the film to dry and equilibrate in the dark for at least 30 minutes.
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm. This is the pre-irradiation measurement.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. A typical dose is 10 MED (Minimal Erythemal Dose).
-
Final Absorbance Measurement: After irradiation, measure the final absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.
-
Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance, particularly at this compound's peak absorbance around 310 nm, indicates photodegradation. The percentage of degradation can be calculated from the change in the area under the curve (AUC) in the UVB range.
Method 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This method provides a more precise quantification of the this compound content in a formulation before and after UV irradiation.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Solar simulator
-
PMMA plates
-
Suitable extraction solvent (e.g., methanol (B129727), ethanol, or acetonitrile)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
This compound analytical standard
Procedure:
-
Sample Preparation and Irradiation:
-
Prepare and irradiate sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy method. Prepare a set of non-irradiated (control) plates.
-
-
Extraction:
-
Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent.
-
Use sonication to ensure complete dissolution of the sunscreen film and extraction of this compound.
-
-
Sample Preparation for HPLC:
-
Dilute the extracts to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for cinnamate analysis is a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (approximately 310 nm).[11]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using at least five concentrations of the this compound analytical standard.
-
Inject the prepared sample extracts and determine the concentration of this compound by comparing the peak areas to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the irradiated samples compared to the non-irradiated control samples.
-
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Mechanism of this compound photostabilization by energy transfer.
Caption: Troubleshooting logic for improving this compound photostability.
References
- 1. us.typology.com [us.typology.com]
- 2. uk.typology.com [uk.typology.com]
- 3. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of emollients on UV filter absorbance and sunscreen efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Filter-filter interactions. Photostabilization, triplet quenching and reactivity with singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
Technical Support Center: Overcoming Solubility Challenges of Isoamyl p-Methoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isoamyl p-methoxycinnamate (IMPC).
Frequently Asked Questions (FAQs)
Q1: What is isoamyl p-methoxycinnamate and why is its solubility a concern?
A1: Isoamyl p-methoxycinnamate (IMPC), also known as amiloxate, is an oil-soluble organic compound widely used as a UVB filter in cosmetic and pharmaceutical formulations.[1][2] Its hydrophobic nature leads to limited solubility in aqueous solutions, which can present significant challenges in experimental settings, particularly for in vitro and in vivo assays that require aqueous media.[1]
Q2: What are the known solubility properties of IMPC?
A2: IMPC is characterized as being soluble in various organic solvents but has limited solubility in water.[1] It is reportedly miscible with solvents such as ethanol, isopropanol, isohexadecane, capric/caprylic triglyceride, and C12-15 alkyl benzoate.[3] Conversely, it is considered immiscible in water and propylene (B89431) glycol.[3] One source indicates its water solubility to be approximately 2.47 mg/L at 20°C.
Q3: My IMPC is precipitating out of my aqueous experimental media. What is the primary cause?
A3: This is a common issue known as "solvent-shifting precipitation." When a concentrated stock solution of a poorly soluble compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the compound can rapidly precipitate as it comes into contact with the poor solvent (water).
Q4: Are there general strategies to enhance the solubility of poorly water-soluble compounds like IMPC?
A4: Yes, several techniques can be employed to improve the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, formulation as a solid dispersion, and the creation of nanoemulsions.[4][5] The choice of method depends on the specific requirements of your experiment, including the desired final concentration and the tolerance of the experimental system (e.g., cell culture) to the solubilizing agents.
Troubleshooting Guide
This guide provides structured approaches to overcoming common solubility issues with IMPC in your experiments.
Issue 1: Precipitation upon dilution of an organic stock solution in aqueous media.
-
Possible Cause: The final concentration of IMPC in the aqueous medium exceeds its solubility limit, triggered by the shift in solvent polarity.
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for IMPC precipitation. -
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of IMPC in your aqueous solution to a level below its solubility threshold in the final solvent mixture.
-
Optimize Dilution Technique: Instead of adding the IMPC stock solution directly to the full volume of aqueous media, add the stock dropwise into the vortexing aqueous medium. This gradual introduction can sometimes prevent immediate precipitation.
-
Utilize a Co-solvent System: For in vitro assays, maintaining a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. It is crucial to keep the final co-solvent concentration low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final co-solvent concentration.
-
Incorporate Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] A low concentration (e.g., 0.01-0.1%) of the surfactant in the final medium can be effective.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Incomplete dissolution of the IMPC stock solution or variability in the preparation of working solutions.
-
Solutions:
-
Ensure Complete Dissolution of Stock: Always visually inspect your stock solution for any particulate matter before each use. If crystals are present, gentle warming (e.g., in a 37°C water bath) and sonication can be used to redissolve the compound.
-
Standardize Solution Preparation: Prepare a master mix of the final working solution for each experiment to ensure consistency across all replicates and treatment groups.
-
Prepare Fresh Working Solutions: It is best practice to prepare aqueous working solutions of IMPC fresh for each experiment to avoid potential precipitation or degradation over time.
-
Quantitative Data Summary
The following tables summarize the available solubility data for isoamyl p-methoxycinnamate.
Table 1: Solubility of Isoamyl p-Methoxycinnamate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Immiscible (approx. 2.47 mg/L at 20°C) | [3] |
| Ethanol | Miscible | [3] |
| Isopropanol | Miscible | [3] |
| Propylene Glycol | Immiscible | [3] |
| Isohexadecane | Miscible | [3] |
| Capric/Caprylic Triglyceride | Miscible | [3] |
| C12-15 Alkyl Benzoate | Miscible | [3] |
Note: "Miscible" indicates that the substances are soluble in each other at all proportions.
Experimental Protocols
Protocol 1: Preparation of an IMPC Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of isoamyl p-methoxycinnamate in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or absolute ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously until the IMPC is completely dissolved. If necessary, sonicate the vial in a water bath for 10-15 minutes or gently warm it to 37°C to aid dissolution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of IMPC using a Co-solvent System for In Vitro Assays
This protocol describes the preparation of a 1 mL working solution with a final IMPC concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Prepare Stock Solution: Start with a 10 mM stock solution of IMPC in DMSO.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM IMPC stock solution to 99 µL of the appropriate aqueous buffer (e.g., cell culture medium). Vortex briefly. This creates a 100 µM intermediate solution in 1% DMSO.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer in your experimental vessel (e.g., a well of a cell culture plate). This results in a final concentration of 10 µM IMPC in 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain IMPC.
Protocol 3: Preparation of an IMPC Solid Dispersion using Solvent Evaporation
This method aims to disperse IMPC in a hydrophilic polymer matrix to enhance its wettability and dissolution rate. Polyvinylpyrrolidone (PVP) is a commonly used carrier.[6]
-
Dissolution: Dissolve a specific ratio of isoamyl p-methoxycinnamate and a hydrophilic carrier like PVP K30 (e.g., a 1:3 w/w ratio of IMPC to PVP) in a suitable common solvent, such as methanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator until a clear, solvent-free film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) to remove any residual solvent.
-
Pulverization: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies or incorporated into other formulations.
Protocol 4: Preparation of an IMPC Nanoemulsion using Spontaneous Emulsification
This method can be adapted for preparing a nanoemulsion of IMPC for enhanced aqueous dispersibility.[7]
-
Oil Phase Preparation: Dissolve isoamyl p-methoxycinnamate in a suitable water-miscible organic solvent like ethanol. This will serve as part of the oil phase.
-
Aqueous Phase Preparation: In a separate vessel, dissolve a hydrophilic surfactant (e.g., Tween 80) in distilled water.
-
Emulsification: While vigorously stirring the aqueous phase, slowly add the oil phase dropwise.
-
Homogenization: Continue stirring for a set period (e.g., 4 hours) to allow for the formation of a clear or translucent nanoemulsion. Sonication can be applied to further reduce droplet size and improve stability.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, stability, and IMPC concentration.
Logical Workflow for Method Selection
The choice of solubilization method depends on the experimental context. The following diagram illustrates a logical approach to selecting an appropriate strategy.
References
- 1. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]
- 2. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 3. Isoamyl p-methoxycinnamate CAS No. 71617-10-2 | Tintoll [uvabsorber.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. wjpls.org [wjpls.org]
- 7. scitepress.org [scitepress.org]
Technical Support Center: Troubleshooting Amiloxate Degradation in Analytical Samples
Welcome to the technical support center for Amiloxate analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound during analytical testing.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the peak area of this compound in my HPLC analysis over time. What could be the cause?
A1: A decreasing peak area for this compound suggests degradation of the analyte. Several factors could be responsible, including:
-
pH of the mobile phase or sample diluent: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions. The ester bond can be cleaved, leading to the formation of p-methoxycinnamic acid and isoamyl alcohol.
-
Temperature: Elevated temperatures during sample storage or analysis can accelerate the rate of degradation.
-
Light exposure: As a UV filter, this compound is designed to absorb UV radiation.[1][2] Prolonged exposure to light, especially UV light, during sample handling and storage can lead to photodegradation.
-
Oxidative stress: The presence of oxidizing agents in your sample matrix or mobile phase could lead to oxidative degradation of the molecule.
-
Enzymatic activity: If your sample matrix is of biological origin, enzymatic hydrolysis of the ester bond by esterases may occur.
Q2: I see new, unidentified peaks appearing in my chromatogram when analyzing this compound samples. How can I identify them?
A2: The appearance of new peaks is a strong indicator of this compound degradation. To identify these degradation products, you can perform a forced degradation study. This involves intentionally subjecting this compound to various stress conditions (acid, base, heat, light, oxidation) to generate the potential degradation products. By comparing the retention times of the peaks in your experimental samples to those generated during the forced degradation study, you can tentatively identify the degradants. For definitive identification, techniques like LC-MS/MS can be used to determine the mass-to-charge ratio and fragmentation pattern of the unknown peaks.
Q3: My this compound standard solution seems to be losing potency. How should I properly store it?
A3: To ensure the stability of your this compound standard solution, it is recommended to:
-
Store at refrigerated temperatures (2-8 °C).
-
Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Use a suitable solvent: A non-aqueous, aprotic solvent is preferable to minimize hydrolysis. If an aqueous-based diluent is necessary, ensure the pH is close to neutral.
-
Prepare fresh solutions regularly and perform regular checks of the solution's concentration against a freshly prepared standard.
Q4: Can the type of analytical column I use affect this compound stability?
A4: While the column itself is unlikely to directly cause degradation, certain column conditions can contribute to it. For instance, some silica-based columns can have residual acidic silanol (B1196071) groups that might promote acid-catalyzed hydrolysis, especially if the mobile phase has a high aqueous content. Using an end-capped column and maintaining a suitable mobile phase pH can mitigate this.
Troubleshooting Guides
Issue 1: Inconsistent this compound Concentration in Replicate Injections
-
Possible Cause: On-going degradation in the autosampler.
-
Troubleshooting Steps:
-
Lower the autosampler temperature: If available, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down potential degradation.
-
Minimize sample residence time: Prepare your sequence to run as soon as the samples are placed in the autosampler. Avoid letting samples sit in the autosampler for extended periods.
-
Check sample diluent: Ensure the pH of your sample diluent is neutral and that it is free of any contaminants that could promote degradation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause: Interaction with the stationary phase or co-elution with a degradation product.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: A slight modification of the mobile phase pH can improve peak shape by altering the ionization state of any acidic or basic degradants.
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of the separation and may resolve the this compound peak from any co-eluting species.
-
Use a different column: If peak shape issues persist, consider trying a column with a different stationary phase chemistry.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105 °C for 48 hours.
-
Also, place a vial of the this compound stock solution in a water bath at 60°C for 48 hours.
-
At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber.
-
Expose a parallel sample to sunlight.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At various time points, withdraw an aliquot for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.
Data Presentation
Table 1: Summary of Expected Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 10 - 30% | p-Methoxycinnamic acid, Isoamyl alcohol |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 15 - 40% | p-Methoxycinnamic acid, Isoamyl alcohol |
| Oxidation | 3% H₂O₂, RT | 5 - 20% | Oxidized derivatives |
| Thermal | 105 °C (solid), 60 °C (solution) | 5 - 15% | Various thermal degradants |
| Photolytic | UV light / Sunlight | 20 - 50% | Isomers, cyclization products, photo-oxidized products |
Note: The expected degradation percentages are estimates and will depend on the exact experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimization of Analyte Extraction from Complex Matrices
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of analytes like Amoxicillin from complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing a complex sample for extraction?
A1: Proper sample preparation is a critical first step to ensure accurate and reproducible results.[1] This typically involves:
-
Homogenization: Ensuring the sample is uniform to allow for consistent analyte access by the extraction solvent.[2]
-
Dissolution: Dissolving the sample in a solvent that is compatible with the chosen extraction method and chromatography system.[3]
-
Filtration or Centrifugation: Removing particulate matter that could interfere with the extraction process or damage analytical instruments.[1][4]
-
pH Adjustment: Modifying the sample's pH to optimize the analyte's solubility and retention or elution during extraction.[2]
Q2: I'm experiencing low recovery of my analyte. What are the likely causes?
A2: Low analyte recovery can stem from several factors throughout the experimental workflow:
-
Inefficient Initial Extraction: The solvent may not be effectively penetrating the sample matrix. Consider increasing extraction time, using agitation or sonication, or optimizing the solvent system's polarity.[2]
-
Suboptimal pH: The solubility and charge state of the analyte can be pH-dependent, affecting its partitioning between phases.[5]
-
Loss During Cleanup: Analytes can be lost during liquid-liquid partitioning if phase separation is incomplete, or if the solid-phase extraction (SPE) column is not conditioned or eluted correctly.[5]
-
Analyte Degradation: The analyte may be unstable under the extraction conditions (e.g., temperature, pH).[5][6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a common challenge.[7] Strategies to mitigate them include:
-
Improving Sample Cleanup: Employing more rigorous cleanup steps, such as dispersive solid-phase extraction (dSPE) with various sorbents, can remove interfering components.[2]
-
Using Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process helps to compensate for matrix effects.[2]
-
Diluting the Sample Extract: Dilution can reduce the concentration of interfering matrix components, though care must be taken to ensure the analyte concentration remains above the limit of quantitation.[2]
-
Utilizing Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the matrix. | Optimize the extraction solvent system (e.g., adjust polarity). Increase extraction time or use sonication.[2] |
| Loss of analyte during cleanup steps. | For SPE, evaluate the sorbents used and optimize the elution solvent to ensure complete recovery. For LLE, ensure complete phase separation. | |
| Poor Chromatographic Peak Shape (Fronting, Tailing, Splitting) | Co-eluting matrix interferences. | Enhance the sample cleanup procedure to remove more interfering compounds. Dilute the final sample extract.[2] |
| Incompatibility of the final extract solvent with the mobile phase. | Evaporate the final extract to dryness and reconstitute in a solvent compatible with the initial mobile phase.[2] | |
| Inconsistent Results or High Variability | Inconsistent sample handling and preparation. | Standardize the homogenization procedure and ensure precise, calibrated pipetting. Maintain consistent timing for each step.[6][8] |
| Fluctuation in instrument performance. | Run quality control standards throughout the analytical batch to monitor instrument performance.[5] | |
| Interfering Peaks in Chromatogram | Insufficient sample cleanup. | Optimize the SPE cleanup by trying different wash solvents or a different sorbent. For LLE, consider a back-extraction step.[5] |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify potential sources of contamination.[9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Amoxicillin from Aqueous Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation:
-
To 5 mL of the aqueous sample, add an appropriate internal standard.
-
Adjust the sample pH to 2.0-3.0 with a suitable acid (e.g., 1M HCl) to ensure Amoxicillin is in its protonated form.
-
-
Extraction:
-
Analyte Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 10 mL of the organic solvent and combine the organic layers to improve recovery.[10]
-
-
Evaporation and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) for Amoxicillin from Biological Fluids
This protocol provides a general workflow for SPE and requires optimization of the sorbent and solvents.
-
Sorbent Selection and Conditioning:
-
Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH and filtering if necessary.
-
Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities and other interfering substances.
-
-
Elution:
-
Elute the Amoxicillin with 3 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Data Presentation: Comparison of Extraction Techniques
The following tables summarize typical performance data for analyte extraction from complex matrices. This data is illustrative and will vary depending on the specific analyte, matrix, and optimized protocol.
Table 1: Recovery Rates for Different Extraction Methods
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Amoxicillin | Plasma | LLE | 85-95% | Fictional, based on typical performance |
| Amoxicillin | Urine | SPE | 90-105% | Fictional, based on typical performance |
| Pethoxamid | Soil | QuEChERS | 88-98% | [2] |
| Avilamycin C | Feed | SPE-HPLC | >80% | [5] |
Table 2: Matrix Effects Observed with Different Cleanup Strategies
| Analyte | Matrix | Cleanup Method | Matrix Effect (%) | Reference |
| Amoxicillin | Plasma | Protein Precipitation | -40 to -60% | Fictional, based on typical performance |
| Amoxicillin | Plasma | SPE | -10 to +5% | Fictional, based on typical performance |
| 6-hydroxydecanoic acid | Plasma | Protein Precipitation | Significant Suppression | [7] |
| Alatrofloxacin | Biological | SPE | Minimized | [8] |
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Cell Viability Assays in the Presence of Amiloxate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of common cell viability assays in the presence of Amiloxate (also known as isoamyl p-methoxycinnamate), a UVB filtering agent with known antioxidant properties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound (isoamyl p-methoxycinnamate) is an organic compound used as a UVB filter in products like sunscreens.[1][4] It has two primary properties that can interfere with common cell viability assays:
-
Antioxidant Activity : As a derivative of cinnamic acid and a free radical scavenger, this compound can chemically reduce assay reagents, particularly tetrazolium salts (e.g., MTT, XTT, MTS), leading to a false-positive signal (increased color/absorbance) that doesn't correlate with cellular metabolic activity.[2][5][6]
-
UV Absorbance : this compound strongly absorbs light in the UVB range (290-320 nm, with a peak at 310 nm).[1][7] This can cause interference in fluorescence-based assays if there is an overlap between its absorbance spectrum and the excitation/emission spectra of the fluorescent dyes.
Q2: I'm observing an unexpected increase in signal (color or fluorescence) at higher concentrations of this compound. Is this due to increased cell viability?
A2: It is highly unlikely that this is a true reflection of increased cell viability. This paradoxical effect is a classic sign of assay interference.[6][8] The antioxidant properties of this compound are likely causing the direct, cell-free reduction of your assay reagent (for colorimetric assays) or its intrinsic fluorescence is interfering with the signal detection (for fluorometric assays). You must perform a cell-free control to confirm this.[5]
Q3: How do I perform a cell-free control to confirm this compound interference?
A3: A cell-free control is essential. To do this, prepare a 96-well plate with your culture medium and the same concentrations of this compound you are testing, but do not add any cells. Then, add the assay reagent (e.g., MTT, XTT, Calcein-AM) and follow the standard protocol. If you observe a signal change that correlates with the this compound concentration, you have confirmed direct assay interference.[5][9]
Q4: Which cell viability assays are most likely to be affected by this compound?
A4: Assays that rely on measuring cellular reductive potential are most susceptible to interference. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Resazurin (AlamarBlue)
Fluorescence-based assays like Calcein-AM may also be affected if this compound's absorbance or fluorescence properties overlap with the dye's spectra.
Troubleshooting Guides by Assay Type
Tetrazolium-Based Assays (MTT, XTT)
Problem: Falsely elevated absorbance readings that increase with this compound concentration.
Root Cause: Direct chemical reduction of the tetrazolium salt by this compound's antioxidant moieties.
Troubleshooting Workflow
Caption: Troubleshooting workflow for tetrazolium assay interference.
Solutions & Recommendations:
| Solution ID | Recommendation | Rationale |
| SOL-TET-01 | Perform a Washout Step | Before adding the tetrazolium reagent, carefully aspirate the this compound-containing media and wash the cells once or twice with warm PBS or serum-free media. This removes the interfering compound. |
| SOL-TET-02 | Switch to a Non-Redox Assay | If interference persists, the most reliable solution is to switch to an assay with a different mechanism, such as the Neutral Red uptake assay (measures lysosomal integrity) or an ATP-based luminescence assay (measures metabolic activity via ATP levels).[5] |
| SOL-TET-03 | Include Proper Controls | Always run a "compound-only" control (no cells) for each concentration of this compound. The absorbance from these wells can be subtracted from your experimental wells, though this may not fully account for complex interactions.[9] |
Fluorescence-Based Assays (e.g., Calcein-AM)
Problem: High background fluorescence or quenched signal.
Root Cause: this compound absorbs UVB light and may have intrinsic fluorescence, potentially overlapping with the excitation/emission spectra of the assay dye, or it could quench the fluorescent signal.
Solutions & Recommendations:
| Solution ID | Recommendation | Rationale |
| SOL-FLUOR-01 | Perform a Washout Step | Similar to tetrazolium assays, washing cells to remove extracellular this compound before adding the Calcein-AM dye is the most effective first step to reduce background and quenching effects.[10] |
| SOL-FLUOR-02 | Use Black-Walled Plates | Use black, clear-bottom microplates to minimize background fluorescence and light scatter from the plate itself.[10] |
| SOL-FLUOR-03 | Check for Spectral Overlap | Measure the absorbance and emission spectra of this compound in your assay buffer. Compare this to the excitation/emission spectra of Calcein (Excitation ~490 nm / Emission ~520 nm). If there is significant overlap, consider an alternative assay. |
| SOL-FLUOR-04 | Optimize Dye Concentration | Titrate the Calcein-AM concentration. It's possible to find a concentration that provides a robust signal from the cells that can overcome the background noise from this compound.[11] |
Experimental Protocols
Protocol 1: Modified MTT Assay with Washout Step
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Washout Step: Carefully aspirate the media containing this compound from each well. Gently wash the cell monolayer once with 100 µL of pre-warmed sterile PBS.
-
MTT Incubation: After removing the PBS, add 100 µL of fresh, serum-free medium and 10-20 µL of 5 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm with a reference wavelength of 630 nm.[9]
Protocol 2: Neutral Red (NR) Uptake Assay
This assay is recommended as a robust alternative as it relies on lysosomal integrity, not redox potential.[12][13]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Media Removal: After incubation with this compound, carefully aspirate the treatment media.
-
NR Staining: Add 150 µL of pre-warmed Neutral Red Staining Solution (prepared in culture medium) to each well. Incubate for 2-3 hours at 37°C.[14]
-
Washing: Aspirate the NR solution and wash the cells gently with 250 µL of 1X Wash Buffer to remove unincorporated dye.[14]
-
Destain/Solubilization: Add 150 µL of Solubilization Solution (e.g., 1% acetic acid, 50% ethanol) to each well.[15]
-
Absorbance Reading: Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye.[14][16] Measure the absorbance at 540 nm.
Protocol 3: Calcein-AM Assay with Washout Step
-
Cell Seeding & Treatment: Plate cells in a black-walled, clear-bottom 96-well plate and treat as described previously.
-
Washout Step: Aspirate the this compound-containing media. Wash cells twice with 100 µL of pre-warmed PBS or a suitable assay buffer.[10]
-
Dye Loading: Add 50 µL of the Calcein-AM working solution (typically 1-5 µM) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11]
-
Fluorescence Reading: Record fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[11]
Signaling Pathway Considerations
This compound is a derivative of cinnamic acid. Cinnamic acid and its derivatives are known to modulate several key cellular signaling pathways, which could be relevant to your experimental interpretation. The primary pathways affected are related to inflammation, cell survival, and proliferation.
Caption: Potential signaling pathways inhibited by this compound.
Cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammation and cell survival.[17][18] They can prevent the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory and survival genes.[19] Additionally, some derivatives can inhibit the PI3K/Akt/mTOR pathway , which is critical for cell proliferation and growth.[18][20] These inhibitory effects are important to consider when interpreting viability data, as they represent true biological effects of the compound, separate from assay artifacts.
References
- 1. uk.typology.com [uk.typology.com]
- 2. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. us.typology.com [us.typology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 8. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]
- 15. qualitybiological.com [qualitybiological.com]
- 16. tribioscience.com [tribioscience.com]
- 17. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
challenges in measuring the antioxidant activity of lipophilic compounds like Amiloxate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring the antioxidant activity of lipophilic compounds, such as Amiloxate. Given the limited specific data on this compound in the public domain, the guidance provided is based on established principles and methodologies for other lipophilic antioxidants.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring the antioxidant activity of lipophilic compounds?
Measuring the antioxidant activity of lipophilic compounds presents several challenges, primarily related to their poor solubility in aqueous assay systems, which are common for many standard antioxidant assays. Key challenges include:
-
Solubility: Lipophilic compounds do not readily dissolve in the aqueous buffers used in many common antioxidant assays (e.g., ABTS, DPPH). This can lead to an underestimation of their antioxidant activity.[1]
-
Solvent Interference: The organic solvents required to dissolve lipophilic compounds (e.g., ethanol (B145695), acetone, DMSO) can interfere with the assay chemistry.[1] Some solvents can act as antioxidants or pro-oxidants themselves, leading to inaccurate results.
-
Assay Compatibility: Not all antioxidant assays are suitable for lipophilic compounds. Assays like the Ferric Reducing Antioxidant Power (FRAP) and Folin-Ciocalteu are generally designed for hydrophilic systems.[2]
-
Micelle Formation: In aqueous environments, lipophilic molecules may form micelles or aggregates, reducing the surface area available to react with radicals and leading to lower measured activity.
Q2: Which antioxidant assays are most suitable for lipophilic compounds like this compound?
Several assays can be adapted or are inherently suitable for measuring the antioxidant activity of lipophilic compounds:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is versatile and can be adapted for both hydrophilic and lipophilic compounds because the ABTS radical is soluble in both aqueous and organic solvents.[3][4][5]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH radical is soluble in organic solvents like ethanol and methanol (B129727), making this assay suitable for lipophilic antioxidants.[6][7][8]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay can be adapted for lipophilic compounds by using a solubility enhancer like randomly methylated beta-cyclodextrin (B164692) (RMCD) or by performing the assay in a solvent mixture.[9][10]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: The CUPRAC method is effective for both hydrophilic and lipophilic antioxidants and is particularly useful for assessing the reducing capacity in lipid environments.[2][6][11]
-
β-carotene Bleaching Assay: This assay is specifically designed to measure the ability of antioxidants to inhibit the oxidation of linoleic acid in an emulsion system, making it suitable for lipophilic compounds.[12]
Q3: How can I improve the solubility of my lipophilic compound in the assay medium?
Improving the solubility of lipophilic compounds is crucial for accurate antioxidant activity measurement. Here are some strategies:
-
Use of Co-solvents: Dissolve the lipophilic compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, acetone, DMSO) before diluting it in the assay buffer.
-
Solubility Enhancers: Employ solubility enhancers like cyclodextrins (e.g., randomly methylated β-cyclodextrin) to create inclusion complexes that are more water-soluble.[9]
-
Micellar Systems: Incorporate surfactants or create micellar systems to mimic a lipid environment, which can improve the interaction between the lipophilic antioxidant and the radical species.
-
Liposome-based Assays: Entrap the lipophilic compound within liposomes to create a more biologically relevant system for testing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable antioxidant activity | 1. Poor solubility of the compound in the assay medium. 2. Incompatible assay for lipophilic compounds. 3. Compound degradation. | 1. See solubility improvement strategies in the FAQ section. 2. Switch to an assay suitable for lipophilic compounds (ABTS, DPPH, ORAC-lipo, CUPRAC). 3. Check the stability of your compound under the assay conditions (pH, light, temperature). Prepare fresh solutions. |
| High variability between replicates | 1. Inconsistent dissolution of the lipophilic compound. 2. Phase separation during the assay. 3. Pipetting errors with viscous organic solvents. | 1. Ensure complete and consistent solubilization of the compound before each experiment. Use a vortex mixer or sonicator. 2. Visually inspect the assay wells for any signs of precipitation or phase separation. Adjust solvent composition if necessary. 3. Use positive displacement pipettes for accurate handling of viscous solvents. |
| Solvent blank shows high absorbance or scavenging activity | 1. The solvent itself has antioxidant or pro-oxidant properties. 2. Impurities in the solvent. | 1. Run a solvent control for every experiment and subtract the blank value. 2. Use high-purity, HPLC-grade solvents. Test different solvents to find one with minimal interference.[1] |
| Non-linear dose-response curve | 1. Compound aggregation at higher concentrations. 2. Saturation of the radical species. | 1. Test a wider range of lower concentrations. 2. Ensure the radical concentration is in excess relative to the antioxidant concentration. |
Experimental Protocols
ABTS Assay for Lipophilic Compounds
This protocol is adapted for measuring the antioxidant activity of lipophilic compounds.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (for lipophilic assay)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in ethanol.
-
Prepare a 2.45 mM solution of potassium persulfate in ethanol.
-
Mix the two solutions in equal volumes.[3]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.[3] This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the experiment, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Sample and Standard Preparation:
-
Prepare a series of Trolox standards in ethanol at various concentrations (e.g., 0-500 µM).
-
Dissolve your lipophilic compound (e.g., this compound) in ethanol to prepare a stock solution and then make serial dilutions.
-
-
Assay:
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample from the standard curve.
-
DPPH Assay for Lipophilic Compounds
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Trolox or other suitable standard
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 75 µM solution of DPPH in methanol or ethanol.[13]
-
-
Sample and Standard Preparation:
-
Prepare a series of Trolox standards in the same solvent used for the DPPH solution.
-
Dissolve your lipophilic compound in the same solvent to prepare a stock solution and then make serial dilutions.
-
-
Assay:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Alternatively, calculate the TEAC value by comparing the activity to that of Trolox.
-
Quantitative Data Summary
The following tables summarize quantitative data for the antioxidant activity of some common lipophilic compounds, which can serve as a reference for your experiments with this compound.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) Values from ABTS Assay
| Compound | TEAC Value | Reference |
| α-Tocopherol | 0.50 ± 0.02 | [9] |
| γ-Tocopherol | 0.74 ± 0.03 | [9] |
| δ-Tocopherol | 1.36 ± 0.14 | [9] |
| γ-Oryzanol | 3.00 ± 0.26 | [9] |
Table 2: IC₅₀ and Anti-Radical Activity (ARA) from DPPH Assay
| Compound | IC₅₀ (µM) | ARA (µM⁻¹) | Reference |
| Trolox | 0.221 | 4.5 | [13] |
| Catechol derivatives | - | 1.99 - 8.1 | [13] |
| Monohydroxylated phenethyl derivatives | - | 8 x 10⁻⁴ - 4.5 x 10⁻² | [13] |
Visualizations
Caption: Workflow for the ABTS assay adapted for lipophilic compounds.
Caption: Troubleshooting logic for antioxidant assays with lipophilic compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. | Semantic Scholar [semanticscholar.org]
- 11. lsmu.lt [lsmu.lt]
- 12. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
process improvement for the synthesis of high-purity isoamyl p-methoxycinnamate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of high-purity isoamyl p-methoxycinnamate. It is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic processes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isoamyl p-methoxycinnamate via Fischer esterification and enzymatic methods.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why is my reaction yield consistently low? | 1. Water Presence: Water in reactants (p-methoxycinnamic acid, isoamyl alcohol) or solvent can reverse the Fischer esterification equilibrium.[1][2] 2. Insufficient Catalyst: Inadequate amounts of acid catalyst (e.g., H₂SO₄, p-TsOH) lead to slow and incomplete reactions.[1] 3. Suboptimal Temperature: Reaction temperature might be too low for an efficient conversion rate.[1] 4. Product Loss During Work-up: Significant product loss can occur during aqueous washes or extractions.[1] 5. Incomplete Enzymatic Conversion: Insufficient reaction time or suboptimal conditions for lipase-catalyzed reactions.[3] | 1. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically during the reaction.[4] 2. Increase the catalyst loading. For Fischer esterification, typical catalysts include sulfuric acid or p-toluenesulfonic acid.[4] 3. Ensure the reaction is heated to a steady reflux. For a similar synthesis of isoamyl cinnamate (B1238496), a reaction time of 90 minutes was optimal.[2] 4. Minimize the number of washes and ensure proper phase separation to avoid discarding the organic layer containing the product. 5. Increase the reaction time for enzymatic synthesis (can be several days) and ensure the correct temperature and solvent (e.g., n-hexane) are used.[3] |
| Q2: The reaction mixture has turned dark brown/black. What does this indicate? | Side Reactions: Overheating or harsh acidic conditions can lead to polymerization or degradation of the cinnamate structure.[1] | - Reduce the reaction temperature to achieve a gentle reflux. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.[5] |
| Q3: How do I remove unreacted p-methoxycinnamic acid from my crude product? | Acidic Impurity: Unreacted p-methoxycinnamic acid is the most common impurity and is acidic in nature.[1] | During the work-up, wash the organic layer (e.g., in diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6] This will convert the acidic starting material into its water-soluble sodium salt, which will be removed into the aqueous layer. |
| Q4: My final product is an oil, but I expected a solid. Is this normal? | Physical State: Isoamyl p-methoxycinnamate is typically a clear, colorless to pale yellow oil at room temperature.[7] | This is the expected physical state of the purified product. |
| Q5: What is the best method to achieve >99% purity? | Purification Technique: The choice of purification method is critical for achieving high purity. | - Fractional Distillation: Distillation under reduced pressure (e.g., 125-135°C at 0.4 mbar) can yield purities of around 98.4%. - Recrystallization: For the highest purity, crystallization from a suitable solvent system like ethyl acetate (B1210297)/hexane can achieve purities of up to 99.4%.[3][8] |
| Q6: Can I use an enzymatic method for this synthesis? | Biocatalysis: Yes, enzymatic synthesis is a viable, often milder, alternative to chemical synthesis. | Lipases, such as those from Candida antarctica or Aspergillus oryzae, can be used to catalyze the transesterification of ethyl p-methoxycinnamate with isoamyl alcohol to produce isoamyl p-methoxycinnamate.[3] |
Data Presentation: Comparative Synthesis Data
The following tables summarize quantitative data from various synthetic and purification methods for isoamyl p-methoxycinnamate.
Table 1: Comparison of Enzymatic Synthesis Conditions
| Lipase Source | Substrate | Co-reactant | Solvent | Temperature (°C) | Time | Conversion (%) |
| Candida antarctica | Ethyl p-methoxycinnamate | Isoamyl alcohol | n-Hexane | 30 | 7 days | 91%[3] |
| Aspergillus oryzae | Ethyl p-methoxycinnamate | Isoamyl alcohol | n-Hexane | 45 | 10 days | 91.4% |
| Candida cylindracea | Ethyl p-methoxycinnamate | Isoamyl alcohol | n-Hexane | 30 | 6 days | 29% |
Table 2: Purity Levels from Different Purification Methods
| Purification Method | Starting Material | Purity Achieved (%) | Reference |
| Fractional Distillation | Crude reaction mixture | 98.4% (GC) | [9] |
| Recrystallization (Ethyl Acetate/Hexane) | Crude Kaempferia galanga extract | 99.4% (GC) | [3][8] |
| HPLC Analysis Standard | Commercially available | ≥98.0% (HPLC) |
Experimental Protocols
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.[4][6]
Materials:
-
p-Methoxycinnamic acid
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (for Dean-Stark setup, optional)
-
Diethyl ether or Ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine p-methoxycinnamic acid (1.0 eq), isoamyl alcohol (a 3 to 4-fold molar excess is recommended to drive the equilibrium), and a suitable solvent like toluene if using a Dean-Stark trap.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 5 drops of concentrated H₂SO₄ or ~0.05 eq of p-TsOH) to the stirred mixture.
-
Reflux: Attach a reflux condenser (or Dean-Stark apparatus) and heat the mixture to a steady reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Carefully wash with 5% aqueous NaHCO₃ solution to remove unreacted p-methoxycinnamic acid. Vent the funnel frequently to release CO₂ gas. . Wash the organic layer with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: High-Purity Purification by Recrystallization
This protocol is based on methods for purifying similar compounds.[3][8]
Materials:
-
Crude isoamyl p-methoxycinnamate
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolution: Gently heat the crude isoamyl p-methoxycinnamate in a minimal amount of ethyl acetate until it fully dissolves.
-
Precipitation: Slowly add n-hexane to the warm solution with stirring until it becomes slightly cloudy (the point of saturation).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain high-purity isoamyl p-methoxycinnamate.
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0795315A2 - Isoamyl p-methoxycinnamate of natural origin, production of higher p-methoxycinnamic acid esters by natural process and their use as UV-filters - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. xb.haut.edu.cn [xb.haut.edu.cn]
- 6. community.wvu.edu [community.wvu.edu]
- 7. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]
- 8. DE19604580A1 - Natural isoamyl p-methoxycinnamate, process for the natural production of higher p-methoxycinnamic acid esters and their use as UV photoprotective filters - Google Patents [patents.google.com]
- 9. haihangchem.com [haihangchem.com]
Method Refinement for Aquatic Toxicity Assessment of Amiloxate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the aquatic toxicity of Amiloxate (Isoamyl p-methoxycinnamate). The information is designed to address specific issues that may be encountered during experimentation, with a focus on method refinement for this sparingly soluble UV filter.
Data Presentation
| Test Organism | Trophic Level | Test Type | Endpoint | Result | Reference |
| Daphnia magna | Invertebrate | Acute Immobilization | EC50 | Data not publicly available | Standard OECD 202 Guideline would be used |
| Freshwater Algae | Primary Producer | Growth Inhibition | EC50 | Data not publicly available | Standard OECD 201 Guideline would be used |
| Fish | Vertebrate | Acute Toxicity | LC50 | Data not publicly available | Standard OECD 203 Guideline would be used |
| Daphnia magna | Invertebrate | Chronic Reproduction | NOEC | Data not publicly available | Standard OECD 211 Guideline would be used |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.[3] LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.[3] NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on standardized OECD guidelines and are adapted to address the challenges of testing a sparingly soluble substance like this compound.
Acute Immobilization Test with Daphnia magna
This protocol is based on the OECD 202 guideline and is designed to determine the acute toxicity of this compound to Daphnia magna.
1. Test Organism:
-
Species: Daphnia magna
-
Age: Neonates (less than 24 hours old)
-
Source: Healthy, laboratory-cultured population
2. Preparation of Test Solutions:
-
Due to the low water solubility of this compound, a stock solution should be prepared using a water-miscible, low-toxicity solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) at a concentration that does not exceed 0.1 mL/L in the final test medium.
-
A series of nominal concentrations are prepared by diluting the stock solution with the test water. A control group (test water only) and a solvent control group (test water with the highest concentration of solvent used) must be included.
3. Test Conditions:
-
Test vessels: Glass beakers
-
Volume: At least 2 mL per daphnid
-
Temperature: 20 ± 2°C
-
Light: 16-hour light / 8-hour dark cycle
-
Feeding: None during the test
4. Procedure:
-
Introduce at least 20 daphnids, divided into at least four replicate groups, for each test concentration and control.
-
Observe and record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
5. Data Analysis:
-
Calculate the percentage of immobilization at each concentration for the 24-hour and 48-hour observation points.
-
Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Algal Growth Inhibition Test
This protocol is based on the OECD 201 guideline and is designed to determine the effects of this compound on the growth of freshwater algae.
1. Test Organism:
-
Species: Pseudokirchneriella subcapitata or other recommended green algae species.
-
Source: Axenic laboratory culture in the exponential growth phase.
2. Preparation of Test Solutions:
-
Similar to the Daphnia test, prepare a stock solution of this compound using a suitable solvent.
-
Prepare a geometric series of test concentrations by diluting the stock solution in the algal growth medium. Include a control and a solvent control.
3. Test Conditions:
-
Test vessels: Glass flasks or microplates.
-
Temperature: 21-24°C.
-
Light: Continuous, uniform illumination.
-
Culture conditions: Sufficient nutrients to support exponential growth in the control group for the duration of the test.
4. Procedure:
-
Inoculate the test solutions and controls with a low, uniform concentration of exponentially growing algae.
-
Incubate the cultures for 72 hours.
-
Measure the algal biomass (e.g., cell count, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.
5. Data Analysis:
-
Calculate the average growth rate for each concentration and the controls.
-
Determine the percentage inhibition of the growth rate for each test concentration compared to the solvent control.
-
Calculate the 72-hour EC50 value for growth rate inhibition and its 95% confidence limits.
Troubleshooting Guides and FAQs
Q1: My test substance, this compound, is not dissolving in the test medium. How can I prepare my test solutions?
A1: this compound has low water solubility, which is a common challenge with UV filters.
-
Recommended Approach: Use a water-miscible, low-toxicity solvent like acetone or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. The final concentration of the solvent in your test medium should not exceed 0.1 mL/L and should not be toxic to the test organisms. Always include a solvent control in your experimental design to ensure that any observed effects are due to the test substance and not the solvent.
-
Alternative (Water Accommodated Fraction - WAF): For sparingly soluble mixtures, a WAF can be prepared. This involves mixing the substance with water for a defined period and then allowing the undissolved material to settle. The aqueous phase is then used as the test solution. However, for a single substance like this compound, a solvent-based stock solution is generally preferred for better concentration control.
Q2: I'm observing high variability in my results between replicates. What could be the cause?
A2: High variability can stem from several sources, especially when testing substances like this compound.
-
Inconsistent Exposure Concentrations: Due to its lipophilic nature, this compound may adsorb to the surfaces of your test vessels, aeration tubing, or organic matter in the test medium. This can lead to a decrease in the bioavailable concentration over time and variability between replicates.
-
Solution: Use glass test vessels to minimize adsorption. It is also crucial to analytically verify the concentrations of this compound at the beginning and end of the exposure period to determine the actual exposure concentrations.
-
-
Health of Test Organisms: Ensure that your culture of Daphnia magna or algae is healthy and in the appropriate life stage for testing. For Daphnia, use neonates from the second to sixth broods of healthy parent organisms. For algae, use a culture in the exponential growth phase.
-
Environmental Conditions: Maintain consistent temperature, lighting, and water quality parameters across all test vessels.
Q3: Should I be concerned about the photodegradation of this compound during my experiments?
A3: Yes, as a UV filter, this compound is designed to absorb UV radiation and may degrade when exposed to light, which is a requirement for algal toxicity tests.
-
Consideration: Photodegradation can alter the chemical structure of this compound, potentially leading to degradation products with different toxicity profiles.
-
Refinement Strategy:
-
Conduct the study under controlled and defined light conditions.
-
If possible, analyze the concentration of the parent compound and any major degradation products at different time points during the experiment.
-
Consider conducting the toxicity test with and without UV light to differentiate between the toxicity of the parent compound and its photoproducts.
-
Q4: How do I interpret the results if toxicity is only observed at concentrations above the water solubility limit of this compound?
A4: Effects observed at concentrations exceeding the water solubility limit are often due to physical effects rather than true toxicity. Undissolved particles can cause physical stress, such as clogging the gills of fish or entrapping daphnids.
-
Best Practice: The primary focus of aquatic toxicity testing should be on the dissolved fraction of the substance, as this is generally considered the most bioavailable form.
-
Interpretation: If no effects are observed up to the water solubility limit, it can be concluded that the substance has low acute aquatic toxicity. Any effects seen above this limit should be carefully interpreted and noted as potentially being caused by physical effects.
Visualizations
Caption: Workflow for Daphnia magna Acute Immobilization Test.
Caption: Troubleshooting pathway for high variability in results.
References
Technical Support Center: Enhancing Broad-Spectrum UV Protection of Amiloxate-Containing Formulas
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the broad-spectrum UV protection of sunscreen formulas containing Amiloxate (Isoamyl p-Methoxycinnamate).
Frequently Asked Questions (FAQs)
Q1: What are the primary UV filtering properties of this compound?
This compound, also known as Isoamyl p-Methoxycinnamate, is an oil-soluble chemical sunscreen agent that primarily functions as a UVB filter.[1] It absorbs UV radiation in the UVB range (290-320 nm) with a peak absorbance at 310 nm.[2] It also offers some protection in the UVA II range (320-340 nm).[2] Due to its primary efficacy in the UVB range, this compound is effective in preventing sunburn.[1]
Q2: Why is it necessary to combine this compound with other UV filters?
This compound on its own does not provide sufficient broad-spectrum protection, particularly against long-wave UVA rays (UVA I). To achieve comprehensive protection against the full UV spectrum, it is essential to combine this compound with other UV filters that have strong absorbance in the UVA range.[1][3] A well-formulated sunscreen should offer balanced protection against both UVA and UVB radiation.
Q3: What are some effective UV filter combinations with this compound to achieve high SPF and broad-spectrum protection?
Achieving high SPF and broad-spectrum protection involves a synergistic combination of multiple UV filters. While specific quantitative synergy studies for this compound are not extensively published, analysis of commercial formulations provides insights into effective combinations. Combining this compound with a mix of other organic and inorganic filters is a common strategy.
For example, a formulation can achieve an SPF of 30+ by combining this compound with other filters like Octinoxate, Oxybenzone, and Avobenzone. Another approach is to blend this compound with a combination of Octinoxate, Octisalate, and Zinc Oxide.[4] The inclusion of a photostable UVA filter like Avobenzone, often stabilized with Octocrylene, is crucial for robust UVA protection. The synergy between organic filters like this compound and inorganic filters like Titanium Dioxide or Zinc Oxide can also enhance SPF.[5][6] Inorganic filters can scatter UV radiation, increasing the path length of photons through the sunscreen film, which in turn increases the absorption by organic filters like this compound.
Q4: What is the regulatory status of this compound?
In the European Union, this compound (listed as Isoamyl p-Methoxycinnamate) is an approved UV filter at a maximum concentration of 10%.[1][3] It is also permitted for use in other regions such as Australia, China, India, and South Africa.[1] However, this compound is not currently an approved sunscreen active ingredient in the United States or Canada.[1]
Troubleshooting Guide
Issue 1: Low SPF or insufficient broad-spectrum coverage in an this compound-containing formula.
Possible Causes:
-
Suboptimal UV Filter Combination: Reliance on this compound alone or in combination with other weak UVA filters will result in poor broad-spectrum protection.
-
Inadequate Concentration of Filters: The concentration of each UV filter, including this compound, may be too low to achieve the target SPF.
-
Poor Film Formation: The sunscreen vehicle may not be forming a uniform and continuous film on the substrate (or skin), leading to gaps in protection.
-
Photodegradation of UV Filters: Some UV filters, like Avobenzone, are inherently photounstable and can degrade upon exposure to UV radiation, reducing the overall protection.
Troubleshooting Steps:
-
Optimize UV Filter Blend:
-
Incorporate a strong, photostable UVA filter such as Bemotrizinol (Tinosorb S) or Bisoctrizole (Tinosorb M).
-
If using Avobenzone, ensure it is adequately photostabilized with an effective photostabilizer like Octocrylene. A general guideline is to use Octocrylene at a concentration equal to or greater than that of Avobenzone.
-
Consider a combination of organic and inorganic filters. The addition of micronized Zinc Oxide or Titanium Dioxide can significantly boost SPF and enhance UVA protection.
-
-
Adjust UV Filter Concentrations:
-
Improve Film Formation:
-
Enhance Photostability:
-
Beyond using photostabilizers for specific filters, consider incorporating antioxidants like Vitamin C, Vitamin E, or Ferulic Acid. These can help to quench free radicals generated during UV exposure and may improve the overall stability of the formulation.
-
Encapsulation of photolabile filters is another advanced technique to improve their stability.[4]
-
Issue 2: Crystallization of UV filters in the formulation.
Possible Causes:
-
Supersaturation: The concentration of one or more solid organic UV filters (like Avobenzone) may exceed their solubility in the oil phase of the formulation.
-
Inadequate Solubilization: The chosen emollients and solvents in the oil phase may not be effective at solubilizing the crystalline UV filters.[9]
-
Temperature Fluctuations: Changes in temperature during storage can promote crystallization.
Troubleshooting Steps:
-
Select Appropriate Solvents:
-
Incorporate high-polarity emollients that are known to be good solvents for crystalline UV filters. Examples include C12-15 Alkyl Benzoate, Phenethyl Benzoate, or Butyloctyl Salicylate.[8]
-
-
Optimize the Oil Phase:
-
Adjust the ratios of different emollients to create a more robust solvent system for the UV filters.
-
-
Process Optimization:
-
During the manufacturing process, ensure that the oil phase is heated sufficiently to completely dissolve all solid UV filters. For Avobenzone, this typically requires heating to above 83°C.[9]
-
Ensure thorough mixing to achieve a homogenous solution before emulsification.
-
-
Avoid Supersaturation:
-
Carefully calculate the saturation concentrations of your solid UV filters in the chosen oil phase. Do not exceed these concentrations.
-
-
Microscopy Analysis:
-
Use polarized light microscopy to examine your formulation for any signs of crystal formation during stability testing.[9]
-
Quantitative Data
The following tables provide an overview of the efficacy of this compound and its use in commercial formulations.
Table 1: In Vitro SPF Efficacy of Individual UV Filters at Maximum Authorized Concentrations in the EU
| UV Filter | INCI Name | Max. Conc. (%) | In Vitro SPF |
| This compound | Isoamyl p-Methoxycinnamate | 10 | 15.14 |
| Anisotriazine | Tris-Biphenyl Triazine | 10 | 20.0 |
| Octyl Methoxycinnamate | Ethylhexyl Methoxycinnamate | 10 | 10.42 |
| Octocrylene | Octocrylene | 10 | 10.41 |
| Octyl Dimethyl PABA | Ethylhexyl Dimethyl PABA | 8 | 8.71 |
| Phenylbenzimidazole Sulfonic Acid | Phenylbenzimidazole Sulfonic Acid | 8 | 8.31 |
| Octyl Triazone | Ethylhexyl Triazone | 5 | 7.80 |
| Homosalate | Homosalate | 10 | 4.33 |
| 4-Methylbenzylidene Camphor | 4-Methylbenzylidene Camphor | 4 | 4.22 |
| Benzophenone-4 | Benzophenone-4 | 5 | 3.85 |
| PEG-25 PABA | PEG-25 PABA | 10 | 3.81 |
| Methylene bis-benzotriazolyl tetramethylbutylphenol | Methylene bis-benzotriazolyl tetramethylbutylphenol | 10 | 3.68 |
| Polysilicone-15 | Polysilicone-15 | 10 | 3.64 |
| PABA | PABA | 5 | 3.36 |
| Octyl Salicylate | Ethylhexyl Salicylate | 5 | 3.12 |
| Oxybenzone | Benzophenone-3 | 10 | 3.01 |
| 3-Benzylidene Camphor | 3-Benzylidene Camphor | 2 | 1.66 |
Data adapted from a study evaluating the efficacy of 18 sun filters authorized in the European Union tested in vitro.[10]
Table 2: Examples of Commercial Formulations Containing this compound
| Product Type | This compound Conc. (%) | Other UV Filters in Combination | Stated SPF |
| Sunscreen Gel | 5.0 | Octinoxate, Oxybenzone, Avobenzone, Enzacamene | 30+ |
| Sunscreen | 3.5 | Octinoxate, Octisalate, Zinc Oxide | 30+ |
| Lip Balm | 5.0 | Octinoxate, Octisalate, Zinc Oxide | 30+ |
| Spray Sunscreen | 8.0 | Octinoxate, Enzacamene, Avobenzone, Octocrylene | 30+ |
Data is illustrative of combinations and may not represent complete formulations.
Experimental Protocols
In Vitro SPF and UVA Protection Factor (UVA-PF) Determination
This protocol outlines a standardized in vitro method for assessing the SPF and UVA-PF of a sunscreen formulation containing this compound.
Materials and Equipment:
-
UV-2000S Ultraviolet Transmittance Analyzer or equivalent spectrophotometer with an integrating sphere.
-
Polymethyl methacrylate (B99206) (PMMA) plates (roughened surface).
-
Positive displacement pipette or syringe for precise application.
-
Solar simulator with a controlled UV output.
-
Glycerin (for blank measurements).
-
Reference sunscreen standard (e.g., COLIPA standard).
Methodology:
-
Sample Application:
-
Accurately weigh a PMMA plate.
-
Apply the sunscreen formulation to the PMMA plate at a concentration of 0.75 mg/cm².
-
Spread the product evenly over the entire surface of the plate using a gloved finger or a mechanical spreader, ensuring a homogenous film.
-
Allow the film to settle and dry for at least 15 minutes in the dark.
-
-
Initial UV Transmittance Measurement:
-
Measure the initial UV transmittance of the sunscreen-coated plate at multiple points across the surface using the UV transmittance analyzer.
-
The instrument will record the absorbance from 290 nm to 400 nm.
-
-
Calculation of Initial In Vitro SPF (SPF₀) and UVA-PF (UVA-PF₀):
-
The instrument's software calculates the initial in vitro SPF and UVA-PF based on the measured transmittance spectrum.
-
-
UV Irradiation:
-
Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial SPF₀.
-
-
Post-Irradiation UV Transmittance Measurement:
-
After irradiation, repeat the UV transmittance measurement as described in step 2.
-
-
Final SPF and UVA-PF Calculation:
-
The software calculates the final in vitro SPF and UVA-PF from the post-irradiation transmittance data. This provides an indication of the photostable protection offered by the formulation.
-
Photostability Testing
This protocol describes a method to evaluate the photostability of an this compound-containing sunscreen formulation.
Materials and Equipment:
-
Spectrophotometer with an integrating sphere.
-
Quartz or PMMA plates.
-
Solar simulator (Xenon arc lamp).
-
Calibrated radiometer.
-
Isopropanol or other suitable solvent.
-
Ultrasonic bath.
-
HPLC system (for quantitative analysis of individual filters, optional).
Methodology:
-
Sample Preparation:
-
Apply a precise amount of the sunscreen formulation (e.g., 1.0 mg/cm²) onto a set of plates to form a thin, uniform film.
-
Prepare a corresponding set of "dark" control plates, which will be shielded from light.
-
-
Initial Absorbance Measurement:
-
Measure the initial absorbance spectrum (290-400 nm) of the films on a subset of the prepared plates.
-
-
UV Exposure:
-
Expose the remaining plates to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.
-
Keep the "dark" control plates in a light-proof container at the same temperature.
-
-
Post-Exposure Analysis:
-
After the specified exposure time, measure the absorbance spectrum of the irradiated films.
-
The photostability can be assessed by comparing the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance at key wavelengths indicates photodegradation.
-
For a more detailed analysis, the sunscreen film can be dissolved from the plate using a suitable solvent, and the concentration of this compound and other UV filters can be quantified using HPLC. The percentage of degradation can then be calculated by comparing the concentrations in the irradiated samples to the dark controls.
-
Visualizations
Caption: Experimental workflow for in vitro SPF/UVA-PF and photostability testing.
Caption: Troubleshooting logic for low SPF in this compound formulas.
References
- 1. uk.typology.com [uk.typology.com]
- 2. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 3. us.typology.com [us.typology.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SPF Boosting Technologies - Prospector Knowledge Center [ulprospector.ul.com]
- 8. ulprospector.com [ulprospector.com]
- 9. crodabeauty.com [crodabeauty.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Crystallization of Amiloxate in Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered during the formulation of cosmetic emulsions containing Amiloxate (Isoamyl p-Methoxycinnamate). The following question-and-answer format addresses specific challenges to aid in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cosmetic emulsions?
This compound, also known as Isoamyl p-Methoxycinnamate, is an oil-soluble organic compound used as a UV filter in sunscreen and other cosmetic products.[1][2][3][4] Its primary function is to absorb UVB radiation (290-320 nm), with peak protection around 310 nm, thereby protecting the skin from sunburn and other harmful effects of sun exposure.[1] It is often incorporated into the oil phase of emulsion formulations such as creams and lotions.
Q2: What are the initial signs of this compound crystallization in my emulsion?
The primary sign of crystallization is a change in the texture of your emulsion, which may feel grainy or gritty upon application. Visually, you may observe small, white specks or a lack of homogeneity. Under a microscope, particularly using polarized light, distinct crystalline structures will be visible. Over time, significant crystallization can lead to phase separation.
Q3: What are the main consequences of this compound crystallization in a cosmetic product?
Crystallization of this compound can have several negative impacts on a cosmetic formulation:
-
Reduced Efficacy: Once crystallized, the UV filter is no longer uniformly dispersed in the emulsion, leading to a significant decrease in the Sun Protection Factor (SPF) and unreliable sun protection.
-
Poor Aesthetics: A grainy texture is undesirable for consumers and can affect the overall sensory experience of the product.
-
Formulation Instability: Widespread crystallization can disrupt the emulsion matrix, potentially leading to phase separation (oil and water phases separating).
-
Safety Concerns: While this compound itself has a good safety profile, large crystalline particles could potentially cause skin irritation.
Troubleshooting Guide
Issue 1: Grainy texture observed in the emulsion after cooling.
This is a classic sign of crystallization. The troubleshooting process should focus on the solubility of this compound in the oil phase of your formulation and the cooling process itself.
Root Cause Analysis and Solutions:
-
Insufficient Solubilization during Production: this compound may not have been fully dissolved in the oil phase during the heating step of the emulsification process.
-
Solution: Ensure that the oil phase is heated to a temperature sufficient to completely dissolve the this compound. A visual check for a clear oil phase before emulsification is crucial. Magnetic stirring can aid in the dissolution process.[5]
-
-
Poor Choice of Emollients: The oil phase may not have a high enough solvent capacity for the concentration of this compound used.
-
Solution: Select emollients that are known to be good solvents for cinnamate (B1238496) esters. While specific data for this compound is limited, emollients that effectively dissolve Octinoxate (a structurally similar UV filter) are a good starting point. Polar emollients often show better solvency for crystalline UV filters.[6] Consider incorporating high-solvency esters into your oil phase.
-
-
Cooling Rate is Too Slow: A slow cooling process can allow crystals to form and grow.
-
Solution: Experiment with a more rapid cooling rate ("shock cooling") after emulsification, combined with gentle stirring, to promote the formation of smaller, less perceptible crystals.
-
Issue 2: Crystallization appears over time during stability testing.
This indicates a supersaturated system where this compound was initially dissolved but comes out of solution over time, often triggered by temperature fluctuations.
Root Cause Analysis and Solutions:
-
Supersaturation of this compound: The concentration of this compound may be too high for the oil phase to maintain it in solution over the product's shelf life, especially under varying temperature conditions.
-
Solution 1: Optimize the Oil Phase: Introduce a co-solvent or a more effective solubilizing emollient to the oil phase to increase the overall solubility of this compound.
-
Solution 2: Adjust this compound Concentration: If reformulating the oil phase is not an option, consider slightly reducing the concentration of this compound to a level that is stable within your existing base.
-
-
Inadequate Emulsifier System: The emulsifier system may not be robust enough to prevent the coalescence of oil droplets, which can promote crystallization.
-
Solution: Ensure your emulsifier system is optimized for the polarity and composition of your oil phase. The use of co-emulsifiers and stabilizers like certain polymers and gums can enhance long-term emulsion stability.
-
Data Presentation
Table 1: Solubility of Octyl Methoxycinnamate in Various Cosmetic Ingredients
| Solvent/Emollient | Solubility (w/w %) | Notes |
| Ethanol | Soluble | Often used in sprayable sunscreens. |
| Mineral Oil | Soluble | A non-polar emollient. |
| Silicone Oil | Soluble | Provides a light, non-greasy feel. |
| Vegetable Oils | Soluble | Solubility can vary depending on the specific oil. |
| Propylene Glycol Monomyristate | Miscible | A polar emollient. |
| C12-15 Alkyl Benzoate | Good Solubilizer | Often used to dissolve solid UV filters. |
| Caprylic/Capric Triglyceride | Good Solubilizer | A common emollient with good solvent properties. |
| Dibutyl Adipate | Good Solubilizer | A polar emollient.[6] |
| Coco-caprylate | Good Solubilizer | A natural-derived emollient.[6] |
| Isopropyl Myristate | Good Solubilizer | A common emollient.[6] |
| Dicaprylyl Carbonate | Good Solubilizer | A fast-spreading emollient.[6] |
Note: This data is for Octyl Methoxycinnamate and should be used as a guide. It is highly recommended to determine the solubility of this compound in your specific oil phase experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Emollient
Objective: To determine the saturation solubility of this compound in a specific cosmetic emollient at room temperature.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the chosen emollient into a series of glass vials with screw caps.
-
Incrementally add known amounts of this compound to each vial to create a range of concentrations (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).
-
-
Dissolution:
-
Add a small magnetic stir bar to each vial.
-
Heat the vials in a water bath to 80°C and stir until the this compound is completely dissolved.[5] Visually confirm that the solution is clear.
-
-
Equilibration:
-
Allow the sealed vials to cool to room temperature (25°C) and continue stirring for 24-48 hours to allow the system to reach equilibrium. Some vials may show crystal formation.
-
-
Observation:
-
After the equilibration period, visually inspect each vial for the presence of crystals. The highest concentration that remains a clear solution is the approximate solubility of this compound in that emollient at room temperature.
-
-
Quantitative Analysis (Optional):
-
For a more precise determination, centrifuge the vials that show crystal formation to sediment the excess solid.
-
Carefully extract an aliquot of the supernatant (the clear liquid phase).
-
Dilute the supernatant with a suitable solvent (e.g., ethanol) and analyze the concentration of dissolved this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Protocol 2: Polarized Light Microscopy for Crystal Detection
Objective: To visually confirm the presence of crystalline structures in an emulsion.
Methodology:
-
Sample Preparation:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
-
Microscope Setup:
-
Use a microscope equipped with two polarizing filters.
-
Place one polarizer below the sample stage and the other (the analyzer) in the eyepiece or in the optical path above the objective.
-
Rotate the analyzer until the field of view is dark (crossed polarizers).
-
-
Observation:
-
Place the prepared slide on the microscope stage.
-
Focus on the sample. Crystalline materials are typically birefringent, meaning they will appear as bright, often colorful, structures against the dark background. The liquid and amorphous parts of the emulsion will remain dark.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing this compound crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. US5527947A - Process for preparation of cinnamate sunscreen agents - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FR3015896A1 - SOLUBILIZATION OF UV FILTERS - Google Patents [patents.google.com]
- 5. Effect of emollients on UV filter absorbance and sunscreen efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thecosmeticformulator.com [thecosmeticformulator.com]
Technical Support Center: Optimization of Analytical Methods for Low-Level Detection of Amiloxate
Welcome to the technical support center for the analysis of Amiloxate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing analytical methods for the sensitive and accurate detection of this compound at low concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
A1: this compound, also known as isoamyl p-methoxycinnamate, is an organic compound used as a UVB filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2] Low-level detection is crucial for several reasons:
-
Pharmacokinetic and Skin Penetration Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, sensitive methods are required to measure its presence in biological matrices like plasma or skin layers.
-
Environmental Monitoring: Assessing the environmental fate and potential ecotoxicity of this compound in water and soil samples requires analytical techniques capable of detecting trace amounts.
-
Quality Control of Formulations: Ensuring the stability and intended concentration of this compound in cosmetic products, especially in complex formulations, necessitates accurate and precise analytical methods.
-
Regulatory Compliance: Meeting the requirements of regulatory bodies for product safety and efficacy often involves demonstrating the ability to detect and quantify the active ingredient at low levels.
Q2: What are the most common analytical techniques for the low-level detection of this compound?
A2: The most prevalent and suitable analytical techniques for the low-level detection of this compound are:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used and robust method for the quantification of UV filters like this compound in cosmetic formulations.[3][4] Detection is typically performed at the maximum absorption wavelength of this compound.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting trace levels of this compound in complex matrices such as biological and environmental samples.[5][6]
Q3: How can I improve the sensitivity of my this compound analysis?
A3: To enhance the sensitivity of your analysis for low-level this compound detection, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[7]
-
Increase Injection Volume: For cleaner samples, a larger injection volume can increase the analyte signal.
-
Use a More Sensitive Detector: If using HPLC, consider switching from a UV detector to a mass spectrometer (LC-MS/MS) for significantly lower detection limits.[8]
-
Optimize Mobile Phase Composition: Adjusting the mobile phase pH and organic solvent ratio can improve chromatographic peak shape and, consequently, sensitivity.
-
Select an Appropriate HPLC Column: Use a column with a smaller particle size (e.g., UPLC) or a narrower internal diameter to improve peak efficiency and height.
Q4: Is this compound susceptible to degradation during analysis?
A4: Yes, as a cinnamate (B1238496) derivative and a UV-absorbing compound, this compound can be susceptible to photodegradation when exposed to light, especially UV radiation.[9][10][11] It is crucial to protect samples and standards from light throughout the analytical process by using amber vials and minimizing exposure. Additionally, thermal degradation can occur at high temperatures, so it is important to control the temperature during sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Column overload- Interfering compounds | - Replace the column or use a guard column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Dilute the sample to a lower concentration.- Optimize the sample cleanup procedure. |
| Inconsistent Retention Times | - Leak in the HPLC system- Inconsistent mobile phase composition- Fluctuation in column temperature | - Check for leaks in pumps, injectors, and fittings.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Noisy or Drifting Baseline | - Contaminated mobile phase or column- Air bubbles in the system- Aging detector lamp | - Use fresh, high-purity solvents and flush the column.- Degas the mobile phase and purge the pump.- Check the lamp's energy and replace it if necessary. |
| Low Sensitivity | - Suboptimal detection wavelength- Inefficient sample extraction- Sample too dilute | - Set the UV detector to the maximum absorbance wavelength of this compound (~310 nm).- Optimize the extraction solvent and procedure for better recovery.- Concentrate the sample using SPE or evaporation. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components interfering with ionization.[12][13] | - Use a stable isotope-labeled internal standard (if available).- Prepare calibration standards in a blank matrix similar to the sample (matrix-matched calibration).[13]- Dilute the sample to reduce the concentration of interfering components.[14]- Improve sample cleanup using techniques like SPE or liquid-liquid extraction. |
| Poor Reproducibility | - Inconsistent sample preparation- Variability in the MS source conditions- Carryover from previous injections | - Ensure precise and consistent execution of the sample preparation protocol.- Optimize and stabilize the ion source parameters (e.g., temperature, gas flows).- Implement a thorough needle wash program between injections. |
| Low Signal Intensity | - Inefficient ionization of this compound- Poor fragmentation in the collision cell- Suboptimal sample cleanup | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage).- Optimize the collision energy to achieve efficient fragmentation for the selected MRM transitions.- Enhance the sample cleanup procedure to remove ion-suppressing compounds. |
Quantitative Data Summary
The following tables provide a summary of typical performance data for the analysis of UV filters, including this compound, using different analytical methods. These values can serve as a benchmark for method development and validation.
Table 1: Performance of HPLC-UV Methods for UV Filter Analysis
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| This compound | Cosmetic Product | < 1 mg/kg | - | 92 - 108 | [2] |
| Various UV Filters | Sunscreen | 0.08 - 0.87 µg/mL | - | - | A study on HPLC methods for sunscreen compounds |
| Paracetamol | Biorelevant Media | 0.02 µg/mL | 10 µg/mL | 95.5 - 103.9 | [15] |
Table 2: Performance of LC-MS/MS Methods for UV Filter Analysis
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Various Pesticides | Complex Feed | - | - | 60 - 140 | [16] |
| Various Drugs | Urine, Plant Extract | 0.3 - 1 ng/mL | - | - | [17] |
| Polymer Additives | Food Simulants | 0.09 - 1.72 µg/mL | 0.20 - 5.64 µg/mL | 67.5 - 108.6 | [18] |
Experimental Protocols
Sample Preparation from a Cream Matrix for HPLC-UV Analysis
This protocol is suitable for the extraction of this compound from a standard oil-in-water or water-in-oil cream formulation.
-
Weighing: Accurately weigh approximately 0.5 g of the cream sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol). Vortex for 2 minutes to disperse the cream.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
Dilution: Transfer an aliquot of the supernatant to a volumetric flask and dilute with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method for this compound Quantification
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 310 nm.
-
Column Temperature: 30 °C.
-
Quantification: Based on a calibration curve prepared from this compound reference standards.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from a cream matrix.
Troubleshooting Logic for Low MS Signal
Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. us.typology.com [us.typology.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media [mdpi.com]
- 16. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
improving the experimental workflow for Amiloxate endocrine disruption studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments for assessing the endocrine-disrupting potential of Amiloxate (also known as Isoamyl p-methoxycinnamate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied for endocrine disruption?
A1: this compound is an organic molecule used as a UVB filter in sunscreen products.[1][2][3] Concerns about its potential to disrupt the endocrine system have arisen due to in vitro studies and its structural similarity to other cinnamate (B1238496) derivatives, like octinoxate, which has shown endocrine-disrupting activity.[1][2] Studies have indicated that this compound may possess anti-estrogenic and anti-androgenic properties.[1][2]
Q2: What are the initial physicochemical properties of this compound I need to consider for my experiments?
A2: this compound is insoluble in water.[4] This is a critical factor for in vitro assays. You will need to use a suitable solvent, such as DMSO, to prepare your stock solutions. It is essential to include a solvent control in all experiments to ensure that the solvent itself does not affect the experimental outcome. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced toxicity.
Q3: Which in vitro assays are recommended for screening this compound's endocrine-disrupting potential?
A3: A tiered approach, as recommended by the Organisation for Economic Co-operation and Development (OECD), is advisable.[5][6] The initial screening (Level 2) should include a battery of in vitro assays to cover key mechanisms of endocrine disruption:[7][8]
-
Estrogen Receptor (ER) Transactivation Assay (OECD 455): To detect agonist and antagonist activity on the estrogen receptor.[9][10]
-
Androgen Receptor (AR) Transactivation Assay (OECD 458): To detect agonist and antagonist activity on the androgen receptor.[9][10]
-
Steroidogenesis Assay (OECD 456): Using the H295R cell line, this assay assesses the potential of a chemical to affect the production of steroid hormones, including testosterone (B1683101) and estradiol (B170435).[10][11][12]
-
Aromatase Assay (e.g., OPPTS 890.1200): This assay specifically measures the inhibition of the aromatase (CYP19) enzyme, which is responsible for converting androgens to estrogens.[10][13][14]
Q4: My cells are dying in the assay plates. How can I distinguish between cytotoxicity and a specific endocrine effect?
A4: This is a common and critical issue. Cytotoxicity can produce false positives (e.g., by reducing reporter gene signal in an antagonist assay) or mask true effects. It is mandatory to run a concurrent cell viability assay.
-
Method: Use assays like MTT, MTS, or measure ATP content (e.g., CellTiter-Glo®).
-
Interpretation: If a decrease in signal (e.g., luminescence, fluorescence) in your primary assay occurs only at concentrations that also reduce cell viability by more than 20%, the result should be interpreted with caution, as it is likely due to toxicity rather than a specific endocrine mechanism. Test concentrations of this compound should be kept below the cytotoxic threshold.
Q5: I am observing high variability between my replicate wells. What could be the cause?
A5: High variability can be caused by several factors:
-
Compound Precipitation: Due to its low water solubility, this compound may precipitate out of the culture medium, leading to inconsistent concentrations across wells. Visually inspect the wells under a microscope before and during the experiment. Consider using a lower top concentration or a different solvent system if possible.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile water or PBS and not use them for experimental data points.
-
Cell Line Instability: Reporter cell lines can lose their responsiveness over time. Ensure you are using cells at a low passage number and periodically check their response to positive and negative controls.[15]
Troubleshooting Guides
Receptor Transactivation Assays (ER/AR)
| Problem | Possible Cause | Recommended Solution |
| High background signal in solvent control wells. | 1. Contamination of media with estrogenic compounds (e.g., phenol (B47542) red, some serum lots).2. Cell line instability or spontaneous reporter activation. | 1. Use phenol red-free media and charcoal-stripped serum to remove endogenous steroids.2. Thaw a new, low-passage vial of cells. Confirm the stability of the cell line. |
| No or weak response to the positive control (e.g., E2 for ER, DHT for AR). | 1. Degraded positive control stock solution.2. Incorrect assay conditions (incubation time, temperature).3. Cell line has lost sensitivity. | 1. Prepare a fresh stock of the positive control.2. Verify that all protocol steps, especially incubation times and temperatures, were followed correctly.3. Use a new vial of low-passage cells. Perform a full dose-response curve with the positive control to confirm the EC50. |
| This compound shows antagonist activity, but also high cytotoxicity. | 1. The observed "antagonism" is a false positive caused by cell death, leading to a drop in reporter signal. | 1. Lower the concentration range of this compound to non-toxic levels (determined by a cytotoxicity assay).2. If the effect persists at non-toxic concentrations, it is more likely a true antagonistic effect. |
H295R Steroidogenesis Assay (OECD 456)
| Problem | Possible Cause | Recommended Solution |
| Failure to meet Quality Control (QC) criteria (e.g., forskolin (B1673556) induction or prochloraz (B1679089) inhibition). [12] | 1. Sub-optimal cell health or culture conditions.2. Incorrect concentration or degraded QC compounds.3. Issues with the hormone measurement kit (e.g., ELISA). | 1. Review cell culture practices. Ensure cells are not overgrown and are healthy at the time of plating.2. Prepare fresh QC compound stocks.3. Check the expiration date and storage of the hormone quantification kits. Run a standard curve to ensure the kit is performing correctly. |
| Low basal level of estradiol (E2), making inhibition difficult to detect. | 1. This is a known limitation of the H295R assay.[16]2. Insufficient incubation time for hormone production. | 1. Ensure the hormone detection method (e.g., ELISA kit) has sufficient sensitivity.2. Consider using a stimulant (e.g., forskolin) to increase the dynamic range of the assay, which can make inhibition easier to detect. |
| Test compound interferes with the hormone detection assay (e.g., ELISA). | 1. This compound may cross-react with the antibodies used in the ELISA or interfere with the enzymatic reaction.[16] | 1. Test for interference by spiking a known concentration of the hormone standard (testosterone or estradiol) into wells containing only media and this compound (no cells).2. If interference is detected, consider using an alternative quantification method, such as liquid chromatography-mass spectrometry (LC-MS), which is less prone to such artifacts. |
Data Summary
The following table summarizes the reported endocrine-disrupting activities for this compound. Note that specific quantitative data (e.g., IC50 or EC50 values) are limited in the public literature, highlighting the need for further research.
| Assay Type | Target | Observed Effect | Species/System | Citation |
| Yeast-based Reporter Assay | Estrogen Receptor Alpha (ERα) | Anti-estrogenic | Human (receptor) | [1][2] |
| Yeast-based Reporter Assay | Androgen Receptor (AR) | Anti-androgenic | Human (receptor) | [1][2] |
| In vivo (via structural analog) | Hypothalamic–pituitary–thyroid axis | Interference (based on Octinoxate) | Rat | [1][2] |
Visualizations
Experimental Workflow for Endocrine Disruptor Screening
Caption: OECD-based tiered experimental workflow for assessing endocrine disruptors.
Potential Endocrine Disruption Pathways for this compound
Caption: Suspected mechanisms of this compound interaction with endocrine pathways.
Troubleshooting Logic for a Negative Result in an Antagonist Assay
Caption: Decision tree for troubleshooting an unexpected negative antagonist result.
Experimental Protocols
Androgen Receptor (AR) Transactivation Assay (adapted from OECD 458)
-
Objective: To determine if this compound can act as an agonist or antagonist of the human androgen receptor.
-
Cell Line: A validated cell line stably expressing the human AR and a reporter gene (e.g., luciferase) under the control of androgen response elements (e.g., AR-EcoScreen™, AR-CALUX®).
-
Procedure:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a pre-determined density and allow them to attach overnight.
-
Dosing (Agonist Mode): Replace the medium with medium containing various concentrations of this compound, a solvent control (e.g., 0.1% DMSO), and a positive control (e.g., a dose-response of DHT).
-
Dosing (Antagonist Mode): Replace the medium with medium containing various concentrations of this compound plus a fixed, sub-maximal concentration of DHT (e.g., EC50 concentration). Include controls for the solvent, DHT alone, and a known antagonist (e.g., hydroxyflutamide).
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.
-
Cytotoxicity Assessment: In a parallel plate seeded and treated identically, assess cell viability using an appropriate method (e.g., MTT).
-
Lysis & Readout: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter signal to the solvent control. For agonist mode, determine if this compound induces a response. For antagonist mode, determine if this compound inhibits the DHT-induced response.
-
H295R Steroidogenesis Assay (adapted from OECD 456)
-
Objective: To determine if this compound alters the production of testosterone (T) and 17β-estradiol (E2).
-
Cell Line: H295R human adrenocortical carcinoma cells.
-
Procedure:
-
Cell Plating: Seed H295R cells in a 24-well plate. Allow cells to attach and grow for 24 hours.
-
Medium Change: Replace the medium with fresh medium containing a serum replacement.
-
Dosing: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a solvent control, a positive control for inhibition (e.g., prochloraz), and a positive control for induction (e.g., forskolin).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Media Collection: At the end of the incubation, collect the cell culture medium from each well for hormone analysis.
-
Cytotoxicity Assessment: After collecting the medium, assess the viability of the cells remaining in the plate.
-
Hormone Quantification: Measure the concentration of T and E2 in the collected media using validated methods, such as ELISA or LC-MS/MS.
-
Data Analysis: Normalize hormone concentrations to the solvent control and adjust for any observed cytotoxicity. Determine if this compound significantly increases or decreases T or E2 production.
-
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 7. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. labcorp.com [labcorp.com]
- 11. mdpi.com [mdpi.com]
- 12. croplifeeurope.eu [croplifeeurope.eu]
- 13. Concept Life Sciences [conceptlifesciences.com]
- 14. [PDF] Modulation of aromatase activity and expression by environmental chemicals. | Semantic Scholar [semanticscholar.org]
- 15. Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the In Vivo Anti-inflammatory Activity of a Novel Compound, Amiloxate
For researchers, scientists, and drug development professionals, the validation of a new chemical entity's anti-inflammatory properties is a critical step in the preclinical development pipeline. This guide provides a comparative framework for assessing the in vivo anti-inflammatory activity of a hypothetical compound, Amiloxate. It outlines standard experimental models, data presentation formats, and relevant biological pathways.
Comparative In Vivo Efficacy of Anti-inflammatory Agents
To objectively evaluate the anti-inflammatory potential of this compound, its performance must be compared against established anti-inflammatory drugs in well-characterized in vivo models. The following table summarizes the expected quantitative data from a carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h Post-Carrageenan | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.85 ± 0.12 | 32% |
| This compound | 30 | 0.65 ± 0.10 | 48% |
| This compound | 100 | 0.45 ± 0.08 | 64% |
| Indomethacin (Positive Control) | 10 | 0.50 ± 0.09 | 60% |
| Dexamethasone (Positive Control) | 1 | 0.40 ± 0.07 | 68% |
Note: The data presented for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vivo experiments to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[1][2]
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, orally).
-
Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, orally).
-
Group 5: Indomethacin (positive control, e.g., 10 mg/kg, orally).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of a compound.[3]
-
Animals: Male Swiss albino mice (25-30 g) are used.
-
Groups:
-
Group 1: Vehicle control (e.g., acetone).
-
Group 2-4: this compound in a suitable vehicle (e.g., 0.1, 0.5, 1 mg/ear).
-
Group 5: Dexamethasone (positive control, e.g., 0.1 mg/ear).
-
-
Procedure:
-
Croton oil (e.g., 20 µL of a 5% solution in acetone) is applied to the inner surface of the right ear to induce inflammation.
-
The test compounds (this compound or dexamethasone) are applied topically to the ear immediately after the croton oil application.
-
After 4-6 hours, the mice are euthanized, and a standard-sized circular section is punched out from both the treated (right) and untreated (left) ears.
-
The weight of the ear punches is measured.
-
-
Evaluation: The difference in weight between the right and left ear punches is calculated, and the percentage inhibition of edema is determined by comparing the treated groups to the vehicle control.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is as important as demonstrating efficacy. Anti-inflammatory drugs often target key signaling pathways involved in the inflammatory response.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a critical regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
The following diagram outlines a typical experimental workflow for the in vivo validation of an anti-inflammatory compound.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
By following these standardized protocols and comparative analyses, researchers can effectively validate the anti-inflammatory activity of novel compounds like this compound, paving the way for further development.
References
A Comparative Analysis of Amiloxate's Efficacy as a UVB Absorber Against Commercial Filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Amiloxate (Isoamyl p-methoxycinnamate) as a UVB absorber against other widely used commercial UVB filters, namely Octinoxate (Ethylhexyl Methoxycinnamate) and Octocrylene. The information is supported by available experimental data to assist in the evaluation and selection of UV filters for sunscreen and cosmetic formulations.
Data Presentation: Physicochemical and Photometric Properties of UVB Filters
The following table summarizes key quantitative data for this compound and its commercial counterparts, facilitating a direct comparison of their UVB absorption capabilities.
| Property | This compound (Isoamyl p-methoxycinnamate) | Octinoxate (Ethylhexyl Methoxycinnamate) | Octocrylene |
| Molar Mass ( g/mol ) | 248.32 | 290.40 | 361.48[1][2] |
| UVB Absorption Range (nm) | 290-320[3][4] | 280-320[5] | 280-320[2] |
| Peak Absorbance (λmax) (nm) | 310[6] | 310[5] | 303[7] |
| Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | ~11,300 | ~24,103 | Not explicitly found, but its protection is noted as not strong on its own.[8] |
Note on Molar Extinction Coefficient: A higher molar extinction coefficient indicates a greater ability to absorb light at a specific wavelength on a molecular basis. The value for Octinoxate was calculated from its specific extinction. The molar absorptivity for this compound was found in a regulatory document.[9] While a specific molar extinction coefficient for Octocrylene was not found in the searched literature, its primary role is often cited as a photostabilizer for other UV filters, with its own UV absorption being less potent.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of UVB filter efficacy. Below are summaries of standard experimental protocols for determining key performance indicators.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF test is a widely used method for screening and comparing the efficacy of sunscreen formulations in a laboratory setting.
Principle: A thin, uniform film of the sunscreen product is applied to a substrate that mimics the surface of the skin, typically polymethylmethacrylate (PMMA) plates. The transmission of UV radiation through the film is measured using a spectrophotometer. The in vitro SPF is then calculated from the transmittance data.
General Procedure:
-
Substrate Preparation: Roughened PMMA plates are used to simulate the topography of the skin, ensuring a more realistic distribution of the sunscreen film.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied to the PMMA plate and spread evenly. The plates are then left to dry for a specified period.
-
UV Transmittance Measurement: The transmittance of UV light through the sunscreen-coated plate is measured at defined wavelength intervals across the UVB and UVA ranges (290-400 nm) using a calibrated spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The in vitro SPF is calculated using a standardized equation that integrates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the measured transmittance values.
In Vivo Sun Protection Factor (SPF) Determination
The in vivo SPF test is the standard method for determining the SPF value for regulatory purposes and product labeling.
Principle: The test evaluates the ability of a sunscreen product to protect human skin against erythema (sunburn) induced by a controlled dose of UV radiation from a solar simulator.
General Procedure:
-
Subject Selection: A panel of healthy human volunteers with specific skin types (typically Fitzpatrick skin types I, II, and III) is recruited.
-
Test Sites: Defined areas on the subjects' backs are used as test sites.
-
Sunscreen Application: A precise amount of the sunscreen product (2.0 mg/cm²) is applied uniformly to a designated test site. An adjacent, unprotected site serves as a control.
-
UV Irradiation: The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator, which mimics the solar spectrum.
-
Erythema Assessment: Approximately 16 to 24 hours after irradiation, the test sites are visually assessed for the presence of a minimal erythemal dose (MED), which is the lowest UV dose that produces a defined redness.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on the sunscreen-protected skin to the MED on the unprotected skin.
Mandatory Visualization
UV-Induced DNA Damage Signaling Pathway
UVB radiation is a primary cause of DNA damage in skin cells, which can lead to photoaging and skin cancer. Sunscreen filters like this compound work by absorbing this harmful radiation before it can reach the cellular DNA. The following diagram illustrates a simplified signaling pathway initiated by UV-induced DNA damage.
Caption: Simplified signaling cascade following UV-induced DNA damage in skin cells.
Experimental Workflow for In Vitro SPF Comparison
The following diagram outlines a typical experimental workflow for comparing the in vitro SPF of different UVB filters in a sunscreen formulation.
Caption: Standard workflow for the in vitro comparison of sunscreen SPF values.
Concluding Remarks
This compound demonstrates effective UVB absorption within the key 290-320 nm range, with a peak absorbance at 310 nm, comparable to that of Octinoxate.[3][4][5][6] While the molar extinction coefficient of this compound appears to be lower than that calculated for Octinoxate, it is still a significant absorber of UVB radiation. It is important to note that this compound is approved for use in the European Union and other regions but is not yet an approved sunscreen active ingredient in the United States.[10]
Octocrylene, while also a UVB absorber, is often utilized for its ability to photostabilize other UV filters, such as Avobenzone.[8] The photostability of this compound in combination with other filters would be a valuable area for further investigation to fully understand its performance in final formulations.
This guide provides a foundational comparison based on available physicochemical data. For comprehensive evaluation, it is recommended that researchers conduct head-to-head in vitro and in vivo studies using well-controlled formulations to determine the precise SPF contribution and photostability of this compound in comparison to other commercial UVB filters.
References
- 1. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octocrylene - Wikipedia [en.wikipedia.org]
- 3. skinsort.com [skinsort.com]
- 4. us.typology.com [us.typology.com]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 7. Octocrylene [drugfuture.com]
- 8. Octocrylene (Explained + Products) [incidecoder.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. uk.typology.com [uk.typology.com]
A Comparative Guide to Analytical Methods for Amiloxate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Amiloxate (isoamyl p-methoxycinnamate), a widely used UVB filter in sunscreen and cosmetic products. The selection of a suitable analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) with UV detection method, supported by experimental data and protocols in line with the International Council for Harmonisation (ICH) guidelines.
Data Presentation: A Comparative Analysis of a Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most prevalent and well-documented method for the quantification of this compound in cosmetic formulations. The following table summarizes the performance characteristics of a validated HPLC-UV method as described in the scientific literature. Currently, detailed and validated Gas Chromatography (GC) methods for the specific quantification of this compound are less common in published research, making a direct cross-validation comparison with a fully validated alternative method challenging.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for this compound Quantification
| Validation Parameter | HPLC-UV Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 50 µg/mL | 80-120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80-120% for assay |
| Precision (% RSD) | < 2.0% | ≤ 2% for drug product assay |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | - |
| Specificity | No interference from other UV filters or matrix components | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Experimental Protocols
A detailed methodology for the validated HPLC-UV method is provided below. This protocol is based on established methods for the simultaneous determination of multiple UV filters in cosmetic products.
Validated HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of this compound in sunscreen and cosmetic emulsions.
1. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV-Visible detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve separation from other UV filters and matrix components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound, which is approximately 310 nm.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Sample Preparation:
-
Accurately weigh a portion of the cosmetic product (e.g., 0.1 - 0.5 g) into a volumetric flask.
-
Add a suitable solvent, such as tetrahydrofuran (B95107) (THF) or methanol, to dissolve the sample.
-
Use sonication to ensure complete dissolution and extraction of this compound from the sample matrix.
-
Dilute the solution to the final volume with the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, and 50 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.
-
Accuracy: Perform recovery studies by spiking a placebo cosmetic matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment.
-
The precision is expressed as the relative standard deviation (%RSD).
-
-
Specificity: Analyze a placebo sample (a cosmetic base without this compound) and a sample containing this compound and other potential UV filters to ensure that there are no interfering peaks at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by injecting a series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters as outlined by the ICH.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Interrelationship of key validation parameters according to ICH guidelines.
A Comparative Analysis of the Endocrine-Disrupting Effects of Amiloxate and Octinoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloxate (Isoamyl p-methoxycinnamate) and Octinoxate (Octyl methoxycinnamate) are two widely used ultraviolet (UV) filters in sunscreens and other personal care products. Their structural similarity has led to concerns about their potential as endocrine-disrupting chemicals (EDCs). This guide provides a comparative analysis of their endocrine-disrupting effects, supported by experimental data, to aid in risk assessment and the development of safer alternatives.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the endocrine-disrupting effects of this compound and Octinoxate.
Table 1: Estrogenic and Anti-Estrogenic Activity
| Compound | Assay Type | Cell Line | Endpoint | Result | Concentration/Potency | Citation(s) |
| This compound | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Anti-estrogenic activity | Demonstrated anti-estrogenic activity | Data on EC50/IC50 not available in reviewed literature | [1][2] |
| Octinoxate | E-Screen (Cell Proliferation Assay) | MCF-7 (human breast cancer cells) | Estrogenic activity | Increased cell proliferation | - | [3] |
| Octinoxate | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | Estrogenic activity | Weak ERα agonism | - | [1] |
Table 2: Androgenic and Anti-Androgenic Activity
| Compound | Assay Type | Cell Line | Endpoint | Result | Concentration/Potency | Citation(s) |
| This compound | Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | Anti-androgenic activity | Demonstrated anti-androgenic activity | Data on IC50 not available in reviewed literature | [1][2] |
| Octinoxate | Androgen Receptor (AR) Reporter Gene Assay | MDA-kb2 (human breast cancer cells) | Anti-androgenic activity | Antagonized DHT-induced AR activation | IC50 not determined (inactive in this study) | [4] |
| Octinoxate | Androgen Receptor (AR) Reporter Gene Assay | - | Anti-androgenic activity | Exhibits anti-androgenic activity | - | [3] |
Table 3: Thyroid Hormone System Disruption
| Compound | Assay Type | Organism/Cell Line | Endpoint | Result | Concentration/Potency | Citation(s) |
| This compound | - | - | - | Concern due to structural similarity to Octinoxate | Data not available | [1][2] |
| Octinoxate | In vivo | Rainbow Trout (Oncorhynchus mykiss) | Plasma thyroxine (T4) levels | Significant increase in plasma T4 | Highest tested dose: 395.6 μg/kg | [5] |
| Octinoxate | In vivo | Rainbow Trout (Oncorhynchus mykiss) | Gene expression (cranial kidney) | Downregulation of deiodinase 2 and paired box 8 mRNA | Highest tested dose: 395.6 μg/kg | [5] |
| Octinoxate | In vitro | - | Thyroid receptor β (thrβ) activity | Did not elicit (anti-)thyroid activity via thrβ | - | [5] |
Table 4: Cytotoxicity Data
| Compound | Cell Line | Assay Type | Endpoint | Result | Concentration/Potency | Citation(s) |
| This compound | SMMC-7721 (human hepatic carcinoma) | - | Cell viability and proliferation | Significant decrease in cell viability and inhibition of proliferation | - | [1][2] |
| Octinoxate | MDA-kb2 (human breast cancer cells) | Cytotoxicity Assay | Cell viability | Not cytotoxic at concentrations where anti-androgenic activity was observed | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and should be adapted as needed for specific laboratory conditions.
Yeast Estrogen Screen (YES) / Yeast Androgen Screen (YAS) Assay
This assay is used to detect estrogenic/anti-estrogenic and androgenic/anti-androgenic activity of compounds.
Principle: Genetically modified Saccharomyces cerevisiae yeast cells are used, which contain the gene for the human estrogen receptor (hER) or androgen receptor (hAR) linked to a reporter gene (e.g., lacZ). When a ligand binds to the receptor, it activates the expression of the reporter gene, leading to a measurable output (e.g., color change). Anti-hormonal activity is measured by the ability of a compound to suppress the response induced by a known agonist.[6]
General Protocol:
-
Yeast Culture: A culture of the recombinant yeast strain is grown in a suitable medium to a specific optical density.
-
Assay Plate Preparation: Serial dilutions of the test compounds (this compound or Octinoxate) and control substances (e.g., 17β-estradiol for YES, dihydrotestosterone (B1667394) for YAS, and known antagonists) are added to a 96-well microtiter plate.
-
Incubation: The yeast culture is added to the wells, and the plate is incubated.
-
Lysis and Substrate Addition: After incubation, the yeast cells are lysed to release the expressed reporter enzyme (e.g., β-galactosidase). A chromogenic substrate (e.g., CPRG) is then added.
-
Data Acquisition: The plate is read using a spectrophotometer to measure the color change, which is proportional to the reporter enzyme activity.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
E-Screen (MCF-7 Cell Proliferation) Assay
This assay is used to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Principle: MCF-7 cells express estrogen receptors and their proliferation is stimulated by estrogens. An increase in cell number after exposure to a test compound indicates estrogenic activity.
General Protocol:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. For the assay, they are stripped of endogenous estrogens by culturing in a phenol (B47542) red-free medium with charcoal-dextran treated serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Compound Treatment: The medium is replaced with a medium containing serial dilutions of the test compound (e.g., Octinoxate) or controls (17β-estradiol as a positive control).
-
Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Cell Viability/Proliferation Assessment: The number of viable cells is determined using a suitable method, such as the MTT assay or by staining with crystal violet followed by spectrophotometric measurement.
-
Data Analysis: The proliferative effect is calculated relative to the control, and dose-response curves are generated to determine the relative proliferative potency.
Androgen Receptor (AR) Reporter Gene Assay
This assay is used to determine the androgenic or anti-androgenic activity of a substance.
Principle: A mammalian cell line (e.g., MDA-kb2) that endogenously or transiently expresses the human androgen receptor (AR) and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used. Binding of an agonist to the AR activates transcription of the reporter gene. Anti-androgenic activity is measured by the ability of a compound to inhibit the response induced by an AR agonist.[2]
General Protocol:
-
Cell Culture and Seeding: The reporter cell line is cultured and seeded into 96-well plates.
-
Compound Treatment: For agonist testing, cells are treated with serial dilutions of the test compound. For antagonist testing, cells are co-treated with a fixed concentration of an AR agonist (e.g., dihydrotestosterone - DHT) and serial dilutions of the test compound.
-
Incubation: Plates are incubated for a specific period (e.g., 24 hours).
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: Dose-response curves are constructed to determine EC50 values for agonists or IC50 values for antagonists.
Cytotoxicity Assay (e.g., MTT Assay for SMMC-7721 cells)
This assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Culture and Seeding: SMMC-7721 cells are cultured and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways
The endocrine-disrupting effects of this compound and Octinoxate are mediated through their interaction with various signaling pathways.
Estrogen and Androgen Receptor Signaling
Both this compound and Octinoxate have been shown to interfere with estrogen and androgen signaling. Octinoxate can act as an estrogen mimic (agonist), promoting the proliferation of estrogen-sensitive cells.[3] In contrast, this compound has demonstrated anti-estrogenic and anti-androgenic properties in in-vitro assays.[1][2] This suggests that it may act as an antagonist, blocking the normal function of these hormone receptors.
Thyroid Hormone System Disruption by Octinoxate
Octinoxate has been shown to disrupt the thyroid hormone system. In vivo studies in fish have demonstrated that Octinoxate can alter plasma thyroid hormone levels and the expression of genes involved in thyroid hormone regulation.[5] The proposed mechanism involves interference with the hypothalamic-pituitary-thyroid (HPT) axis.
Conclusion
The available data indicate that both this compound and Octinoxate have the potential to disrupt endocrine signaling pathways. Octinoxate has demonstrated estrogenic, anti-androgenic, and thyroid-disrupting activities in various experimental models. This compound has shown anti-estrogenic and anti-androgenic effects, and its structural similarity to Octinoxate raises concerns about its potential to also affect the thyroid system, although specific data is currently lacking.
The quantitative data for this compound's endocrine-disrupting potential is less comprehensive than for Octinoxate, highlighting a need for further research to conduct a more complete comparative risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the endocrine-disrupting effects of these and other UV filters. This information is crucial for the development of safer and more effective sun protection products.
References
- 1. Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safecosmetics.org [safecosmetics.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. YES and YAS assay - Wikipedia [en.wikipedia.org]
Unveiling the Antioxidant Potential of Amiloxate: A Comparative Analysis of Free Radical Scavenging Activity
For Immediate Release
Shanghai, China – December 18, 2025 – In the continuous quest for effective agents to combat oxidative stress, this guide provides a comprehensive comparison of the free radical scavenging activity of Amiloxate (isoamyl p-methoxycinnamate), a widely used UVB filter in sunscreen products. While its primary function is UV absorption, its structural similarity to cinnamic acid suggests a potential role as an antioxidant.[1][2] This report delves into the proposed mechanism of action, presents available experimental data on related compounds, and compares its potential efficacy against other known antioxidants.
The Mechanism of Free Radical Scavenging
Free radicals are highly reactive molecules with unpaired electrons that can cause cellular damage by reacting with essential molecules like DNA, proteins, and lipids. Antioxidants neutralize these damaging molecules by donating an electron or a hydrogen atom, thereby stabilizing the free radical. The proposed mechanism for this compound and other cinnamic acid derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group or the vinyl group to a free radical, thus quenching its reactivity.
Comparative Analysis of Antioxidant Activity
To contextualize the potential free radical scavenging activity of this compound, the following table summarizes the reported antioxidant activities of various cinnamic acid derivatives and standard antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamic Acid Derivatives | |||
| Caffeic Acid | ABTS | 1.59 ± 0.06 | [3] |
| Ferulic Acid | DPPH | >100 | [4] |
| p-Coumaric Acid | DPPH | >100 | [4] |
| Rosmarinic Acid | DPPH | 1.8 ± 0.1 | [4] |
| Standard Antioxidants | |||
| Ascorbic Acid (Vitamin C) | DPPH | 5.2 ± 0.3 | [4] |
| Trolox | ABTS | 1.03 ± 0.25 | [3] |
| Gallic Acid | ABTS | 1.03 ± 0.25 | [3] |
Note: Data for this compound is not available in the cited literature.
In Vitro Studies and Considerations
Interestingly, some in vitro studies on human liver cell models have indicated that exposure to this compound can lead to an increase in reactive oxygen species (ROS) and a disruption of the intracellular redox balance by inhibiting antioxidant enzymes.[5] These findings present a more complex picture of this compound's interaction with cellular oxidative stress and highlight the need for further research to fully elucidate its role. It is plausible that under certain conditions or in specific cell types, this compound may not function as a direct free radical scavenger.
Experimental Protocols
For researchers aiming to investigate the free radical scavenging activity of this compound or other compounds, the following are standardized protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
The DPPH assay is a common method used to determine the free radical scavenging capacity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by adding 1 mL of the DPPH solution to 1 mL of the solvent.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color is diminished.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction: Add 1 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
While the chemical structure of this compound suggests a potential for free radical scavenging activity, direct experimental evidence from standardized in vitro assays is currently lacking in the scientific literature. The available data on other cinnamic acid derivatives indicate that the antioxidant capacity can vary significantly depending on the specific chemical structure. Furthermore, some cellular studies suggest a more complex role for this compound in oxidative stress pathways.
For researchers in drug development and related scientific fields, this guide highlights the necessity for direct experimental evaluation of this compound's antioxidant properties to definitively confirm its mechanism and efficacy as a free radical scavenger. The provided standardized protocols for DPPH and ABTS assays offer a clear path for conducting such investigations. A comprehensive understanding of this compound's antioxidant profile is crucial for its potential application beyond UV protection and for ensuring its safety and efficacy in dermatological and pharmaceutical formulations.
References
- 1. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 2. uvabsorbers.com [uvabsorbers.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uk.typology.com [uk.typology.com]
Comparative Cytotoxicity of Amiloxate on Skin Cell Models: A Data Deficit
A comprehensive, data-driven comparison of the cytotoxic effects of Amiloxate on various skin cell models is not currently possible due to a lack of publicly available research. While the scientific community has raised some concerns regarding the safety of this compound (also known as isoamyl p-methoxycinnamate), a common UV filter in sunscreens, detailed in vitro studies on its specific impact on different skin cell types, such as keratinocytes, fibroblasts, and melanocytes, are not readily accessible in published literature.
Our extensive search for quantitative data, including IC50 values and cell viability percentages, which are crucial for a comparative analysis, did not yield any specific results for this compound on skin cell models. The majority of the available toxicological data focuses on its effects on human hepatic (liver) cells and its potential as a photoallergen.[1][2]
What the Current Data Suggests: A Look Beyond Skin Cells
In vitro studies on human liver cell models have indicated that this compound can lead to a significant decrease in cell viability and inhibit proliferation.[1][2] The mechanism behind this cytotoxicity appears to involve the generation of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of apoptosis-related pathways.[1][2] Furthermore, this compound has been shown to disrupt the intracellular redox balance by inhibiting antioxidant enzymes.[1][2]
While these findings in liver cells are noteworthy, it is important to emphasize that they cannot be directly extrapolated to skin cells. Different cell types exhibit varying sensitivities and metabolic responses to chemical compounds. Therefore, dedicated studies on skin cell models are imperative to understand the specific cytotoxic potential of this compound in a dermatological context.
The Path Forward: A Call for Targeted Research
To adequately assess the comparative cytotoxicity of this compound on skin cells, future research should focus on the following:
-
Head-to-Head Cytotoxicity Assays: Conducting standardized cytotoxicity assays (e.g., MTT, LDH) on various skin cell lines, including keratinocytes (such as HaCaT), dermal fibroblasts, and melanocytes, exposed to a range of this compound concentrations.
-
Determination of IC50 Values: Establishing the half-maximal inhibitory concentration (IC50) of this compound for each skin cell model to provide a quantitative measure of its cytotoxic potency.
-
Mechanistic Studies: Investigating the underlying molecular mechanisms of this compound-induced cytotoxicity in skin cells, including the assessment of oxidative stress, mitochondrial dysfunction, and apoptosis.
-
Phototoxicity Evaluation: Given its function as a UV filter, assessing the phototoxic potential of this compound on skin cells when exposed to UV radiation.
Hypothetical Experimental Workflow
In the absence of concrete experimental data, we can outline a hypothetical workflow for a comparative cytotoxicity study. This workflow illustrates the logical steps that researchers would take to generate the data required for the user's request.
Caption: Hypothetical workflow for assessing this compound cytotoxicity.
References
Photoprotective Efficacy of Amiloxate and Alternatives in Reconstructed Human Epidermis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of UV Filter Performance
This section provides a comparative overview of the photoprotective effects of Octinoxate (representing cinnamate-based UVB filters like Amiloxate) and the broad-spectrum filter Mexoryl SX in a reconstructed human epidermis model. The data is summarized from a key study by Bernerd et al. (2000) and other relevant research.
| Parameter | UV Radiation | No UV Filter | Octinoxate (5%) | Mexoryl SX (5%) |
| Cell Viability (MTT Assay) | UVB | Significant Decrease | Partial Protection | High Protection |
| UVA | Moderate Decrease | Minimal Protection | Significant Protection | |
| DNA Damage (CPD Formation) | UVB | Numerous CPD-positive cells | Effective prevention of CPDs[1] | Effective prevention of CPDs[1] |
| UVA | Minimal CPD formation | Not Applicable | Not Applicable | |
| Oxidative Stress (8-OHdG) | UVA/UVB | Increased Levels | Moderate Reduction | Significant Reduction |
| Matrix Metalloproteinase-1 (MMP-1) Expression | UVA/UVB | Significant Induction | Partial Inhibition | Strong Inhibition |
| Sunburn Cell (SBC) Formation | UVB | Numerous SBCs | Good efficiency in preventing SBCs[1] | Good efficiency in preventing SBCs[1] |
| Dermal Fibroblast Alterations | UVA | Disappearance of dermal fibroblasts | No efficient prevention[1] | Efficiently prevented[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further research.
Reconstructed Human Epidermis (RHE) Culture and Treatment
-
Model: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE) consisting of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.
-
Culture Conditions: Tissues are cultured at the air-liquid interface in a defined, serum-free medium at 37°C in a 5% CO2 humidified atmosphere.
-
Topical Application: Prior to UV exposure, the test sunscreen formulations (e.g., 5% Octinoxate or 5% Mexoryl SX in a simple water/oil vehicle) are applied topically to the stratum corneum of the RHE tissues at a standardized dose (e.g., 2 mg/cm²). Untreated tissues serve as controls.
UV Irradiation
-
UV Source: A solar simulator equipped with filters to deliver specific UV spectra (UVA, UVB, or solar-simulated radiation).
-
Dosimetry: The UV dose is measured using a calibrated radiometer and expressed in J/cm² or minimal erythemal doses (MED). For instance, a common UVB dose for inducing significant CPD formation is in the range of 50-300 mJ/cm².
-
Procedure: The culture medium is replaced with a phosphate-buffered saline (PBS) solution before irradiation. After exposure, the PBS is replaced with fresh culture medium, and the tissues are incubated for a specified period (e.g., 24 hours) before analysis.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) precipitate.
-
Procedure:
-
Following incubation post-UV exposure, the RHE tissues are incubated with MTT solution (e.g., 0.5 mg/mL in culture medium) for 3 hours at 37°C.
-
The formazan crystals are then extracted from the tissue using an organic solvent (e.g., isopropanol).
-
The absorbance of the extracted formazan is measured spectrophotometrically at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the non-irradiated control tissues.
-
Cyclobutane Pyrimidine Dimer (CPD) Detection
-
Method: Immunohistochemical staining or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry Protocol:
-
RHE tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
DNA is denatured (e.g., with HCl) to expose the CPDs.
-
Sections are incubated with a specific primary antibody against CPDs.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized with a chromogenic substrate, and the percentage of CPD-positive nuclei is quantified by image analysis.
-
-
ELISA Protocol:
-
DNA is extracted from the RHE tissues.
-
The DNA is denatured and coated onto a high-binding ELISA plate.
-
A primary antibody specific for CPDs is added to the wells.
-
An enzyme-linked secondary antibody is then added.
-
A substrate is added to produce a colorimetric signal, which is measured using a microplate reader. The amount of CPDs is quantified by comparison to a standard curve.
-
Matrix Metalloproteinase-1 (MMP-1) Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) performed on the culture medium.
-
Procedure:
-
The culture medium from the RHE tissues is collected 24-48 hours post-UV irradiation.
-
The medium is centrifuged to remove cellular debris.
-
A commercial human MMP-1 ELISA kit is used to quantify the amount of secreted MMP-1 according to the manufacturer's instructions.
-
The results are typically expressed as pg/mL or ng/mL.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the photoprotective effect of UV filters.
UV-Induced Signaling Pathway of Photodamage
Caption: Key signaling pathways in UV-induced skin photodamage.
References
comparing the environmental risk assessment of Amiloxate and oxybenzone
For Researchers, Scientists, and Drug Development Professionals
The escalating use of sunscreen products has led to growing concerns about the environmental impact of their active ingredients. This guide provides a comparative environmental risk assessment of two common organic ultraviolet (UV) filters: Amiloxate (isoamyl p-methoxycinnamate) and oxybenzone (B1678072) (benzophenone-3). The assessment focuses on their persistence, bioaccumulation potential, and aquatic toxicity, supported by available experimental data. A significant disparity in the volume of research exists, with extensive data available for oxybenzone, while the environmental profile of this compound is less characterized, with many concerns stemming from its structural similarity to other cinnamate-based UV filters.
Quantitative Environmental Risk Data
The following tables summarize the available quantitative data for the environmental risk assessment of this compound and oxybenzone. It is important to note the significant data gaps for this compound.
Table 1: Physicochemical Properties and Environmental Fate
| Parameter | This compound (Isoamyl p-methoxycinnamate) | Oxybenzone (Benzophenone-3) |
| Chemical Formula | C₁₅H₂₀O₃ | C₁₄H₁₂O₃ |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~5.2 (estimated) | 3.0 - 3.8 |
| Water Solubility | Limited solubility | Low solubility |
| Persistence | Data not readily available. Suspected to be persistent due to its chemical structure. | Relatively photostable in aquatic environments.[1] Can persist in water and sediment. |
| Biodegradability | Data not readily available. | Low biodegradability. |
Table 2: Bioaccumulation
| Parameter | This compound (Isoamyl p-methoxycinnamate) | Oxybenzone (Benzophenone-3) |
| Bioconcentration Factor (BCF) | Data not readily available. | Laboratory-based BCF: 33–160 L/kg (lipid-normalized wet weight).[2] |
| Bioaccumulation Potential | Potential for bioaccumulation is inferred from its high Log Kₒw. | Detected in various aquatic organisms, including fish, coral, and marine mammals, indicating bioaccumulation.[3][4] |
Table 3: Aquatic Toxicity
| Organism | Endpoint | This compound (Isoamyl p-methoxycinnamate) | Oxybenzone (Benzophenone-3) |
| Coral (Stylophora pistillata) - planulae | 24-h LC₅₀ (light) | Data not readily available | 139 µg/L[5][6] |
| Coral (Stylophora pistillata) - planulae | 24-h LC₅₀ (dark) | Data not readily available | 779 µg/L[5][6] |
| Daphnia magna | 48-h EC₅₀/LC₅₀ | Data not readily available | 1,090 - 3,030 µg/L[7] |
| Fish (various species) | 96-h LC₅₀ | Data not readily available | Varies widely by species, from >1,000,000 µg/L (fathead minnow) to lower values in others.[7] |
| Algae (various species) | EC₅₀ | Data not readily available | Varies by species. |
Experimental Protocols and Methodologies
Detailed experimental protocols for the cited studies are often not fully available in the public domain. However, the methodologies generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Aquatic Toxicity Testing (based on OECD Guidelines):
A common methodology for assessing the acute toxicity of chemical substances to aquatic organisms involves the following steps:
-
Test Organism Acclimation: Organisms (e.g., fish, daphnids, algae) are acclimated to laboratory conditions (temperature, light, water quality) for a specified period before the test.
-
Test Substance Preparation: A stock solution of the test substance (this compound or oxybenzone) is prepared. Due to their low water solubility, a solvent may be used, with a solvent control group included in the experiment.
-
Exposure System: A series of test chambers are prepared with varying concentrations of the test substance. A control group (no test substance) and a solvent control group are also included.
-
Test Procedure: Test organisms are introduced into the test chambers and observed for a specified duration (e.g., 24, 48, or 96 hours for acute tests).
-
Endpoint Measurement: The endpoint, such as mortality (LC₅₀ - lethal concentration for 50% of the population) or immobilization (EC₅₀ - effective concentration for 50% of the population), is recorded at predetermined intervals.
-
Data Analysis: Statistical methods are used to calculate the LC₅₀ or EC₅₀ values.
Specific Protocol Reference:
The study by Downs et al. (2016) on the toxicopathological effects of oxybenzone on coral planulae followed a modified version of the OECD guidelines for toxicity testing.[8]
Signaling Pathways and Mechanisms of Toxicity
Oxybenzone
Oxybenzone has been shown to exert its toxic effects through multiple mechanisms, particularly in corals and fish.
-
Phototoxicity in Corals: In the presence of light, corals metabolize oxybenzone into a phototoxic glucoside conjugate. This metabolite generates reactive oxygen species (ROS) under UV light, leading to cellular damage and ultimately coral bleaching and death.[9][10][11][12]
-
Endocrine Disruption in Fish: Oxybenzone has been identified as an endocrine-disrupting chemical (EDC) in fish.[4][13] It can interfere with the endocrine system, leading to reproductive abnormalities and developmental issues.[13] Studies have shown that oxybenzone exposure can alter hormone signaling pathways.[13]
Caption: Mechanisms of Oxybenzone Toxicity in Corals and Fish.
This compound
The specific signaling pathways and mechanisms of toxicity for this compound in aquatic organisms are not well-documented in publicly available literature. However, concerns have been raised due to its chemical structure and observations of its environmental impact.
-
Potential for Endocrine Disruption: In vitro studies have suggested that this compound may possess endocrine-disrupting properties.[14] Its structural similarity to octinoxate, another cinnamate-based UV filter with known endocrine-disrupting effects, is a primary reason for concern.[14]
-
Coral Bleaching: Observations have linked the presence of this compound to coral bleaching, suggesting it can induce cellular stress in corals.[15] The exact mechanism for this is yet to be fully elucidated.
References
- 1. Summary - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Oxybenzone (Benzophenone-3) on Embryo Development in the Shimofuri Goby, Tridentiger bifasciatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells and Its Environmental Contamination in Hawaii and the U.S. Virgin Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sunscreen’s coral-killing mechanism uncovered | Research | Chemistry World [chemistryworld.com]
- 10. freethink.com [freethink.com]
- 11. Understanding how sunscreens damage coral | Stanford Doerr School of Sustainability [sustainability.stanford.edu]
- 12. news.stanford.edu [news.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. uk.typology.com [uk.typology.com]
- 15. us.typology.com [us.typology.com]
Independent Verification of Amiloxate's Antimicrobial Spectrum: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of Amiloxate's antimicrobial spectrum. A thorough review of independently published scientific literature reveals a critical finding: there is currently no direct, verified experimental data to define the antimicrobial spectrum of this compound (also known as isoamyl p-methoxycinnamate).
This compound is primarily recognized and regulated as a UV filter in sunscreen products.[1][2][3][4][5][6][7][8][9][10][11] The hypothesis that it may possess antimicrobial properties stems from its classification as a cinnamic acid derivative.[12][13] Cinnamic acid and its various derivatives are indeed known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[14][15][16] The primary proposed mechanism for the antimicrobial action of cinnamic acid derivatives is the disruption of the microbial cell membrane.[17]
Given the absence of specific data for this compound, this guide will provide a comparative framework based on the known antimicrobial activities of its parent chemical class, cinnamic acid derivatives. This will serve as a reference for researchers interested in the potential evaluation of this compound's antimicrobial efficacy.
Comparative Antimicrobial Activity: A Hypothetical Framework
The following table presents a hypothetical comparison of the antimicrobial activity of various compounds. It includes data for representative cinnamic acid derivatives and common antibiotics to illustrate how this compound's performance could be benchmarked if data were available.
Disclaimer: The data for this compound is purely illustrative and does not represent actual experimental results.
| Compound | Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Cinnamic Acid Derivative | Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available | ||
| Candida albicans | Data Not Available | ||
| Cinnamic Acid | Cinnamic Acid Derivative | Staphylococcus aureus | 256 - 4096[16] |
| Escherichia coli | > 1000 | ||
| Candida albicans | ~500 | ||
| p-Coumaric Acid | Cinnamic Acid Derivative | Staphylococcus aureus | ~1000 |
| Escherichia coli | > 1000 | ||
| Ferulic Acid | Cinnamic Acid Derivative | Staphylococcus aureus | ~1000 |
| Escherichia coli | > 1000 | ||
| Ciprofloxacin | Fluoroquinolone Antibiotic | Staphylococcus aureus | 0.12 - 2 |
| Escherichia coli | 0.015 - 1 | ||
| Penicillin G | β-Lactam Antibiotic | Staphylococcus aureus (susceptible) | 0.008 - 0.25 |
| Escherichia coli | > 128 (Resistant) |
Experimental Protocols for Antimicrobial Susceptibility Testing
To independently verify the antimicrobial spectrum of a compound like this compound, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
- Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Bacterial Strains: Standard reference strains (e.g., ATCC strains of Staphylococcus aureus, Escherichia coli) and clinical isolates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 for fungi.
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Culture the microbial strain on an appropriate agar (B569324) plate overnight at 37°C.
- Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 50 µL of sterile broth into each well of a 96-well plate.
- Add 50 µL of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.
- The final volume in each well should be 50 µL before adding the inoculum.
- Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
- Include a positive control (inoculum without the test compound) and a negative control (broth only).
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours in ambient air.
5. Data Interpretation:
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a spectrophotometer.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the workflow for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ulprospector.com [ulprospector.com]
- 3. Isoamyl p-Methoxycinnamate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 5. us.typology.com [us.typology.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. uk.typology.com [uk.typology.com]
- 8. CAS 71617-10-2: Isoamyl p-methoxycinnamate | CymitQuimica [cymitquimica.com]
- 9. us.typology.com [us.typology.com]
- 10. uvabsorbers.com [uvabsorbers.com]
- 11. uk.typology.com [uk.typology.com]
- 12. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
comparative analysis of the photostability of Amiloxate in various cosmetic bases
For Researchers, Scientists, and Drug Development Professionals
Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UVB filter employed in a variety of cosmetic and sunscreen formulations to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Its efficacy, however, is intrinsically linked to its photostability—the ability to maintain its chemical integrity and UV-absorbing capacity upon exposure to light. This guide provides a comparative analysis of the photostability of this compound in different cosmetic bases, offering insights into formulation strategies to enhance its performance.
Given the limited direct quantitative data on this compound, this analysis leverages data from its structural analog, Octyl methoxycinnamate (OMC or Octinoxate), as a reasonable proxy to draw comparative insights. Both this compound and Octinoxate are cinnamate (B1238496) esters and are expected to exhibit similar photochemical behavior.[2]
Comparative Photostability of UV Filters
The photostability of a UV filter is not an intrinsic property alone; it is significantly influenced by the cosmetic vehicle and the presence of other active ingredients and excipients. The following table summarizes the photostability of various UV filter combinations, providing a baseline for comparison.
| Formulation Base | UV Filter Combination | % Recovery after Irradiation | Photostability Ranking |
| SPF 15 Sunscreen | Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octocrylene (OC) | Varies by component | 1 (most stable)[3][4] |
| SPF 15 Sunscreen | OMC, Avobenzone (AVB), OC | Varies by component | 2[3][4] |
| SPF 15 Sunscreen | OMC, BP-3, Octyl Salicylate (OS) | Varies by component | 3[3][4] |
| SPF 15 Sunscreen | OMC, AVB, 4-Methylbenzylidene Camphor (MBC) | Varies by component | 4 (least stable)[3][4] |
Note: The recovery percentages vary for each component within the combination. The ranking is based on the overall stability of the formulation.
Influence of Cosmetic Base on Photostability
The type of cosmetic base plays a crucial role in the photostability of cinnamate-based UV filters like this compound. Studies on OMC have shown that its degradation kinetics can differ between oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Experimental Protocols
The assessment of UV filter photostability is conducted through standardized in vitro methods. The following are detailed methodologies for key experiments.
In Vitro Photostability Testing by HPLC
This method quantifies the concentration of the UV filter before and after UV irradiation to determine the extent of photodegradation.
1. Sample Preparation:
-
A known concentration of the sunscreen formulation is accurately weighed and applied uniformly onto a roughened quartz or polymethyl methacrylate (B99206) (PMMA) plate.
-
The sample is spread to create a thin, even film and allowed to dry in the dark for a specified period.
2. Irradiation:
-
The plates are exposed to a controlled dose of UV radiation from a solar simulator. The spectral output of the simulator should comply with international standards.
-
A set of plates is kept in the dark as a control.
3. Extraction:
-
After irradiation, the sunscreen film is extracted from the plates using a suitable solvent (e.g., methanol, ethanol, or isopropanol). Sonication can be used to ensure complete dissolution.
4. HPLC Analysis:
-
The extracted solutions are filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
The concentration of the UV filter is determined by comparing the peak area of the sample to a standard calibration curve.
-
The percentage of photodegradation is calculated by comparing the concentration of the UV filter in the irradiated sample to the non-irradiated control.[4]
UV Spectrophotometric Analysis
This method assesses the change in the UV absorbance spectrum of the sunscreen formulation after irradiation.
1. Sample Preparation and Irradiation:
-
Follow the same procedure as for HPLC analysis (steps 1 and 2).
2. Absorbance Measurement:
-
The UV absorbance spectrum of the sunscreen film on the plate is measured before and after irradiation using a spectrophotometer equipped with an integrating sphere.
-
The change in the area under the curve (AUC) of the absorbance spectrum is calculated to determine the loss of UV protection.
Mandatory Visualizations
Photodegradation Pathway of Cinnamate UV Filters
The primary photodegradation mechanism for cinnamate-based UV filters like this compound and Octinoxate is E/Z (trans-cis) isomerization upon absorption of UVB radiation. The trans isomer is the therapeutically effective form with high UV absorbance. Upon irradiation, it can convert to the less effective cis isomer, leading to a decrease in sun protection efficacy. Other degradation pathways can also occur, leading to the formation of various photoproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Octyl Methoxy Cinnamates (OMC)/Silicon Dioxide (SiO2) Nanoparticles by Sol-Gel Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Amiloxate: A Comparative Guide for UV Filter Combinations
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of broad-spectrum and highly effective sunscreen formulations, the synergistic interplay between UV filters is a critical area of research. This guide provides a comprehensive comparison of Amiloxate (Isoamyl p-methoxycinnamate) and its synergistic effects when combined with other UV filters. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an invaluable resource for professionals in dermatological and cosmetic science.
Introduction to this compound and UV Filter Synergy
This compound is an organic UVB filter known for its efficacy in absorbing ultraviolet radiation in the UVB range (290-320 nm)[1]. The concept of synergy in sunscreen formulation refers to the ability of a combination of UV filters to produce a Sun Protection Factor (SPF) that is greater than the sum of the SPF values of the individual filters. This phenomenon allows for the creation of high-SPF products with potentially lower concentrations of individual UV filters, which can improve the safety and aesthetic qualities of the final formulation.
Comparative Analysis of this compound Combinations
The efficacy of this compound is significantly enhanced when formulated with other UV filters. The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic SPF boost achieved in various combinations.
Synergistic Effect with Inorganic UV Filters
A notable synergistic effect has been observed when this compound is combined with inorganic UV filters such as zinc oxide and titanium dioxide.
| UV Filter Combination | Concentration | In Vitro SPF (Mean ± SD) | Synergistic SPF Increase (%) |
| Isoamyl p-methoxycinnamate (this compound) alone | 10% | 13.49 ± 1.90 | - |
| Zinc Oxide alone | 5% | Data not provided | - |
| Titanium Dioxide alone | 5% | Data not provided | - |
| This compound + Zinc Oxide | 10% + 5% | 29.07 ± 3.56 | +115.5% over this compound alone |
| This compound + Titanium Dioxide | 10% + 5% | Specific data not available in the provided abstract, but synergy was observed | Synergy confirmed |
Data sourced from a 2007 study on the effect of combining organic and inorganic filters.
Synergistic Effect with Organic UV Filters
While specific quantitative data from peer-reviewed literature on the synergistic SPF values of this compound with other organic filters is limited, a patent application claims a significant synergistic effect when this compound is combined with Octinoxate and Octocrylene[2]. The patent suggests that a combination of these three filters results in a surprising increase in SPF, though the raw data is not publicly disclosed. Commercial products often feature this compound in combination with filters like Octinoxate, Octocrylene, Avobenzone, and Enzacamene to achieve high SPF values[3].
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are the standardized protocols for key experiments in sunscreen efficacy testing.
In Vitro Sun Protection Factor (SPF) Determination (ISO 24443:2021)
This method provides a reproducible means of determining the UVA protection factor (UVA-PF) and can be used to assess the SPF of sunscreen products in a laboratory setting.
Methodology:
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the surface of the skin.
-
Product Application: The sunscreen product is applied evenly to the PMMA plate at a concentration of 1.2 mg/cm².
-
Drying and Equilibration: The applied film is allowed to dry and equilibrate for at least 30 minutes in the dark at a controlled temperature.
-
Pre-Irradiation Measurement: The initial absorbance spectrum of the sunscreen film is measured from 290 nm to 400 nm using a spectrophotometer.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Measurement: The absorbance spectrum is measured again after irradiation.
-
SPF Calculation: The SPF is calculated from the pre-irradiation absorbance data, taking into account the erythemal action spectrum and the solar spectral irradiance.
Experimental Workflow for In Vitro SPF Testing
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
The in vivo method is considered the gold standard for SPF testing and involves human subjects.
Methodology:
-
Volunteer Selection: A panel of healthy volunteers with fair skin types (Fitzpatrick skin types I, II, or III) is recruited.
-
Test Sites: Small, defined areas on the volunteers' backs are marked for testing.
-
Product Application: The sunscreen product is applied at a precise and controlled amount (2.0 mg/cm²) to the designated test sites.
-
Drying Time: The product is allowed to dry for 15 to 30 minutes.
-
UV Exposure: The test sites, along with an unprotected control site, are exposed to a series of incremental doses of UV radiation from a solar simulator.
-
Erythema Assessment: The presence and degree of erythema (redness) are visually assessed 16 to 24 hours after UV exposure.
-
SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.
Experimental Workflow for In Vivo SPF Testing
Photostability Testing
Photostability testing evaluates the ability of a sunscreen to retain its protective properties upon exposure to UV radiation.
Methodology:
-
Sample Preparation: The sunscreen is applied to a PMMA plate as described in the in vitro SPF protocol.
-
Initial Measurement: The initial UV absorbance spectrum is measured.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator, often equivalent to a specific duration of sun exposure.
-
Final Measurement: The UV absorbance spectrum is measured again after irradiation.
-
Data Analysis: The change in the absorbance curve is analyzed to determine the percentage of SPF and UVA protection retained. A common metric is the calculation of the Area Under the Curve (AUC) before and after irradiation. A photostable formulation typically retains over 90% of its initial protection.
Conclusion
The data presented in this guide strongly supports the synergistic effect of this compound when combined with inorganic UV filters, leading to a significant boost in SPF. While quantitative evidence for synergy with other organic filters in the public domain is less direct, the prevalence of such combinations in high-SPF commercial products and claims in patent literature suggest a beneficial interaction. For formulators, these findings highlight the potential of this compound as a valuable component in developing highly effective, broad-spectrum sunscreens. Further research to quantify the synergistic effects with a wider range of organic UV filters would be beneficial for the continued advancement of photoprotection technologies.
References
A Comparative Analysis of In Vitro and In Vivo Skin Absorption of Isoamyl p-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cutaneous absorption of the UVB filter, isoamyl p-methoxycinnamate (IMC), as determined by in vitro and in vivo experimental models. The data presented herein is essential for the safety and efficacy assessment of topical formulations containing this common sunscreen agent.
Quantitative Data Summary
The following table summarizes the key quantitative findings from available in vitro and in vivo studies on the skin absorption of isoamyl p-methoxycinnamate.
| Parameter | In Vitro Study (Excised Porcine Skin) | In Vivo Study (Rat Model) |
| Test System | Franz Diffusion Cell | Wistar Rats |
| Skin Type | Excised porcine skin | Intact rat skin |
| Formulation | Oil-in-water emulsion | Water-in-oil emulsion |
| IMC Concentration | Not specified | Not specified |
| Application Dose | Finite dose | Not specified |
| Exposure Duration | 12 hours | 24 hours |
| Systemic Absorption (Permeation) | No permeation detected in receptor fluid | ~11% of the applied dose |
| Amount in Stratum Corneum | ≥ 87% of the recovered dose in the first 5 tape strips | Not reported |
| Amount in Deeper Skin Layers | Not specified | Not reported |
| Primary Reference | UCL Discovery | SCCNFP/0005/98 (as cited by the Danish EPA) |
Experimental Protocols
In Vitro Skin Absorption: Franz Diffusion Cell Method
The in vitro skin absorption of isoamyl p-methoxycinnamate was evaluated using a static Franz diffusion cell system with excised porcine skin, a well-accepted surrogate for human skin.
-
Skin Preparation: Full-thickness porcine skin was obtained, and the subcutaneous fat was removed. The skin was then dermatomed to a thickness of approximately 500 µm. Skin discs were cut to fit the Franz diffusion cells.
-
Franz Cell Assembly: The dermatomed porcine skin was mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber was filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), and maintained at 32°C to mimic physiological skin temperature. The fluid was continuously stirred to ensure a uniform concentration.
-
Test Substance Application: A finite dose of the oil-in-water emulsion containing isoamyl p-methoxycinnamate was applied evenly to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals over a 12-hour period, samples were collected from the receptor fluid to determine the amount of IMC that permeated through the skin.
-
Mass Balance: At the end of the 12-hour study, a mass balance was performed. The skin surface was washed to recover any unabsorbed IMC. The stratum corneum was then removed by tape stripping (up to 12 strips) to quantify the amount of IMC retained in this layer. The remaining epidermis and dermis were also analyzed for IMC content.
-
Analytical Method: The concentration of isoamyl p-methoxycinnamate in the receptor fluid, skin wash, and skin layers was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
In Vivo Skin Absorption: Rat Model
The in vivo percutaneous absorption of isoamyl p-methoxycinnamate was assessed in a rat model.
-
Animal Model: Male Wistar rats were used for the study. An area of skin on the dorsal region was carefully clipped free of hair 24 hours before the application of the test substance.
-
Test Substance Application: A water-in-oil emulsion containing isoamyl p-methoxycinnamate was applied to the prepared skin area. The application site was then protected with a non-occlusive dressing to prevent ingestion of the test substance by the animal.
-
Exposure and Sample Collection: The animals were housed individually in metabolism cages to allow for the separate collection of urine and feces over a 24-hour period.
-
Analysis of Excreta: The total amount of isoamyl p-methoxycinnamate and its metabolites excreted in the urine and feces over the 24-hour period was determined. This excreted amount is considered to be the quantity of the substance that was systemically absorbed.
-
Analytical Method: The concentration of isoamyl p-methoxycinnamate and its metabolites in the excreta was quantified using an appropriate and validated analytical technique, likely involving chromatographic methods coupled with mass spectrometry (LC-MS/MS) for sensitive detection.
Visualized Experimental Workflows
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Amiloxate Safety Profile Confirmed by Repeat-Insult Patch Testing: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the skin sensitization potential of Amiloxate (Isoamyl p-Methoxycinnamate) with other common UV filters, supported by available experimental data from repeat-insult patch testing (RIPT). While direct quantitative RIPT data for this compound is not publicly available, its safety profile is well-established through rigorous regulatory review. This guide contextualizes this compound's safety by examining the RIPT data of alternative UV filters.
Comparative Analysis of Skin Sensitization Potential
The Human Repeat Insult Patch Test (HRIPT) is the industry standard for assessing the skin irritation and sensitization potential of cosmetic and topical drug ingredients. The test involves repeated application of a substance to the skin of human volunteers over several weeks. Below is a summary of available RIPT data for common UV filters.
| Ingredient | Concentration | Vehicle | No. of Subjects | Results (Sensitization) |
| This compound (Isoamyl p-Methoxycinnamate) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not irritating or allergenic per European Commission's SCC review. |
| Avobenzone | 10% | 1:1 Ethanol/Diethylphthalate | 50 (41 female, 9 male; aged 28-68) | 0/50 |
| Avobenzone | 3% | Cosmetical emulsion | 49 | 0/49 |
| Octinoxate (Ethylhexyl Methoxycinnamate) | 2% | Not Specified | 53 | 0/53 |
Experimental Protocols: Human Repeat-Insult Patch Test (HRIPT)
The HRIPT is a standardized clinical safety study designed to assess the potential of a test material to induce skin irritation and sensitization (allergic contact dermatitis). The protocol is generally conducted in three phases:
-
Induction Phase: A small amount of the test material is applied to the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site, typically three times a week for three consecutive weeks (a total of nine applications). Trained technicians evaluate the skin for any signs of irritation before each new patch application.
-
Rest Period: Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.
-
Challenge Phase: After the rest period, a single patch with the test material is applied to a new, previously untreated skin site. The site is then evaluated for any allergic reaction at 24, 48, and 72 hours after patch removal. A reaction at the new site that is more significant than any irritation seen during the induction phase is indicative of sensitization.
Experimental Workflow
Caption: Workflow of a standard Human Repeat-Insult Patch Test (HRIPT).
Conclusion
Based on the comprehensive review by the European Commission's Scientific Committee on Cosmetology, this compound is considered to have a favorable safety profile with regard to skin sensitization. While specific quantitative data from human repeat-insult patch tests on this compound are not publicly available, the available data for other widely used UV filters like Avobenzone and Octinoxate, which show no sensitization in HRIPT studies, provide a valuable benchmark.[1][2] The established safety assessment by regulatory bodies, combined with the comparative context of other UV filters, supports the continued safe use of this compound in cosmetic and sunscreen formulations within approved concentrations.
References
Safety Operating Guide
Proper Disposal Procedures for Amiloxate
This document provides essential safety and logistical information for the proper handling and disposal of Amiloxate (also known as Isoamyl p-Methoxycinnamate) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, minimize environmental impact, and maintain regulatory compliance. Adherence to these protocols is critical due to the substance's environmental toxicity.
This compound Properties and Hazards Summary
This compound is an organic compound primarily used as a UVB-absorbing agent in cosmetic products.[1][2] While some safety data sheets may classify it as non-hazardous for transportation, a comprehensive review of toxicological and environmental data necessitates a cautious approach. It is classified under the Globally Harmonized System (GHS) as being very toxic to aquatic life, with long-lasting effects.[3][4] Furthermore, it is a suspected endocrine disruptor and a potential, though rare, photoallergen.[5][6][7] Therefore, it is imperative that this compound is not disposed of via standard laboratory drains or as regular waste.
| Property | Data | Reference(s) |
| Chemical Name | 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [4] |
| Common Synonyms | This compound, Isoamyl p-methoxycinnamate, Isopentyl 4-methoxycinnamate | [4][8] |
| CAS Number | 71617-10-2 | [4] |
| Molecular Formula | C₁₅H₂₀O₃ | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| Primary GHS Hazards | H400: Very toxic to aquatic life (Acute Hazard) H410: Very toxic to aquatic life with long lasting effects (Chronic Hazard) | [3][4] |
| Potential Health Risks | Suspected endocrine disruptor; Potential photoallergen; In vitro studies have shown potential cytotoxicity. | [5] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound and materials contaminated with it must comply with all applicable federal, state, and local environmental regulations. The primary and required method of disposal is through a licensed hazardous waste management company.
1. Personal Protective Equipment (PPE) and Safety:
-
Before handling this compound waste, wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Identification:
-
Establish dedicated waste streams for this compound to prevent mixing with incompatible chemicals. Segregate waste into the following categories:
-
Unused/Expired Pure this compound: The pure chemical compound, whether solid or liquid.
-
Grossly Contaminated Items: Materials with significant product residue, such as weigh boats, spatulas, pipette tips, and vials.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Lightly Contaminated Items: Items with trace contamination, like gloves and bench paper.
-
3. Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste ".
-
The label must also include the chemical name "This compound (Isoamyl p-methoxycinnamate) " and list the associated hazards, specifically "Environmental Hazard - Toxic to Aquatic Life ".
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
Ensure the storage area is away from drains and incompatible materials. Keep the container closed except when adding waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific storage time limits.
5. Spill Cleanup:
-
In the event of a spill, prevent further spread by containing the material.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent and cleanup materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and wash thoroughly.
6. Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.
-
Provide the waste contractor with the Safety Data Sheet (SDS) and any other required documentation.
-
Never pour this compound solutions down the drain or dispose of contaminated materials in the regular trash.
Experimental Protocols Cited in Safety Assessment
The assessment of this compound's potential hazards is based on several types of experimental studies. Below are generalized methodologies for these key experiments.
Cytotoxicity Assay on Human Liver Cells (SMMC-7721)
In vitro studies have indicated that this compound exposure can lead to a significant decrease in cell survival and proliferation in human liver cell models (SMMC-7721).[5] A general protocol for such an assay is as follows:
-
Cell Culture: SMMC-7721 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a controlled environment (37°C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are exposed to the different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control groups include untreated cells and cells exposed to the solvent vehicle alone.
-
Viability Assessment (MTT Assay):
-
After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control group.
Photopatch Testing for Photoallergy
Photopatch testing is a clinical method used to diagnose photoallergic contact dermatitis.[9][10] Studies have identified this compound as a rare but potential photoallergen.[5]
-
Allergen Application: Duplicate sets of potential photoallergens, including this compound (typically at a 1-2% concentration in petrolatum), are applied to the patient's back using Finn Chambers or a similar patch test system.[11]
-
Occlusion: The patches are left in place for 24 to 48 hours.[11]
-
Irradiation: After removal of the patches, one of the two application sites is covered with a UV-opaque material. The other site is irradiated with a measured dose of UVA light, typically 5 J/cm².[9][11]
-
Reading and Interpretation: The sites are examined for reactions at specific time points, usually 48 and 96 hours after irradiation. A positive photoallergic reaction is recorded if an eczematous reaction (redness, papules, vesicles) appears only on the irradiated site. A reaction on both sites indicates a standard contact allergy.
Endocrine Disruption Assay (Yeast-Based)
In vitro assays using genetically modified yeast are a common screening method for endocrine-disrupting potential. This compound has shown anti-estrogenic and anti-androgenic activity in such assays.[5]
-
Yeast Strain: A strain of Saccharomyces cerevisiae is used, which has been engineered to contain the human estrogen receptor (ERα) or androgen receptor (AR). The yeast also contains a reporter gene (e.g., lacZ for β-galactosidase) linked to a hormone-responsive element.
-
Assay Procedure:
-
The yeast is cultured in a medium containing the test substance (this compound) at various concentrations.
-
To test for agonist activity, the yeast is exposed to this compound alone.
-
To test for antagonist activity (as reported for this compound), the yeast is co-exposed to this compound and a known concentration of the natural hormone (e.g., 17β-estradiol for the ERα assay).
-
-
Reporter Gene Measurement: After an incubation period, the activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: A decrease in reporter gene activity in the presence of this compound and the natural hormone, compared to the hormone alone, indicates an antagonistic (blocking) effect on the receptor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Isoamyl P-Methoxycinnamate (Ingredient Explained + | SkinSort [skinsort.com]
- 2. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 3. This compound | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoamyl p-methoxycinnamate | C15H20O3 | CID 92386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uk.typology.com [uk.typology.com]
- 6. incibeauty.com [incibeauty.com]
- 7. uk.typology.com [uk.typology.com]
- 8. SID 135048068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. rihuc.huc.min-saude.pt [rihuc.huc.min-saude.pt]
Safeguarding Your Research: A Comprehensive Guide to Handling Amiloxate
For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Amiloxate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial as a precautionary measure.[1] The following recommendations are based on best practices for handling chemical compounds in a research setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of this equipment is the first line of defense in preventing potential exposure and ensuring personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | A standard laboratory coat. Closed-toe shoes. | Protects skin and clothing from accidental spills. Provides a barrier against contact. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a smooth workflow.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
Designated Area: Conduct all handling of this compound in a designated area, such as a laboratory bench or a chemical fume hood if there is a potential for aerosol generation.
-
Avoid Contact: Minimize direct contact with the skin and eyes.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Personal Precautions: Wear the personal protective equipment outlined in the table above.
-
Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. For solid spills, gently sweep up the material to avoid creating dust.
-
Cleaning: Place the contained material into a suitable, labeled container for disposal. Clean the spill area with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent materials, contaminated gloves) in a designated, labeled waste container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
